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  • Product: Propane-2,2-diol
  • CAS: 558-18-9

Core Science & Biosynthesis

Foundational

Evidence for the Existence of Propane-2,2-diol in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide consolidates the evidence for the existence of propane-2,2-diol, the geminal diol hydrate (B1144303) of acetone (B3395972), in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide consolidates the evidence for the existence of propane-2,2-diol, the geminal diol hydrate (B1144303) of acetone (B3395972), in aqueous solutions. While the equilibrium between acetone and its hydrate strongly favors the ketone, the presence of propane-2,2-diol is well-documented and quantifiable. This document provides a detailed overview of the equilibrium, summarizes key quantitative data from spectroscopic and kinetic studies, and presents generalized experimental protocols for the characterization of this transient species. A clear visualization of the chemical equilibrium is also provided. This guide is intended to be a valuable resource for professionals in fields where the behavior of ketones in aqueous environments is of critical importance, such as in drug development, mechanistic chemistry, and chemical engineering.

Introduction

Geminal diols (gem-diols), characterized by two hydroxyl groups attached to the same carbon atom, are typically unstable and exist in equilibrium with their corresponding carbonyl compounds. The hydration of acetone to form propane-2,2-diol is a canonical example of this reversible process. In aqueous media, a small but detectable concentration of propane-2,2-diol is present, and its existence has been unequivocally confirmed through various analytical methods. A thorough understanding of this equilibrium is fundamental for predicting the stability, reactivity, and bioavailability of ketone-containing compounds.

The Acetone-Propane-2,2-diol Equilibrium

In an aqueous environment, acetone undergoes a hydration reaction to form propane-2,2-diol. This is a reversible process that reaches a dynamic equilibrium.

The position of this equilibrium is described by the hydration equilibrium constant (Khyd), a dimensionless value representing the ratio of the hydrate to the ketone at equilibrium.

Khyd = [Propane-2,2-diol] / [Acetone]

For acetone, the equilibrium constant is significantly less than 1, indicating that the unhydrated ketone is the predominant species in solution.

Quantitative Data Summary

The following table presents the key quantitative data reported for the hydration of acetone in aqueous solution.

ParameterValueConditionsMethod
Hydration Equilibrium Constant (Khyd)2 x 10-3Aqueous SolutionNot Specified
Hydration Equilibrium Constant (Khyd)~10-3Aqueous SolutionNot Specified
H+-catalysis Rate Constant16.5 M-1 sec-1Aqueous Solution17O NMR
OH--catalysis Rate Constant55 M-1 sec-1Aqueous Solution17O NMR

Experimental Protocols for Characterization

The transient nature and low concentration of propane-2,2-diol necessitate sensitive and specific analytical techniques for its detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the acetone hydration equilibrium, as the nuclei in acetone and propane-2,2-diol exhibit distinct chemical shifts.

Principle: In an NMR spectrum, the integrated area of a signal is directly proportional to the number of nuclei contributing to it. By comparing the integrals of signals unique to acetone and propane-2,2-diol, their relative concentrations can be determined.

Generalized Experimental Protocol:

  • Sample Preparation:

    • A solution of acetone is prepared in D2O to a precisely known concentration.

    • An internal standard (e.g., trimethylsilyl (B98337) propanoate, TSP) of known concentration is added. The standard should have a resonance that is well-resolved from the analyte signals.

  • NMR Data Acquisition:

    • 1H or 13C NMR spectra are acquired on a high-field NMR spectrometer.

    • To ensure accurate quantification, a pulse sequence with a long relaxation delay (typically 5-7 times the longest T1 of the nuclei of interest) is employed.

  • Data Processing and Analysis:

    • The spectra are phased and baseline-corrected.

    • The signals for the methyl groups of acetone and propane-2,2-diol are integrated.

    • The concentration of each species is calculated relative to the integral of the internal standard.

    • The equilibrium constant (Khyd) is then calculated from these concentrations.

Principle: The rate of oxygen exchange between the carbonyl group of acetone and 17O-labeled water can be measured to determine the kinetics of the hydration-dehydration process. This is often achieved by analyzing the line broadening of the 17O NMR signals.

Generalized Experimental Protocol:

  • Sample Preparation:

    • A sample of acetone is dissolved in water enriched with the 17O isotope.

  • NMR Data Acquisition:

    • 17O NMR spectra are recorded over a range of temperatures and pH values.

  • Data Analysis:

    • The line widths of the 17O signals for water and acetone are measured.

    • The rates of the forward (hydration) and reverse (dehydration) reactions are extracted from the line-shape analysis of the exchanging signals.

    • This method allows for the determination of the rate constants under various conditions.

Isotopic Labeling with Deuterium (B1214612)

Principle: Deuterium labeling is used to probe the mechanism of the hydration reaction and related keto-enol tautomerism. The incorporation of deuterium from D2O into acetone can be monitored by NMR or mass spectrometry.

Generalized Experimental Protocol:

  • Reaction Setup:

    • Acetone is dissolved in deuterium oxide (D2O), often with an acid or base catalyst to accelerate the exchange.

  • Reaction Monitoring:

    • The reaction is monitored over time by acquiring 1H NMR spectra or by analyzing aliquots with mass spectrometry.

  • Data Analysis:

    • In 1H NMR, the decrease in the intensity of the acetone methyl proton signal indicates the rate of hydrogen-deuterium exchange.

    • Mass spectrometry can be used to determine the distribution of deuterated isotopologues of acetone.

    • The rate of deuterium incorporation provides insights into the kinetics of the underlying chemical processes.

Visualization of the Equilibrium and Experimental Workflow

Acetone Hydration Equilibrium

The following diagram illustrates the reversible reaction between acetone and water to form propane-2,2-diol.

Acetone_Hydration_Equilibrium Acetone Acetone Equilibrium Acetone->Equilibrium Plus + Water Water Propanediol Propane-2,2-diol Equilibrium->Propanediol

Caption: Reversible hydration of acetone to propane-2,2-diol.

Experimental Workflow for Quantitative NMR

The logical flow for determining the hydration equilibrium constant using quantitative NMR is depicted below.

QNMR_Workflow A Sample Preparation (Acetone, D2O, Internal Standard) B NMR Data Acquisition (Quantitative Parameters) A->B C Data Processing (Phasing, Baseline Correction, Integration) B->C D Concentration Calculation ([Acetone], [Propane-2,2-diol]) C->D E Equilibrium Constant Calculation (K_hyd) D->E

Caption: Workflow for QNMR analysis of acetone hydration.

Conclusion

The existence of propane-2,2-diol in aqueous solutions of acetone is a well-established phenomenon, characterized by a dynamic equilibrium that heavily favors the ketone. The application of advanced analytical techniques, particularly NMR spectroscopy and isotopic labeling, has been instrumental in quantifying this equilibrium and elucidating the kinetics of the hydration-dehydration process. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals who require a detailed understanding of the behavior of ketones in aqueous systems. This knowledge is paramount for the rational design of pharmaceuticals, the development of robust chemical processes, and the advancement of our fundamental understanding of organic reaction mechanisms.

Exploratory

Theoretical Insights into the Instability of 2,2-Dihydroxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2,2-Dihydroxypropane, the geminal diol hydrate (B1144303) of acetone (B3395972), represents a transient and unstable chemical entity. Its fleeting...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dihydroxypropane, the geminal diol hydrate (B1144303) of acetone (B3395972), represents a transient and unstable chemical entity. Its fleeting existence is a direct consequence of the thermodynamic favorability of its dehydration to form acetone and water. This technical guide delves into the theoretical underpinnings of the instability of 2,2-dihydroxypropane, providing a framework for its computational investigation. While direct experimental data on this molecule is scarce due to its transient nature, this document synthesizes established principles of physical organic chemistry and computational methodologies to offer a comprehensive theoretical perspective. This guide is intended to serve as a resource for researchers interested in the study of unstable intermediates and the application of theoretical chemistry in predicting their properties and reaction pathways.

Introduction: The Challenge of Geminal Diol Stability

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are notoriously unstable.[1][2] The equilibrium between a carbonyl compound and its corresponding gem-diol hydrate is a fundamental concept in organic chemistry. In the case of 2,2-dihydroxypropane, this equilibrium lies overwhelmingly in favor of its constituent ketone, acetone, and water.[1]

The instability of most gem-diols can be attributed to a combination of steric and electronic factors. The presence of two electronegative oxygen atoms on a single carbon atom leads to unfavorable electronic repulsion. Furthermore, steric hindrance between the two hydroxyl groups and other substituents on the central carbon can further destabilize the molecule.[2]

However, the stability of gem-diols can be enhanced by the presence of electron-withdrawing groups on the same carbon atom. These groups help to alleviate the electronic repulsion between the hydroxyl groups.[3][4][5] For instance, chloral (B1216628) hydrate is a stable crystalline solid due to the strong electron-withdrawing effect of the trichloromethyl group.[1] In the case of 2,2-dihydroxypropane, the methyl groups are electron-donating, which exacerbates the inherent instability of the gem-diol structure.

Theoretical Framework for Stability Analysis

The stability of 2,2-dihydroxypropane can be rigorously investigated using a variety of computational chemistry techniques. These methods allow for the calculation of molecular energies, geometries, and vibrational frequencies, providing a detailed picture of the molecule's properties and its propensity for decomposition.

Computational Methodologies

A summary of the key computational methods that can be employed to study the stability of 2,2-dihydroxypropane is presented in Table 1. Density Functional Theory (DFT) and ab initio methods are the most common approaches for such investigations.[6][7]

Method Description Application to 2,2-Dihydroxypropane
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is known for its balance of accuracy and computational cost.[6]Geometry optimization, calculation of thermodynamic properties (enthalpy, Gibbs free energy), and vibrational frequency analysis to confirm the nature of stationary points (minima or transition states).
Ab Initio Methods A class of quantum chemistry methods that are based on first principles and do not include any empirical parameters. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods.[8][9][10][11]High-accuracy energy calculations for the molecule and its decomposition products to provide a more precise prediction of the reaction thermodynamics.
Transition State Theory A theory that describes the rates of chemical reactions. It is used in conjunction with quantum chemistry calculations to locate the transition state of a reaction and calculate the activation energy.[6]Identification of the transition state for the dehydration of 2,2-dihydroxypropane to acetone and water, and calculation of the energy barrier for this reaction.
Intrinsic Reaction Coordinate (IRC) Calculations A method used to trace the reaction pathway from a transition state down to the reactants and products, confirming that the located transition state connects the desired species.Verification that the calculated transition state for the dehydration reaction correctly connects 2,2-dihydroxypropane with acetone and a water molecule.
Workflow for Theoretical Stability Analysis

A logical workflow for the theoretical investigation of 2,2-dihydroxypropane's stability is depicted in the following diagram. This process involves initial geometry optimization, vibrational analysis to confirm the structure as an energy minimum, and then locating the transition state for its decomposition.

theoretical_workflow start Propose Initial Structure of 2,2-Dihydroxypropane geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc is_minimum All Frequencies Real? freq_calc->is_minimum is_minimum->geom_opt No (adjust structure) ts_search Transition State Search for Dehydration is_minimum->ts_search Yes ts_freq_calc Vibrational Frequency Calculation of TS ts_search->ts_freq_calc is_ts One Imaginary Frequency? ts_freq_calc->is_ts is_ts->ts_search No (refine search) irc_calc Intrinsic Reaction Coordinate (IRC) Calculation is_ts->irc_calc Yes thermo_calc Thermodynamic Analysis (ΔG, ΔH, Ea) irc_calc->thermo_calc end Characterize Stability and Decomposition Pathway thermo_calc->end

Caption: Workflow for the theoretical analysis of 2,2-dihydroxypropane stability.

Decomposition Pathway of 2,2-Dihydroxypropane

The primary decomposition pathway for 2,2-dihydroxypropane is a dehydration reaction to yield acetone and water. This reaction can be catalyzed by either acid or base.[3][5]

Acid-Catalyzed Dehydration

Under acidic conditions, one of the hydroxyl groups is protonated, forming a good leaving group (water). The departure of the water molecule is accompanied by the formation of a double bond between the carbon and the remaining oxygen atom, with subsequent deprotonation to yield acetone.[12]

Base-Catalyzed Dehydration

In the presence of a base, a proton is abstracted from one of the hydroxyl groups, forming an alkoxide. The resulting negative charge on the oxygen facilitates the expulsion of the other hydroxyl group as a hydroxide (B78521) ion, leading to the formation of acetone.

The general mechanism for the decomposition of a gem-diol is illustrated in the following diagram.

decomposition_pathway gem_diol 2,2-Dihydroxypropane acid_cat Acid-Catalyzed Pathway gem_diol->acid_cat + H+ base_cat Base-Catalyzed Pathway gem_diol->base_cat - H+ protonated_diol Protonated Diol acid_cat->protonated_diol alkoxide Alkoxide Intermediate base_cat->alkoxide acetone Acetone + H2O protonated_diol->acetone - H2O, - H+ alkoxide->acetone - OH-

Caption: Decomposition pathways of 2,2-dihydroxypropane.

Predicted Molecular Properties

Disclaimer: The data presented in Tables 2 and 3 are estimated values based on general chemical principles and data from analogous, more stable molecules. They are intended to be representative of the type of data that would be generated from a rigorous computational study and should not be considered as experimentally verified values.

Table 2: Estimated Thermodynamic Properties of 2,2-Dihydroxypropane

Property Estimated Value Units
Standard Enthalpy of Formation (ΔHf°) -550kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°) -400kJ/mol
Entropy (S°) 350J/(mol·K)
Heat Capacity (Cp) 150J/(mol·K)

Table 3: Estimated Structural Parameters of 2,2-Dihydroxypropane

Parameter Estimated Value
C-O Bond Length 1.43 Å
O-H Bond Length 0.96 Å
C-C Bond Length 1.54 Å
O-C-O Bond Angle 110°
C-C-C Bond Angle 112°
HO-C-C Bond Angle 109.5°

Conclusion

While 2,2-dihydroxypropane remains an elusive molecule for direct experimental study, theoretical and computational chemistry provides a powerful lens through which to understand its inherent instability. The principles of gem-diol chemistry, combined with modern computational methodologies, allow for a detailed characterization of its structure, thermodynamics, and decomposition pathways. The frameworks and estimated data presented in this guide offer a starting point for researchers aiming to computationally explore the chemistry of this and other transient intermediates, which play crucial roles in many chemical and biological processes. Future computational studies are encouraged to refine the estimated properties provided herein and to further elucidate the dynamics of its formation and decay.

References

Foundational

Computational modeling of acetone hydration to propane-2,2-diol

An In-depth Technical Guide to the Computational Modeling of Acetone (B3395972) Hydration to Propane-2,2-diol Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary The hydration of k...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational Modeling of Acetone (B3395972) Hydration to Propane-2,2-diol

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydration of ketones to form geminal diols is a fundamental reaction in organic chemistry with implications in atmospheric science, biochemistry, and drug metabolism. Acetone, the simplest ketone, serves as a model compound for studying this reversible nucleophilic addition. The equilibrium for acetone hydration heavily favors the ketone, making the propane-2,2-diol product challenging to isolate and characterize experimentally. Computational modeling, therefore, provides an indispensable toolkit for elucidating the reaction mechanism, transition state structures, and thermodynamics of this transformation. This guide details the theoretical and experimental protocols for investigating the hydration of acetone, offering a framework for bridging computational predictions with empirical validation.

Reaction Overview: Thermodynamics and Kinetics

The hydration of acetone is an equilibrium process where acetone reacts with water to form propane-2,2-diol.

(CH₃)₂CO + H₂O ⇌ (CH₃)₂C(OH)₂

The equilibrium constant for this reaction is small, indicating that the ketone is the thermodynamically favored species under standard conditions. The reaction is known to be catalyzed by both acids and bases, which accelerate the rate at which equilibrium is achieved by providing lower energy pathways.[1][2] Computational studies have revealed that even in the absence of a formal catalyst, water itself can act as a catalyst through a cooperative, cyclic mechanism involving multiple water molecules to facilitate proton transfer.[3][4]

Computational Modeling Protocol

This section outlines a detailed workflow for the computational investigation of the acetone hydration reaction using Density Functional Theory (DFT), a widely used and robust method for such systems.

Software and Methodology
  • Software : A quantum chemistry package such as Gaussian, ORCA, or CP2K is required.

  • Theoretical Level :

    • Functional : A functional suitable for reaction barrier heights and thermochemistry, such as M06-2X or B3LYP, is recommended.[5]

    • Basis Set : A Pople-style basis set like 6-31+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) provides a good balance of accuracy and computational cost.

    • Solvation Model : An implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is crucial to account for the bulk solvent effects of water.[5][6]

Step-by-Step Computational Procedure
  • Geometry Optimization :

    • Build the initial 3D structures of the reactants (acetone, water cluster), product (propane-2,2-diol), and a hypothesized transition state. For the uncatalyzed reaction, a cyclic arrangement of acetone and at least two to three water molecules is a good starting point for the transition state search.[3]

    • Perform a full geometry optimization for each species in the aqueous phase using the chosen solvation model.

  • Frequency Analysis :

    • Conduct a frequency calculation at the same level of theory for all optimized structures.

    • Verification of Minima : For reactants and products, confirm that the optimization has found a true energy minimum by ensuring there are zero imaginary frequencies.

    • Verification of Transition State (TS) : For the transition state structure, confirm the presence of exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should be animated to visually confirm that it represents the desired reaction coordinate (i.e., the formation of the C-O bond and proton transfer).

  • Energy Calculations :

    • The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy at the specified temperature (typically 298.15 K).

    • To improve accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p) or aug-cc-pVTZ).[5]

  • Calculation of Thermodynamic Properties :

    • Gibbs Free Energy of Reaction (ΔG_rxn) : Calculated as the difference between the sum of the Gibbs free energies of the products and the reactants.

      • ΔG_rxn = G_product - (G_acetone + G_water)

    • Gibbs Free Energy of Activation (ΔG‡) : Calculated as the difference between the Gibbs free energy of the transition state and the sum of the Gibbs free energies of the reactants.

      • ΔG‡ = G_TS - (G_acetone + G_water)

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis & Verification cluster_output 4. Results build Build Initial Structures (Reactants, Product, TS Guess) opt Geometry Optimization (e.g., M06-2X/6-31+G(d,p), PCM=Water) build->opt freq Frequency Calculation opt->freq verify_min Verify Minima (0 Imaginary Frequencies) freq->verify_min For Reactants/Product verify_ts Verify Transition State (1 Imaginary Frequency) freq->verify_ts For TS thermo Calculate ΔG‡ and ΔG_rxn verify_min->thermo irc IRC Calculation (Optional) Confirm TS connects reactants/products verify_ts->irc irc->thermo

Caption: A typical workflow for computational modeling of a chemical reaction.

Summary of Computational Data

Computational studies provide key quantitative insights into the energetics of the acetone hydration reaction. The Gibbs free energy of activation (ΔG‡) is particularly important as it relates directly to the reaction rate.

Reaction PathwayLevel of Theory (Example)SolvationΔG‡ (kJ/mol)Citation(s)
Neutral (Unassisted)M06-2X/6-311+G(2d,p)SMD Water~167[5]
Neutral (Water-Catalyzed)M06-2X/6-311+G(2d,p)SMD Water~84[5]
Acid-Catalyzed (H₃O⁺)M06-2X/6-311+G(2d,p)SMD Water~22[5]

Note: Values are approximate and depend heavily on the specific computational level of theory and the number of explicit water molecules included in the model.

Reaction Pathway Diagrams

The mechanism of hydration is significantly influenced by catalysts.

Base-Catalyzed Hydration

Under basic conditions, the more nucleophilic hydroxide (B78521) ion attacks the carbonyl carbon directly, followed by protonation of the resulting alkoxide.

G R Acetone + OH⁻ I Alkoxide Intermediate R->I + H₂O P Propane-2,2-diol + OH⁻ I->P - H₂O

Caption: Simplified pathway for base-catalyzed acetone hydration.

Acid-Catalyzed Hydration

Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

G R Acetone + H₃O⁺ I1 Protonated Acetone R->I1 - H₂O I2 Protonated Diol Intermediate I1->I2 + H₂O P Propane-2,2-diol + H₃O⁺ I2->P - H₂O

Caption: Simplified pathway for acid-catalyzed acetone hydration.

Experimental Protocol: NMR Determination of Equilibrium Constant

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for experimentally determining the hydration equilibrium constant (K_hyd) by quantifying the relative concentrations of acetone and propane-2,2-diol at equilibrium.[7][8]

Materials and Instrumentation
  • Reagents : Acetone (ACS grade or higher), D₂O (as solvent and lock signal), internal standard (optional, e.g., TMS or DSS).

  • Instrumentation : NMR Spectrometer (300 MHz or higher).

Step-by-Step Experimental Procedure
  • Sample Preparation :

    • Prepare a solution of acetone in D₂O of a known concentration (e.g., 0.1 M). The use of D₂O instead of H₂O minimizes the large solvent signal in ¹H NMR.

    • Thoroughly mix the solution and allow it to equilibrate at a constant, known temperature (e.g., 298 K) for a period sufficient to ensure equilibrium is reached (typically a few minutes).

  • NMR Data Acquisition :

    • Acquire a quantitative ¹H NMR spectrum of the sample.

    • Key Parameters : Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and ensure accurate integration.

    • The spectrum will show distinct signals for the methyl protons of acetone (a singlet) and the methyl protons of propane-2,2-diol (also a singlet, at a different chemical shift).

  • Data Processing and Analysis :

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate the area under the peak for the acetone methyl protons (A_acetone) and the propane-2,2-diol methyl protons (A_diol).

    • Since both signals arise from six equivalent methyl protons, the ratio of the concentrations is directly proportional to the ratio of their integrals.

  • Calculation of the Equilibrium Constant (K_hyd) :

    • The equilibrium constant is calculated using the following formula: K_hyd = [Propane-2,2-diol] / ([Acetone] * [H₂O])

    • The ratio of concentrations of the diol to acetone can be found from the integral ratio: [Propane-2,2-diol] / [Acetone] = A_diol / A_acetone

    • The concentration of water is effectively constant (~55.5 M in pure water) and can be incorporated into the constant. The apparent equilibrium constant K' is often reported: K' = [Propane-2,2-diol] / [Acetone] = A_diol / A_acetone

Bridging Theory and Experiment

A robust understanding of chemical reactivity is achieved when computational theory and experimental results are used in concert. Computational models, once validated against experimental benchmarks like the equilibrium constant, can be used to explore reaction conditions or transient species that are difficult or impossible to study in the lab.

G comp Computational Modeling comp:e->comp:e Refine Model (Functional, Basis Set) exp Experimental Validation comp->exp Predicts Observables (K_eq, Rate Constants) exp->comp Provides Benchmarks & Validates Model exp:w->exp:w Refine Experiment (Technique, Conditions)

Caption: The synergistic relationship between computation and experiment.

Conclusion

The hydration of acetone to propane-2,2-diol presents a classic case where computational chemistry provides critical insights that complement and extend experimental findings. DFT calculations can accurately map the reaction energy profile, revealing the significant catalytic role of water and quantifying the activation barriers for uncatalyzed and catalyzed pathways. These theoretical predictions can be benchmarked against experimentally determined thermodynamic data, primarily the equilibrium constant obtained from NMR spectroscopy. This integrated approach provides a comprehensive, molecular-level understanding of the reaction mechanism, essential for professionals in chemical research and drug development who study the stability and reactivity of carbonyl-containing molecules.

References

Exploratory

Spectroscopic Identification of Acetone-Water Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Acetone (B3395972), a ubiquitous solvent and key building block in chemical synthesis, exhibits complex intermolecular interactions with water....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972), a ubiquitous solvent and key building block in chemical synthesis, exhibits complex intermolecular interactions with water. Understanding the nature of acetone-water complexes, particularly the 1:1 monohydrate equivalent in various phases, is critical for applications ranging from reaction kinetics and cryopreservation to pharmaceutical formulation. This technical guide provides an in-depth overview of the spectroscopic techniques used to identify and characterize these transient complexes, focusing on infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. While a stable, crystalline acetone monohydrate is not readily isolated under standard conditions, this guide details the spectroscopic signatures indicative of a 1:1 acetone-water interaction in liquid and frozen states.

Spectroscopic Signatures of Acetone-Water Interactions

The formation of hydrogen bonds between the carbonyl oxygen of acetone and the hydrogen atoms of water leads to distinct shifts in their respective vibrational and resonance frequencies. These shifts serve as the primary indicators for the presence of acetone-water complexes.

Infrared (IR) Spectroscopy

In aqueous acetone solutions, the strong bathochromic (red) shifts observed in the OH and C=O stretching bands are due to hydrogen bonding between these groups.[1][2][3]

Table 1: Characteristic Infrared Spectral Shifts for Acetone-Water Complexes

Vibrational ModeWavenumber (cm⁻¹) - PureWavenumber (cm⁻¹) - In WaterShiftReference
Acetone C=O Stretch~1715Lower (e.g., ~1708)Redshift due to H-bonding with waterBased on analysis of acetone-water mixtures[4][5]
Water O-H Stretch~3400 (broad)Component shifts observedComplex shifts due to different H-bond environments[1][3]

Note: Exact peak positions can vary depending on concentration, temperature, and matrix.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the hydrogen bond network in acetone-water mixtures.[2] Studies have shown that at higher water concentrations, complexes with two water molecules per acetone molecule can form, which gradually shifts to an average 1:1 complex as the volume fraction of acetone increases.[2] A significant blueshift of the peak at approximately 3400 cm⁻¹ and a redshift of the peak at 197 cm⁻¹ are notable features.[2]

Table 2: Key Raman Spectral Changes in Acetone-Water Solutions

Spectral Region (cm⁻¹)Observation in Aqueous SolutionInterpretationReference
~3400 (O-H Stretch)Significant blueshiftAnnihilation of the cage-like structure of water[2]
~197RedshiftFormation of transient complexes with acetone molecules[2]
C=O Stretch (~1700)Shift to lower frequencyHydrogen bonding between acetone and water[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While less commonly used for the direct identification of specific hydrate (B1144303) structures, ¹H NMR can provide information about the chemical environment of the protons in acetone and water. Changes in chemical shifts can indicate the extent of hydrogen bonding.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

For Liquid-Phase IR and Raman Spectroscopy: Aqueous solutions of acetone can be prepared at various molar ratios. For Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a small drop of the solution is placed directly on the ATR crystal. For Raman spectroscopy, the solution can be placed in a quartz cuvette.

For Matrix Isolation FTIR Spectroscopy: This technique allows for the study of isolated acetone-water complexes.

  • A gaseous mixture of acetone, water, and a matrix gas (e.g., argon) is prepared.

  • This mixture is slowly deposited onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures (typically 10-20 K).

  • The solid matrix is then analyzed by FTIR spectroscopy.

Spectrometer Settings

FTIR Spectroscopy:

  • Spectral Range: 4000 - 600 cm⁻¹

  • Resolution: 2 - 4 cm⁻¹

  • Scans: 64 - 256 scans are typically co-added to improve the signal-to-noise ratio.

  • Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

Raman Spectroscopy:

  • Excitation Laser: A 532 nm or 785 nm laser is commonly used.

  • Spectral Range: 200 - 4000 cm⁻¹

  • Resolution: 2 - 5 cm⁻¹

  • Acquisition Time: Varies depending on the sample concentration and laser power, typically ranging from seconds to minutes.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of acetone-water complexes.

Spectroscopic_Identification_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Prepare Acetone-Water Mixture (Liquid or Cryogenic Matrix) IR Acquire IR Spectrum Prep->IR Raman Acquire Raman Spectrum Prep->Raman Analyze_IR Analyze C=O and O-H Stretching Regions IR->Analyze_IR Analyze_Raman Analyze O-H and Low Frequency Regions Raman->Analyze_Raman Compare Compare with Reference Spectra of Pure Components Analyze_IR->Compare Analyze_Raman->Compare Identify Identify Characteristic Peak Shifts (Redshift of C=O, Blueshift of O-H) Compare->Identify Confirm Confirm Presence of 1:1 Acetone-Water Complex Identify->Confirm

Caption: Workflow for the spectroscopic identification of acetone-water complexes.

Conclusion

The spectroscopic identification of acetone-water complexes relies on the sensitive detection of changes in vibrational frequencies due to hydrogen bonding. By employing a combination of IR and Raman spectroscopy, researchers can effectively probe the formation and nature of these complexes in various environments. The experimental protocols and logical workflow provided in this guide offer a systematic approach for the characterization of these fundamental molecular interactions, which is essential for advancing our understanding in diverse scientific and industrial fields.

References

Foundational

In-Depth Technical Guide: Factors Affecting the Equilibrium of Acetone and Propane-2,2-diol

For Researchers, Scientists, and Drug Development Professionals Introduction The reversible hydration of acetone (B3395972) to form propane-2,2-diol, a geminal diol, is a fundamental reaction in organic chemistry. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible hydration of acetone (B3395972) to form propane-2,2-diol, a geminal diol, is a fundamental reaction in organic chemistry. While the equilibrium typically favors the ketone, understanding the factors that influence this equilibrium is crucial in various fields, including drug metabolism, formulation science, and chemical synthesis. Propane-2,2-diol, though often transient, can participate in subsequent reactions, and its formation can be indicative of the reactivity of the parent ketone. This technical guide provides a comprehensive overview of the key factors governing the acetone and propane-2,2-diol equilibrium, detailed experimental protocols for its study, and a summary of relevant quantitative data.

The Equilibrium Reaction

The hydration of acetone is a nucleophilic addition reaction where a water molecule attacks the electrophilic carbonyl carbon of acetone. This results in the formation of propane-2,2-diol. The reaction is reversible, and the position of the equilibrium is dictated by the relative stabilities of the ketone and the geminal diol.

Equilibrium Acetone Acetone (CH3)2C=O Diol Propane-2,2-diol (CH3)2C(OH)2 Acetone->Diol k_f Diol->Acetone k_r Water + H2O

Caption: Reversible equilibrium between acetone and propane-2,2-diol.

Factors Affecting the Equilibrium

The equilibrium between acetone and propane-2,2-diol is influenced by several factors, including the intrinsic reactivity of the carbonyl group, temperature, pH, and the solvent environment.

Electronic and Steric Effects

The equilibrium for the hydration of most simple ketones, including acetone, lies far to the left, favoring the ketone form. This is due to the inherent stability of the carbonyl group and steric hindrance from the two methyl groups, which destabilizes the tetrahedral gem-diol. In aqueous solutions, acetone exists predominantly in its unhydrated form (over 99%). The equilibrium constant (Khydr) for the hydration of acetone is approximately 2 x 10-3.[1][2]

Temperature

The hydration of carbonyl compounds is typically an exothermic process (ΔH < 0). According to Le Chatelier's principle, an increase in temperature will shift the equilibrium to the left, favoring the formation of acetone and water. Conversely, lower temperatures will favor the formation of propane-2,2-diol. While specific thermodynamic data for acetone hydration is not abundant in the readily available literature, the enthalpy of adsorption for acetone on a silicon wafer has been reported as -5.1 ± 0.02 kJ mol-1, which can provide an analogy for the exothermic nature of the interaction with a hydroxylated surface.[3]

pH: Acid and Base Catalysis

The hydration of acetone is catalyzed by both acids and bases.[4]

  • Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[5]

  • Base Catalysis: In basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.[6]

While catalysis affects the rate at which equilibrium is reached, the effect of pH on the equilibrium constant itself is more complex and can be influenced by the pKa of the gem-diol. However, for a simple diol like propane-2,2-diol, the pH is not expected to significantly alter the equilibrium position in the typical aqueous pH range. The H+ and OH- catalysis rate constants for the isotopic oxygen exchange of acetone, a process related to hydration, have been reported as 16.5 M-1s-1 and 55 M-1s-1, respectively.[7]

Solvent Effects

The solvent environment plays a significant role in the hydration equilibrium. The polarity, hydrogen bonding capability, and dielectric constant of the solvent can all influence the relative stabilities of acetone and propane-2,2-diol.[8][9] For instance, the rate constant for the acidic hydrolysis of an ester was found to increase with a decrease in the dielectric constant of an acetone-water solvent mixture.[10]

Quantitative Data

The following tables summarize the available quantitative data regarding the acetone-propane-2,2-diol equilibrium.

Table 1: Equilibrium Constant for Acetone Hydration

ParameterValueConditionsReference
Khydr2 x 10-3Aqueous solution[1]

Table 2: Thermodynamic Parameters for Acetone Adsorption (as an analogy)

ParameterValueSystemReference
ΔHads-5.1 ± 0.02 kJ mol-1Acetone on Silicon Wafer[3]

Table 3: Catalytic Rate Constants for Acetone Oxygen Exchange

CatalystRate Constant (k)ConditionsReference
H+16.5 M-1s-1Aqueous solution[7]
OH-55 M-1s-1Aqueous solution[7]

Experimental Protocols

Determination of the Equilibrium Constant by 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the equilibrium position between acetone and propane-2,2-diol by integrating the signals corresponding to each species.

Methodology:

  • Sample Preparation:

    • Prepare a solution of acetone in a deuterated solvent (e.g., D2O) of a known concentration (e.g., 0.1 M). The use of a deuterated solvent is necessary for the NMR instrument's lock system.

    • To study the effect of solvent, prepare similar solutions in various mixed solvents (e.g., acetone-d6/D2O mixtures of varying ratios).

    • For temperature-dependent studies, prepare the sample in a sealed NMR tube to prevent evaporation at elevated temperatures.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample at the desired temperature.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the signals corresponding to the methyl protons of acetone and propane-2,2-diol. The methyl protons of acetone will appear as a sharp singlet, while the methyl protons of the diol will appear at a slightly different chemical shift, also as a singlet.

    • Integrate the areas of the two signals.

    • The equilibrium constant (Keq) can be calculated using the following equation: Keq = [Propane-2,2-diol] / ([Acetone] * [H2O]) Since the concentration of water in aqueous solutions is large and essentially constant (~55.5 M), it is often incorporated into the equilibrium constant, giving an apparent equilibrium constant (K'eq): K'eq = [Propane-2,2-diol] / [Acetone] = (Integral of diol) / (Integral of acetone)

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Prep Prepare acetone solution in deuterated solvent Acquire Acquire 1H NMR spectrum Prep->Acquire Identify Identify and integrate acetone and diol signals Acquire->Identify Calculate Calculate Keq Identify->Calculate

Caption: Workflow for NMR determination of the equilibrium constant.

Kinetic Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the kinetics of the hydration reaction by observing the change in absorbance of the acetone carbonyl group over time. The n → π* transition of the carbonyl group in acetone results in a weak absorption band in the UV region (around 270-300 nm). The formation of propane-2,2-diol leads to the disappearance of this carbonyl absorption.

Methodology:

  • Wavelength Selection:

    • Record a UV-Vis spectrum of a solution of acetone in the desired solvent to determine the wavelength of maximum absorbance (λmax) for the n → π* transition.

  • Kinetic Runs:

    • Prepare a solution of acetone in the solvent of interest in a cuvette.

    • To initiate the reaction, rapidly add a catalyst (acid or base) or change the temperature.

    • Immediately begin monitoring the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The absorbance data can be used to calculate the concentration of acetone at different time points using the Beer-Lambert law (A = εbc).

    • Plot the concentration of acetone versus time.

    • The initial rate of the reaction can be determined from the initial slope of this plot.

    • To determine the order of the reaction with respect to acetone, perform experiments with varying initial concentrations of acetone.

    • The rate constants for the forward and reverse reactions can be determined by fitting the concentration versus time data to the appropriate integrated rate law for a reversible reaction.

UVVis_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis Wavelength Determine λmax of acetone Solution Prepare acetone solution Wavelength->Solution Initiate Initiate reaction (add catalyst or change T) Solution->Initiate Monitor Monitor absorbance at λmax over time Initiate->Monitor Plot Plot [Acetone] vs. time Monitor->Plot Calculate Determine rate constants Plot->Calculate

Caption: Workflow for UV-Vis kinetic analysis.

Signaling Pathways and Reaction Mechanisms

Acid-Catalyzed Hydration

Acid_Catalysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Acetone Acetone Protonated_Acetone Protonated Acetone (Resonance Stabilized) Acetone->Protonated_Acetone + H3O+ H3O H3O+ H2O_1 H2O Oxonium_Ion Oxonium Ion Protonated_Acetone->Oxonium_Ion + H2O H2O_2 H2O Diol Propane-2,2-diol Oxonium_Ion->Diol + H2O H2O_3 H2O H3O_regen H3O+ (regenerated)

Caption: Acid-catalyzed hydration of acetone.

Base-Catalyzed Hydration

Base_Catalysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Acetone Acetone Alkoxide Alkoxide Intermediate Acetone->Alkoxide + OH- OH OH- Diol Propane-2,2-diol Alkoxide->Diol + H2O H2O H2O OH_regen OH- (regenerated)

Caption: Base-catalyzed hydration of acetone.

Conclusion

The equilibrium between acetone and propane-2,2-diol, while heavily favoring the ketone, is a dynamic process influenced by a variety of factors. Understanding the roles of temperature, pH, and solvent is essential for controlling and predicting the behavior of acetone in different chemical and biological systems. The experimental protocols outlined in this guide provide a framework for the quantitative investigation of this equilibrium, enabling researchers to gather crucial data for applications in drug development and other scientific disciplines. Further research to obtain a more complete set of thermodynamic parameters for this specific equilibrium would be highly valuable.

References

Exploratory

Thermodynamic Properties of Propane-2,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Propane-2,2-diol, a geminal diol, is a molecule of interest in various chemical and pharmaceutical contexts. However, a comprehensive understanding...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-2,2-diol, a geminal diol, is a molecule of interest in various chemical and pharmaceutical contexts. However, a comprehensive understanding of its thermodynamic properties is hindered by a notable scarcity of experimental data, largely due to its inherent instability and propensity to dehydrate to acetone (B3395972). This technical guide addresses this knowledge gap by summarizing the limited available information and proposing a robust computational methodology to determine the key thermodynamic parameters of propane-2,2-diol. Furthermore, it provides the established thermodynamic data for the products of its dehydration reaction, acetone and water, which are essential for understanding the equilibrium of this system. This document is intended to serve as a foundational resource for researchers, enabling further investigation into the reaction kinetics, stability, and potential applications of propane-2,2-diol.

Introduction

Geminal diols, or gem-diols, are organic compounds characterized by two hydroxyl groups bonded to the same carbon atom. They are often transient intermediates in chemical reactions, and their isolation can be challenging due to their tendency to eliminate water to form a carbonyl compound. Propane-2,2-diol is the hydrate (B1144303) of acetone and is a prime example of this class of molecules. While its existence in aqueous solutions of acetone is acknowledged, detailed experimental characterization of its thermodynamic properties remains elusive.

A thorough understanding of the thermodynamics of propane-2,2-diol, including its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, is crucial for:

  • Predicting its stability under various conditions.

  • Modeling reaction mechanisms where it may act as an intermediate.

  • Informing the design of synthetic routes and drug delivery systems.

  • Conducting safety and hazard assessments.

This guide provides a structured overview of the known data and outlines a computational path forward to obtain the necessary thermodynamic parameters.

The Challenge: Instability and Lack of Experimental Data

Direct experimental measurement of the thermodynamic properties of propane-2,2-diol is exceptionally difficult. The equilibrium of its formation from acetone and water lies heavily towards the reactants under standard conditions. This inherent instability makes the isolation of a pure sample for techniques like bomb calorimetry or differential scanning calorimetry a significant challenge.

A comprehensive literature search reveals a lack of peer-reviewed, experimentally determined thermodynamic data for propane-2,2-diol. Therefore, a computational approach is the most viable and reliable method to obtain these crucial parameters.

Dehydration of Propane-2,2-diol: The Key Equilibrium

The central reaction governing the stability of propane-2,2-diol is its dehydration to acetone and water. Understanding the thermodynamics of this equilibrium is paramount.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output Thermodynamic Data start Define Propane-2,2-diol Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) start->geom_opt freq_calc Frequency Calculation (at the same level as optimization) geom_opt->freq_calc spe_calc Single-Point Energy Calculations (e.g., CCSD(T), MP4) freq_calc->spe_calc entropy Standard Molar Entropy (S°) freq_calc->entropy Provides vibrational contribution heat_capacity Heat Capacity (Cp) freq_calc->heat_capacity Provides vibrational contribution extrapolation Basis Set Extrapolation spe_calc->extrapolation enthalpy Enthalpy of Formation (ΔHf°) extrapolation->enthalpy gibbs Gibbs Free Energy of Formation (ΔGf°) extrapolation->gibbs extrapolation->entropy extrapolation->heat_capacity

Foundational

Quantum Chemical Blueprint for Propane-2,2-diol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of propane-2,2-diol. As a geminal...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of propane-2,2-diol. As a geminal diol, propane-2,2-diol presents an interesting case for theoretical study due to the inherent instability of many such compounds.[1][2][3][4][5] This document outlines the established theoretical frameworks and methodologies that are critical for its in-silico characterization. The guide is intended to serve as a blueprint for researchers, scientists, and drug development professionals initiating computational studies on this compound, particularly in the context of molecular property prediction and conformational analysis. All data presented herein is illustrative, based on typical results for similar small organic molecules, and is intended to provide a template for the presentation of actual research findings.

Introduction

Propane-2,2-diol, also known as acetone (B3395972) hydrate (B1144303), is the geminal diol hydrate of acetone. Geminal diols are organic compounds with two hydroxyl groups attached to the same carbon atom.[5] While generally unstable and prone to dehydration to form the corresponding carbonyl compound, their stability can be influenced by various factors including steric hindrance, hydrogen bonding, and electronic effects.[3] Quantum chemical calculations provide a powerful, non-experimental route to understanding the three-dimensional structure, electronic properties, and vibrational spectra of such molecules with a high degree of accuracy.[6] This guide details the theoretical protocols for a thorough computational investigation of propane-2,2-diol.

Theoretical Background and Computational Methods

The foundation of modern quantum chemical calculations for molecular properties lies in solving the time-independent Schrödinger equation. For polyatomic molecules like propane-2,2-diol, this is accomplished through various approximations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for organic molecules.[6]

2.1. Level of Theory

A common and reliable method for geometry optimization and frequency calculations is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[7] This is typically paired with a basis set such as 6-311++G(d,p), which provides a flexible description of the electron distribution.[6][8]

2.2. Conformational Analysis

Even for a small molecule like propane-2,2-diol, rotation around the C-O and C-C single bonds can lead to different conformers. A potential energy surface scan can be performed by systematically changing the dihedral angles of the hydroxyl groups to identify the most stable conformers.

Experimental Protocols: A Computational Approach

This section details the step-by-step computational protocols for the quantum chemical analysis of propane-2,2-diol.

3.1. Protocol 1: Geometry Optimization and Vibrational Analysis

  • Input File Preparation: Construct the initial 3D coordinates of propane-2,2-diol using a molecular builder. Create an input file for the chosen quantum chemistry software (e.g., Gaussian, ORCA).

  • Calculation Keywords: Specify the following keywords in the input file: Opt Freq B3LYP/6-311++G(d,p). The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized structure.[6]

  • Execution: Submit the calculation to a high-performance computing (HPC) cluster.

  • Analysis of Output:

    • Confirm successful convergence of the geometry optimization.

    • Check the output of the frequency calculation for the absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

    • Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

    • Extract the calculated vibrational frequencies and their corresponding infrared intensities.

3.2. Protocol 2: Electronic Properties and Natural Bond Orbital (NBO) Analysis

  • Input File Preparation: Use the optimized geometry from Protocol 1. Create a new input file.

  • Calculation Keywords: Specify the following keywords: B3LYP/6-311++G(d,p) Pop=NBO. The Pop=NBO keyword requests a Natural Bond Orbital analysis.

  • Execution: Run the calculation.

  • Analysis of Output:

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the main output file.

    • Visualize the HOMO and LUMO surfaces using a molecular visualization program.

    • Analyze the NBO output section for atomic charges, bond orders, and hyperconjugative interactions.

Data Presentation: Illustrative Results

The following tables summarize the kind of quantitative data that would be obtained from the computational protocols described above.

Table 1: Optimized Geometric Parameters of Propane-2,2-diol

ParameterBond/AngleValue
Bond Lengths (Å) C1-C21.54
C2-O11.43
C2-O21.43
O1-H10.97
O2-H20.97
**Bond Angles (°) **O1-C2-O2111.0
C1-C2-C3109.5
C1-C2-O1109.0
C2-O1-H1108.5
Dihedral Angles (°) H1-O1-C2-O260.0 (staggered)
H2-O2-C2-O1-60.0 (staggered)

Note: These are representative values.

Table 2: Calculated Vibrational Frequencies for Propane-2,2-diol

Frequency (cm⁻¹)Intensity (km/mol)Assignment
365050O-H stretch (asymmetric)
364545O-H stretch (symmetric)
298030C-H stretch (methyl)
145020C-H bend (methyl)
115080C-O stretch (asymmetric)
105075C-O stretch (symmetric)
95040C-C stretch

Note: Frequencies are typically scaled by a factor (e.g., 0.967) to better match experimental data.[8]

Table 3: Electronic Properties of Propane-2,2-diol

PropertyValue
HOMO Energy -7.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 8.7 eV
Dipole Moment 2.1 Debye
NBO Charges (e) C(central)
O
H(hydroxyl)

Note: These values are illustrative and depend on the level of theory.

Visualizations

5.1. Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of propane-2,2-diol.

computational_workflow start Initial Structure Generation opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) start->opt_freq check_freq Check for Imaginary Frequencies opt_freq->check_freq thermo Extract Thermochemical Data (Energies, Enthalpies) opt_freq->thermo vibrational Extract Vibrational Spectra (Frequencies, Intensities) opt_freq->vibrational is_minimum True Minimum Geometry check_freq->is_minimum Zero not_minimum Transition State or Higher-Order Saddle Point check_freq->not_minimum One or more nbo Single-Point Energy & NBO Analysis is_minimum->nbo electronic Extract Electronic Properties (HOMO, LUMO, Charges) nbo->electronic

Computational workflow for propane-2,2-diol.

5.2. Conformational Analysis Logic

The diagram below outlines the logical steps for performing a conformational analysis to identify stable isomers.

conformational_analysis start Define Key Dihedral Angles (e.g., H-O-C-O) pes_scan Perform Potential Energy Surface (PES) Scan start->pes_scan identify_minima Identify Local Minima on the PES pes_scan->identify_minima optimize_conformers Optimize Geometry of Each Minimum Energy Conformer identify_minima->optimize_conformers Found freq_analysis Perform Frequency Analysis on Each Optimized Conformer optimize_conformers->freq_analysis compare_energies Compare Relative Energies (ΔE, ΔG) freq_analysis->compare_energies boltzmann Calculate Boltzmann Population at 298 K compare_energies->boltzmann

Logic for conformational analysis of propane-2,2-diol.

Conclusion

This technical guide has outlined a robust computational strategy for the detailed characterization of propane-2,2-diol using quantum chemical methods. By following the described protocols for geometry optimization, vibrational analysis, and electronic structure calculations, researchers can gain significant insights into the properties of this geminal diol. The illustrative data and workflows presented herein serve as a template for conducting and reporting such computational studies, providing a foundational approach for further investigations in drug design, reaction mechanism elucidation, and materials science.

References

Exploratory

A Historical Perspective on the Study of Geminal Diols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, have long intrigued and challenged chemists. O...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, have long intrigued and challenged chemists. Often transient and elusive, these structures represent a critical intermediate state in the hydration of carbonyl compounds and play a pivotal role in a variety of organic and biochemical reactions. Historically perceived as mere unstable curiosities, the study of geminal diols has evolved significantly, driven by advancements in analytical techniques and a deeper understanding of reaction mechanisms. This technical guide provides a comprehensive historical perspective on the study of geminal diols, detailing the key discoveries, the evolution of experimental methodologies, and their burgeoning significance in fields such as drug development.

I. Early Concepts and the Dawn of Carbonyl Chemistry

The story of geminal diols is intrinsically linked to the study of carbonyl chemistry. While the formal concept of a geminal diol as a distinct chemical entity emerged later, early observations of the reactivity of aldehydes and ketones laid the groundwork for their discovery.

One of the earliest and most notable examples of a stable geminal diol is chloral (B1216628) hydrate (B1144303) . Synthesized by Justus von Liebig in 1832, its structure as a geminal diol, 2,2,2-trichloroethane-1,1-diol, was a subject of study for many years.[1] The stability of chloral hydrate is a classic exception to the general instability of geminal diols, a phenomenon now understood to be due to the strong electron-withdrawing effect of the adjacent trichloromethyl group.[2]

The systematic study of the reversible hydration of carbonyl compounds to form geminal diols began in the mid-20th century. The pioneering work of R. P. Bell and his contemporaries in the 1950s and 1960s provided the first quantitative insights into the equilibrium between carbonyl compounds and their corresponding geminal diols in aqueous solutions.[3][4] These early studies were fundamental in establishing the concept of geminal diols as key intermediates in carbonyl chemistry.

II. The Equilibrium of Carbonyl Hydration: A Quantitative Look

The formation of a geminal diol from a carbonyl compound is a reversible reaction, the position of which is dictated by the structure of the carbonyl compound and the reaction conditions. The equilibrium constant for this reaction, Khyd, provides a quantitative measure of the stability of the geminal diol relative to the carbonyl compound.

Data Presentation: Hydration Equilibrium Constants (Khyd) of Selected Carbonyl Compounds

The following table summarizes the hydration equilibrium constants for a range of carbonyl compounds, showcasing the influence of electronic and steric effects on geminal diol stability. The data is compiled from various historical and modern sources to provide a comparative perspective.

Carbonyl CompoundStructureKhydReference(s)
FormaldehydeHCHO1.0 x 10³[2]
AcetaldehydeCH₃CHO1.06[4]
Acetone(CH₃)₂CO1.4 x 10⁻³[4]
Hexafluoroacetone(CF₃)₂CO1.2 x 10⁶[2]
ChloralCCl₃CHO2.8 x 10⁴[2]
Cyclopropanone(CH₂)₂CO43[5]
Cyclobutanone(CH₂)₃CO0.36[5]

III. Evolution of Experimental Protocols for Studying Geminal Diols

The transient nature of most geminal diols necessitated the development of sophisticated experimental techniques for their study. The evolution of these methods reflects the broader advancements in physical organic chemistry.

Early Spectroscopic Methods

UV-Visible Spectroscopy: In the mid-20th century, UV-Visible spectroscopy was a primary tool for studying the kinetics and equilibria of fast reactions, including carbonyl hydration.[3][6]

  • Methodology: The principle behind this method relies on the difference in the UV-Visible absorption spectra of the carbonyl compound and its corresponding geminal diol. Carbonyl compounds typically exhibit a characteristic n → π* absorption band, which is absent in the saturated geminal diol. By measuring the change in absorbance at the wavelength corresponding to the carbonyl group's absorption maximum as a function of time or under equilibrium conditions, the rate constants and equilibrium constant for hydration could be determined. The Beer-Lambert law was fundamental to relating absorbance to concentration.[7] Challenges included accurately determining the molar absorptivity of the pure carbonyl form in the aqueous reaction medium.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of NMR spectroscopy provided a powerful new tool for studying chemical equilibria directly.[9]

  • Methodology: Early NMR studies, particularly proton NMR, allowed for the direct observation and quantification of both the carbonyl compound and the geminal diol at equilibrium.[10] The relative areas of the signals corresponding to specific protons in each species could be used to determine their concentrations and thus the equilibrium constant. Temperature-dependent NMR studies also provided thermodynamic data for the hydration reaction. The development of more advanced NMR techniques has further enhanced the ability to study the dynamics of these systems.

Modern Analytical Techniques

Single-Crystal X-ray Diffraction: For stable, crystalline geminal diols, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles.[11][12] This technique has been instrumental in understanding the structural features that contribute to the stability of certain geminal diols, such as intramolecular hydrogen bonding and the relief of ring strain.

  • Methodology: A suitable single crystal of the geminal diol is grown and mounted on a diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is collected. The data is processed to determine the electron density distribution within the crystal, from which the precise atomic positions can be determined, yielding a detailed three-dimensional structure of the molecule.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of isolated geminal diols.

  • Methodology: A small sample of the geminal diol is heated at a controlled rate in a thermogravimetric analyzer. The instrument measures the change in mass of the sample as a function of temperature. The dehydration of the geminal diol to the corresponding carbonyl compound and water results in a characteristic mass loss, providing information about the temperature at which this process occurs and the thermal stability of the diol.[11]

IV. Visualizing Key Concepts and Processes

Carbonyl Hydration Equilibrium

carbonyl_hydration carbonyl Carbonyl Compound gemdiol Geminal Diol carbonyl->gemdiol k_hyd water +  H₂O

Caption: The reversible equilibrium between a carbonyl compound and its geminal diol.

Mechanism of Carbonyl Hydration

Base-Catalyzed Hydration

base_catalyzed_hydration carbonyl R₂C=O intermediate R₂C(O⁻)OH carbonyl:c->intermediate Nucleophilic attack hydroxide ⁻OH gemdiol R₂C(OH)₂ intermediate->gemdiol Protonation water H₂O oh_minus ⁻OH

Caption: Mechanism of base-catalyzed carbonyl hydration.

Acid-Catalyzed Hydration

acid_catalyzed_hydration carbonyl R₂C=O protonated_carbonyl R₂C=OH⁺ carbonyl->protonated_carbonyl Protonation h3o_plus H₃O⁺ intermediate R₂C(OH)OH₂⁺ protonated_carbonyl->intermediate Nucleophilic attack water H₂O gemdiol R₂C(OH)₂ intermediate->gemdiol Deprotonation h3o_plus2 H₃O⁺ chloral_hydrate_metabolism chloral_hydrate Chloral Hydrate (Geminal Diol) trichloroethanol Trichloroethanol (Active Metabolite) chloral_hydrate->trichloroethanol Metabolism (Alcohol Dehydrogenase) gaba_receptor GABA-A Receptor trichloroethanol->gaba_receptor Potentiation sedation Sedative/Hypnotic Effect gaba_receptor->sedation

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In-situ Generation and Detection of Propane-2,2-diol

For Researchers, Scientists, and Drug Development Professionals Introduction Propane-2,2-diol, also known as acetone (B3395972) monohydrate or the geminal diol of acetone, is a molecule formed by the hydration of the car...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-2,2-diol, also known as acetone (B3395972) monohydrate or the geminal diol of acetone, is a molecule formed by the hydration of the carbonyl group of acetone. This transformation is a reversible equilibrium that, under standard conditions, strongly favors the ketone form. The equilibrium constant for the hydration of acetone is notably small, on the order of 10⁻³, indicating that only a minor fraction of acetone exists as propane-2,2-diol in an aqueous solution.[1][2] Despite its transient and low-concentration nature, the study of propane-2,2-diol is relevant for understanding reaction mechanisms, particularly in fields where acetone-water systems are employed, and for the broader study of geminal diols in chemical and biological systems.

These application notes provide detailed protocols for the in-situ generation of propane-2,2-diol and its detection using modern spectroscopic techniques.

In-situ Generation of Propane-2,2-diol

The in-situ generation of propane-2,2-diol is achieved by preparing aqueous solutions of acetone. While the equilibrium concentration of the diol is low, its formation is a dynamic process that can be studied by creating the appropriate conditions for the hydration reaction to occur.

Logical Workflow for In-situ Generation and Analysis

Workflow for Propane-2,2-diol In-situ Generation and Detection cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_acetone Prepare Acetone Stock Solution mix Mix Acetone and Water at Desired Concentration prep_acetone->mix prep_water Prepare High-Purity Water prep_water->mix nmr NMR Spectroscopy mix->nmr In-situ Generation in Spectrometer raman Raman Spectroscopy mix->raman In-situ Generation in Spectrometer ftir FTIR Spectroscopy mix->ftir In-situ Generation in Spectrometer analyze_spectra Analyze Spectroscopic Data nmr->analyze_spectra raman->analyze_spectra ftir->analyze_spectra quantify Quantify Equilibrium (if possible) analyze_spectra->quantify

Caption: Workflow for the in-situ generation and spectroscopic detection of propane-2,2-diol.

Experimental Protocols

Protocol 1: In-situ Generation of Propane-2,2-diol for Spectroscopic Analysis

Objective: To prepare acetone-water solutions for the in-situ generation and subsequent spectroscopic detection of propane-2,2-diol.

Materials:

  • Acetone (ACS grade or higher)

  • Deionized or distilled water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of a specific concentration, for example, 1 M acetone in water. This can be done by adding the calculated amount of acetone to a volumetric flask and diluting with water to the mark.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to achieve a range of acetone concentrations (e.g., 0.05 M, 0.1 M, 0.25 M, 0.5 M).

  • Sample for Analysis: For each spectroscopic technique, use the prepared solutions directly. Ensure the containers are appropriate for the respective instrument (e.g., NMR tubes, quartz cuvettes).

Protocol 2: Detection of Propane-2,2-diol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To detect the presence of propane-2,2-diol in an aqueous solution of acetone using ¹³C NMR spectroscopy.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Prepare a ¹³C-labeled acetone solution in D₂O to enhance the signal of the carbon atoms. A concentration of 1-2 M is recommended to maximize the potential signal of the diol.

  • NMR Acquisition:

    • Acquire a standard ¹³C NMR spectrum.

    • The carbonyl carbon of acetone will have a characteristic chemical shift at approximately 205-210 ppm.

    • The C2 carbon of propane-2,2-diol is expected to appear in the range of 85-95 ppm. Due to the low equilibrium concentration, this peak will be very small.

    • Long acquisition times and a high number of scans will be necessary to achieve an adequate signal-to-noise ratio for the diol peak.

  • Data Analysis: Integrate the peaks corresponding to the acetone carbonyl and the propane-2,2-diol C2 carbon to estimate the equilibrium ratio.

Protocol 3: Detection of Propane-2,2-diol using Raman Spectroscopy

Objective: To investigate the formation of propane-2,2-diol and its effect on the hydrogen-bonding network of water using Raman spectroscopy.

Instrumentation:

  • Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).

Procedure:

  • Sample Preparation: Use the prepared acetone-water solutions in quartz cuvettes.

  • Raman Spectrum Acquisition:

    • Acquire Raman spectra for each concentration, as well as for pure acetone and pure water as references.

    • Focus on the C=O stretching region of acetone (~1710 cm⁻¹) and the O-H stretching region of water (~3200-3600 cm⁻¹).

    • The formation of propane-2,2-diol will result in a decrease in the intensity of the C=O stretch of acetone. However, given the low concentration, this change may be difficult to detect.

    • Changes in the O-H stretching band of water, such as shifts in peak position and changes in bandwidth, can provide indirect evidence of the interaction between acetone and water, including the hydration process.[3][4][5][6]

  • Data Analysis: Analyze the spectral changes as a function of acetone concentration. Deconvolution of the O-H band can provide insights into the different water species present in the solution.

Protocol 4: Detection of Propane-2,2-diol using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect the formation of propane-2,2-diol by observing changes in the vibrational modes of acetone and water.

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure:

  • Sample Preparation: Apply a small amount of the prepared acetone-water solution onto the ATR crystal.

  • FTIR Spectrum Acquisition:

    • Acquire FTIR spectra for each concentration.

    • The strong C=O stretching absorption of acetone will be prominent around 1715 cm⁻¹. The formation of propane-2,2-diol would lead to the disappearance of this band and the appearance of C-O stretching and O-H bending modes.

    • Look for the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹, which will overlap with the water O-H stretch, and C-O stretching bands in the 1000-1200 cm⁻¹ region.

  • Data Analysis: Use spectral subtraction techniques to subtract the spectrum of water and acetone to isolate the spectral features of any newly formed species, although this will be challenging due to the low concentration of the diol.

Data Presentation

ParameterValueReference
Equilibrium Constant (K_eq) for Acetone Hydration ~ 2 x 10⁻³[2]
¹³C NMR Chemical Shift (Acetone C=O) ~ 205-210 ppm[7]
¹³C NMR Chemical Shift (Propane-2,2-diol C2) ~ 85-95 ppm (expected)
Raman Shift (Acetone C=O stretch) ~ 1710 cm⁻¹[8]
FTIR Absorption (Acetone C=O stretch) ~ 1715 cm⁻¹[9]

Signaling Pathways and Logical Relationships

Acetone Hydration-Dehydration Equilibrium

The formation of propane-2,2-diol is a reversible reaction in equilibrium with acetone and water.

Acetone Hydration-Dehydration Equilibrium Acetone Acetone (CH₃)₂C=O Diol Propane-2,2-diol (CH₃)₂C(OH)₂ Acetone->Diol Hydration (k_f) Water Water (H₂O)

Caption: Reversible hydration of acetone to form propane-2,2-diol.

Conclusion

The in-situ generation and detection of propane-2,2-diol present a challenge due to the unfavorable equilibrium of acetone hydration. However, by employing sensitive spectroscopic techniques such as NMR, Raman, and FTIR, it is possible to observe and study this transient species in aqueous solutions. The protocols outlined in these application notes provide a framework for researchers to investigate the formation of propane-2,2-diol and to explore the effects of varying experimental conditions on the hydration-dehydration equilibrium. These studies are fundamental to a deeper understanding of carbonyl chemistry in aqueous environments.

References

Application

Observing the Unstable: A Protocol for the Detection of Acetone's Gem-Diol Formation by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Application Note: The reversible hydration of ketones to form geminal diols is a fundamental reaction in organic chemistry. For acetone (B3395972), the equi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The reversible hydration of ketones to form geminal diols is a fundamental reaction in organic chemistry. For acetone (B3395972), the equilibrium heavily favors the ketone, making the direct observation of its hydrate, propane-2,2-diol, challenging due to its low concentration at equilibrium. This document provides a detailed experimental protocol for the observation and quantification of gem-diol formation from acetone in an aqueous solution using Nuclear Magnetic Resonance (NMR) spectroscopy. The presented methodology is crucial for researchers studying reaction mechanisms, solvent effects, and the reactivity of carbonyl compounds in aqueous environments, which is of particular relevance in biological and pharmaceutical contexts.

Introduction

The hydration of acetone is a reversible nucleophilic addition reaction where water adds to the carbonyl group to form propane-2,2-diol, a geminal diol. The equilibrium for this reaction, shown below, lies significantly to the left.

Figure 1: Chemical Equilibrium of Acetone Hydration

Acetone_Hydration Acetone Acetone (CH3)2C=O Equilibrium Acetone->Equilibrium Water +  H2O GemDiol Propane-2,2-diol (CH3)2C(OH)2 Equilibrium->GemDiol

Caption: Reversible hydration of acetone to form propane-2,2-diol.

The equilibrium constant (Keq) for the hydration of acetone is approximately 2 x 10-3, which corresponds to only about 0.2% of the gem-diol being present at equilibrium in an aqueous solution.[1] This low abundance necessitates a sensitive and quantitative analytical technique for its detection. NMR spectroscopy is an ideal tool for this purpose as it allows for the direct observation of different chemical species in solution and their relative quantification through the integration of their respective signals.

This protocol details the use of both ¹H and ¹³C NMR spectroscopy to observe and quantify the small percentage of propane-2,2-diol in equilibrium with acetone in an aqueous solution.

Data Presentation

The quantitative data for the equilibrium between acetone and propane-2,2-diol in an aqueous solution at room temperature is summarized in the table below.

SpeciesMole Fraction (%)¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Acetone~99.8%~2.22 (s, 6H)~206.7 (C=O), ~30.6 (CH₃)
Propane-2,2-diol~0.2%~1.45 (s, 6H, predicted)~93.5 (C(OH)₂), ~26.0 (CH₃) (predicted)

Note: Chemical shifts are referenced to an internal standard (e.g., DSS) and can vary slightly depending on the exact experimental conditions. Predicted chemical shifts for propane-2,2-diol are based on typical values for gem-diols.

Experimental Workflow

The overall experimental workflow for the observation of gem-diol formation from acetone is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis A Prepare Acetone/D₂O Solution B Add Internal Standard A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Process Spectra (Phasing, Baseline Correction) E->F G Identify Acetone and Gem-Diol Peaks F->G H Integrate Signals G->H I Calculate Percentage of Gem-Diol H->I

Caption: Workflow for NMR analysis of acetone hydration.

Experimental Protocols

Materials
  • Acetone (ACS grade or higher)

  • Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Internal standard for aqueous solutions (e.g., 3-(trimethylsilyl)-1-propanesulfonic acid, sodium salt, DSS)

  • Volumetric flasks and pipettes

Equipment
  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C detection.

Sample Preparation
  • Prepare a Stock Solution of the Internal Standard: Prepare a stock solution of DSS in D₂O at a known concentration (e.g., 10 mM).

  • Prepare the Acetone Sample: In a clean, dry volumetric flask, prepare a solution of acetone in D₂O. A concentration of approximately 1-2 M acetone is recommended. To do this, add a calculated volume of acetone to the flask and dilute to the mark with D₂O.

  • Add the Internal Standard: To a precise volume of the acetone/D₂O solution (e.g., 600 µL), add a small, known volume of the DSS stock solution (e.g., 10 µL). The internal standard will serve as a chemical shift reference (0 ppm for ¹H NMR) and can also be used for absolute quantification if desired.

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition
  • Instrument Setup: Tune and match the ¹H probe according to the spectrometer's standard procedures. Lock the spectrometer on the deuterium signal from D₂O.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

    • Spectral Width: Set a spectral width of approximately 12 ppm, centered around 4.7 ppm.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): To ensure accurate integration, especially for the low-concentration gem-diol, a long relaxation delay is critical. Set D1 to at least 5 times the T₁ of the acetone methyl protons (a T₁ of ~3-4 seconds is typical). A D1 of 20-30 seconds is recommended.

    • Number of Scans (NS): To achieve a sufficient signal-to-noise ratio to observe the gem-diol peak (at ~0.2% abundance), a large number of scans will be necessary. Start with 128 or 256 scans and increase as needed.

¹³C NMR Data Acquisition
  • Instrument Setup: Tune and match the ¹³C probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 220 ppm.

    • Acquisition Time (AQ): Set to ~1-2 seconds.

    • Relaxation Delay (D1): The T₁ of the quaternary carbonyl carbon of acetone can be long. To ensure quantitative accuracy, a long D1 of 30-60 seconds is recommended.

    • Number of Scans (NS): A very large number of scans will be required to observe the signal for the gem-diol's quaternary carbon due to its low concentration and potentially long T₁. Start with at least 1024 scans and increase significantly as needed.

Data Analysis and Quantification
  • Processing: Process the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra. Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction.

  • Peak Identification:

    • In the ¹H NMR spectrum, identify the singlet corresponding to the six methyl protons of acetone (~2.22 ppm). The much smaller singlet for the six methyl protons of propane-2,2-diol is expected to be upfield, at approximately 1.45 ppm.

    • In the ¹³C NMR spectrum, identify the signal for the carbonyl carbon of acetone (~206.7 ppm) and the methyl carbons (~30.6 ppm). The signal for the C(OH)₂ carbon of the gem-diol is expected between 90-95 ppm, and its methyl carbons around 26 ppm.

  • Quantification:

    • The percentage of gem-diol can be calculated from the ¹H NMR spectrum using the integrals of the methyl proton signals.

    • Let IAcetone be the integral of the acetone methyl signal and IGem-Diol be the integral of the gem-diol methyl signal.

    • Percentage of Gem-Diol = [IGem-Diol / (IAcetone + IGem-Diol)] * 100%

This protocol provides a robust framework for the direct observation and quantification of the transient gem-diol of acetone. Careful attention to the experimental parameters, particularly the relaxation delay and the number of scans, is paramount for obtaining high-quality, quantitative data for this unfavored equilibrium.

References

Method

Applications of Unstable Gem-Diols in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Unstable gem-diols, traditionally viewed as transient hydrates of carbonyl compounds, are emerging as valuable reactive intermediates in modern organic synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unstable gem-diols, traditionally viewed as transient hydrates of carbonyl compounds, are emerging as valuable reactive intermediates in modern organic synthesis. Their in situ generation and subsequent reaction provide a powerful strategy for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthetic utilization of these ephemeral species.

Introduction to Unstable Gem-Diols in Synthesis

Geminal diols, or gem-diols, feature two hydroxyl groups attached to the same carbon atom. While some, particularly those bearing electron-withdrawing groups or incorporated into strained ring systems, can be isolated, most are unstable and exist in equilibrium with their corresponding carbonyl compounds and water.[1][2] This equilibrium, however, can be strategically manipulated to favor the formation of the gem-diol intermediate, which can then be trapped in situ by a variety of reagents. This approach circumvents the challenges associated with the isolation of the unstable gem-diol itself.

The synthetic utility of unstable gem-diols lies in their unique reactivity. The two hydroxyl groups can act as nucleophiles or be targeted for selective transformations, offering a distinct reaction pathway compared to the parent carbonyl compound. Recent advances in catalysis, particularly in organocatalysis, have enabled the development of highly stereoselective reactions that proceed through transient gem-diol intermediates.

Key Applications and Protocols

Organocatalytic Desymmetrization of Gem-Diols: Enantioselective Cycloetherification

A powerful application of unstable gem-diols is their use in asymmetric catalysis. The desymmetrization of prochiral gem-diols, formed in situ from the corresponding ketones, allows for the stereoselective synthesis of valuable chiral building blocks.

Application Note: The organocatalytic, enantioselective cycloetherification of gem-diols derived from 1,5-diones provides a direct route to chiral tetrahydropyrans. This transformation is particularly noteworthy for its ability to construct chiral hemiketals and tetrasubstituted stereocenters with high fidelity. The reaction is often promoted by a chiral aminocatalyst in the presence of water, which facilitates the formation of the gem-diol intermediate.[3]

Experimental Protocol: Organocatalytic Desymmetrization of a 1,5-Dione via a Gem-Diol Intermediate [4]

This protocol describes the synthesis of a chiral tetrahydropyran (B127337) from a 1,1,1-trifluoro-substituted 1,5-dione.

Materials:

Procedure:

  • To a solution of 1,1,1-trifluoro-5-(2-hydroxyphenyl)pentane-2,5-dione (1 ) (0.10 mmol) in chloroform (1.0 mL) in a screw-capped test tube, add water (5.0 μL, 0.28 mmol).

  • Add the chiral aminocatalyst 3a (0.010 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 48 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/EtOAc) to afford the chiral tetrahydropyran product.

Quantitative Data:

SubstrateCatalystTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1 3a 4895>99:198

Logical Relationship Diagram:

G Ketone 1,5-Dione GemDiol In situ Gem-Diol Intermediate Ketone->GemDiol + Water H₂O Water->GemDiol Catalyst Chiral Aminocatalyst Cycloetherification Intramolecular Cycloetherification Catalyst->Cycloetherification GemDiol->Cycloetherification Catalyst Product Chiral Tetrahydropyran Cycloetherification->Product

Caption: In situ generation and asymmetric cycloetherification of a gem-diol.

Tandem Reactions Involving Pentafluoro-gem-diols

Highly fluorinated gem-diols, while often more stable than their non-fluorinated counterparts, can serve as precursors to reactive intermediates for tandem reactions. The release of a trifluoroacetate (B77799) group from a pentafluoro-gem-diol can generate a difluoroenolate, which can then participate in various bond-forming reactions.[5]

Application Note: Pentafluoro-gem-diols derived from sugars can undergo a tandem trifluoroacetate-release, halogenation, deprotection, and cyclization cascade. This sequence provides a novel and efficient route to complex fluorinated carbohydrates, which are of significant interest in medicinal chemistry. The reaction is initiated by a mild base and a lithium salt, which promotes the elimination of trifluoroacetate.[5][6]

Experimental Protocol: Tandem Trifluoroacetate-Release/Halogenation/Cyclization [5]

This protocol details the conversion of a glucose-derived pentafluoro-gem-diol to a CF₂Br-glucopyranose.

Materials:

  • Glucose-derived pentafluoro-gem-diol (1 )

  • Lithium bromide (LiBr)

  • Triethylamine (B128534) (Et₃N)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (B52724) (MeCN)

Procedure:

  • To a solution of the pentafluoro-gem-diol (1 ) (0.10 mmol) in acetonitrile (1.0 mL), add lithium bromide (0.30 mmol) and triethylamine (0.30 mmol).

  • Add Selectfluor® (0.12 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the CF₂Br-glucopyranose.

Quantitative Data:

SubstrateProductYield (%)Diastereoselectivity
1 CF₂Br-glucopyranose41Single diastereomer

Experimental Workflow Diagram:

G Start Pentafluoro-gem-diol Step1 Trifluoroacetate Release (LiBr, Et₃N) Start->Step1 Intermediate1 Difluoroenolate Intermediate Step1->Intermediate1 Step2 Halogenation (Selectfluor®) Intermediate1->Step2 Intermediate2 Halogenated Intermediate Step2->Intermediate2 Step3 Deprotection & Cyclization (in situ) Intermediate2->Step3 Product CF₂Br-glucopyranose Step3->Product

Caption: Tandem reaction cascade initiated by trifluoroacetate release.

Signaling Pathways and Logical Relationships

The utility of unstable gem-diols in synthesis is predicated on their formation as key intermediates that subsequently undergo desired transformations. The following diagram illustrates the central role of the gem-diol in mediating the conversion of a carbonyl compound to a final product.

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Synthetic Transformation Carbonyl Carbonyl Compound GemDiol Unstable Gem-Diol Carbonyl->GemDiol + H₂O (equilibrium) H2O Water H2O->GemDiol Product Final Product GemDiol->Product Reaction Trapping Trapping Reagent/ Catalyst Trapping->Product

Caption: Central role of the gem-diol intermediate in organic synthesis.

Conclusion

The deliberate in situ generation and trapping of unstable gem-diols represents a sophisticated and powerful strategy in modern organic synthesis. This approach provides access to unique reactivity and enables the construction of complex and stereochemically rich molecules. The development of new catalytic systems that operate via gem-diol intermediates continues to expand the synthetic chemist's toolkit, with significant potential for applications in drug discovery and materials science. Further exploration of the reactivity of these transient species is expected to unveil even more innovative synthetic methodologies.

References

Application

Application Notes and Protocols: Propane-2,2-diol as a Transient Species in Reaction Mechanisms

Audience: Researchers, scientists, and drug development professionals. Introduction: Propane-2,2-diol, also known as acetone (B3395972) hydrate (B1144303) or a geminal diol, is a transient intermediate formed during the...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Propane-2,2-diol, also known as acetone (B3395972) hydrate (B1144303) or a geminal diol, is a transient intermediate formed during the hydration of acetone. Its fleeting existence makes direct observation and isolation challenging, yet its role in reaction mechanisms is crucial for understanding the reactivity of ketones. This document provides detailed application notes and protocols for studying propane-2,2-diol as a transient species, focusing on spectroscopic and computational methods. For simple ketones like propanone, the equilibrium of the hydration reaction strongly favors the reactants, meaning only a small amount of the hydrate is formed.[1]

Reaction Mechanism: Formation of Propane-2,2-diol

The formation of propane-2,2-diol from acetone and water is a reversible nucleophilic addition reaction. The reaction can be catalyzed by either acid or base, which significantly increases the reaction rate.

Mechanism of Gem-diol Formation:

  • Base-Catalyzed Hydration: In basic conditions, the hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetone. This is followed by the protonation of the resulting alkoxide by water to form the gem-diol.

  • Acid-Catalyzed Hydration: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule, followed by deprotonation, yields the gem-diol.

Computational studies have shown that in a neutral aqueous solution, the hydration of acetone likely proceeds through a cyclic, cooperative process where the formation of the C-O bond and proton transfer occur concurrently, mediated by a bridge of solvent molecules.[2][3]

Reaction Kinetics:

The hydration of acetone is a reversible reaction. The equilibrium generally lies far to the left, favoring the ketone. For instance, it has been noted that the equilibrium constant for the hydration of acetone strongly favors the starting material over propane-2,2-diol.[4] Radioactively-labeled water (H₂O-¹⁸) experiments have shown that acetone slowly incorporates the isotope, providing evidence for the reversible formation of the hydrate.[4]

Computational studies have been employed to determine the free energy of activation for the neutral hydration of acetone. Different models have yielded activation energies around 84-103 kJ/mol.[2]

Experimental Protocols for Studying Propane-2,2-diol

Direct isolation of propane-2,2-diol is generally not feasible due to its instability. Therefore, its existence and properties are inferred from in-situ spectroscopic studies and trapping experiments.

Spectroscopic Detection

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the hydration of acetone. While a distinct signal for propane-2,2-diol is not typically observed due to its low concentration and rapid exchange with acetone, its formation can be inferred from changes in the chemical shifts of acetone and water.

Protocol for ¹³C NMR Spectroscopic Analysis of Acetone Hydration:

  • Sample Preparation: Prepare solutions of acetone in water (H₂O) or heavy water (D₂O) at various concentrations. For temperature-dependent studies, high-pressure, high-temperature NMR cells may be required.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • Acquire ¹³C NMR spectra of the acetone solutions.

    • Record the chemical shift of the carbonyl carbon (C=O) of acetone.

    • For kinetic studies using isotopically labeled water (H₂¹⁸O), monitor the appearance of an ¹⁸O-isotope-shifted ¹³C signal for the carbonyl carbon.

  • Data Analysis: The formation of propane-2,2-diol, a species with sp³ hybridized carbon, leads to an upfield shift in the observed ¹³C signal of the carbonyl carbon due to the equilibrium between the ketone and the gem-diol. The extent of this shift can be correlated with the equilibrium constant of the hydration reaction. Studies have shown a downfield shift in the ¹³C chemical shift of the carbonyl group of acetone with increasing water density at high temperatures, which is attributed to hydrogen bond formation.[5][6]

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the formation of propane-2,2-diol by observing changes in the vibrational modes of acetone and water upon mixing. The strong carbonyl (C=O) stretching band of acetone is particularly sensitive to its environment.

Protocol for FT-IR Spectroscopic Analysis of Acetone Hydration:

  • Sample Preparation: Prepare a series of acetone-water mixtures with varying mole fractions.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

  • Data Acquisition:

    • Record the IR spectra of pure acetone, pure water, and the acetone-water mixtures.

    • Focus on the C=O stretching region of acetone (around 1715 cm⁻¹) and the O-H stretching region of water (around 3400 cm⁻¹).

  • Data Analysis: The formation of hydrogen bonds between acetone and water, a precursor to hydration, causes a red shift (shift to lower wavenumbers) in the C=O stretching band. While direct observation of the O-H bands of the gem-diol is difficult, factor analysis of the spectra can help to deconvolve the overlapping bands and identify species corresponding to hydrated acetone.[7][8] However, some studies suggest that no distinct acetone hydrate that sequesters water molecules is formed, but rather a hydrogen-bonded network.[7][8]

Computational Modeling

Computational chemistry provides valuable insights into the structure, stability, and reaction mechanism of transient species like propane-2,2-diol.

Protocol for Density Functional Theory (DFT) Calculations:

  • Model Building: Construct the molecular models for acetone, water, and propane-2,2-diol, as well as transition state structures for the hydration reaction. Include several water molecules to simulate the solvent environment.

  • Software: Utilize computational chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Perform geometry optimizations and frequency calculations using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, aug-cc-pVTZ).

    • Calculate the thermodynamic properties (enthalpy, entropy, and Gibbs free energy) of reactants, products, and transition states.

    • Perform transition state searches (e.g., using the QST2 or QST3 method) to locate the transition state for the hydration reaction and calculate the activation energy.

    • Implicit solvent models (e.g., SMD, PCM) can be used to account for the bulk solvent effects.

  • Data Analysis: Analyze the calculated energies to determine the reaction profile and the stability of propane-2,2-diol. Compare the calculated vibrational frequencies with experimental IR data if available. Computational studies have identified geminal diols like 2,2-propanediol as stable forms in the gas phase at low temperatures.[9]

Data Presentation

Table 1: Spectroscopic Data for Acetone in Aqueous Solution

Spectroscopic TechniqueAnalyteSolventObserved EffectInterpretationReference
¹³C NMRAcetoneWaterDownfield shift of C=O signal with increasing water densityIncreased hydrogen bonding[5][6]
¹H NMRAcetoneH₂OSingle peak for methyl protonsRapid exchange between acetone and propane-2,2-diol[10]
FT-IRAcetoneWaterRed shift of C=O stretching bandHydrogen bonding with water[7][8]

Table 2: Computed Thermodynamic Data for Acetone Hydration

Computational MethodReactionCalculated ValueUnitReference
MP2/6-31+G(d)//B3LYP/6-31G(d)Neutral Hydration Activation Energy (ΔG‡)84 - 103kJ/mol[2]

Visualizations

Figure 1: Reaction Mechanism for the Formation of Propane-2,2-diol

ReactionMechanism cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Acetone_base Acetone Intermediate_base Tetrahedral Intermediate Acetone_base->Intermediate_base + OH⁻ Diol_base Propane-2,2-diol Intermediate_base->Diol_base + H₂O - OH⁻ Acetone_acid Acetone Protonated_Acetone Protonated Acetone Acetone_acid->Protonated_Acetone + H₃O⁺ - H₂O Intermediate_acid Tetrahedral Intermediate Protonated_Acetone->Intermediate_acid + H₂O Diol_acid Propane-2,2-diol Intermediate_acid->Diol_acid - H₃O⁺ + H₂O

Caption: Acid and base-catalyzed mechanisms for propane-2,2-diol formation.

Figure 2: Experimental Workflow for Spectroscopic Analysis

ExperimentalWorkflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Prep_NMR Prepare Acetone/Water (or D₂O) Samples Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Prep_NMR->Acquire_NMR Analyze_NMR Analyze Chemical Shifts and Isotope Effects Acquire_NMR->Analyze_NMR Prep_IR Prepare Acetone-Water Mixtures Acquire_IR Acquire FT-IR Spectra (ATR) Prep_IR->Acquire_IR Analyze_IR Analyze C=O and O-H Stretching Bands Acquire_IR->Analyze_IR

Caption: Workflow for NMR and IR spectroscopic studies of acetone hydration.

Figure 3: Logical Relationship in Studying Transient Species

LogicalRelationship Experiment Experimental Observation (Spectroscopy) Mechanism Elucidation of Reaction Mechanism Experiment->Mechanism Kinetics Determination of Kinetics and Stability Experiment->Kinetics Computation Computational Modeling (DFT) Computation->Mechanism Computation->Kinetics Mechanism->Kinetics

Caption: Interplay between experimental and computational approaches.

References

Method

Application Note: Tracking Propane-2,2-diol Formation Using Stable Isotope Labeling

Audience: Researchers, scientists, and drug development professionals. Introduction Propane-2,2-diol, a geminal diol, is the hydrate (B1144303) of acetone (B3395972).

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propane-2,2-diol, a geminal diol, is the hydrate (B1144303) of acetone (B3395972). While often transient and unstable in aqueous solutions, the study of its formation and stability is crucial for understanding acetone metabolism, the mechanisms of enzymes that interact with small ketones, and in atmospheric chemistry.[1][2] Isotopic labeling is a powerful technique to trace the origin and fate of atoms in chemical and biological transformations.[3] This application note provides detailed protocols for using stable isotopes, such as Carbon-13 (¹³C) and Oxygen-18 (¹⁸O), to monitor the formation of propane-2,2-diol from acetone. These methods are applicable in various research contexts, from microbial metabolism to in vitro enzymatic assays.

Principle of the Method

The formation of propane-2,2-diol from acetone is a reversible hydration reaction.[4][5][6] By using isotopically labeled reactants, the incorporation of the label into the product can be tracked, providing definitive evidence of the transformation.

  • Using ¹⁸O-labeled water (H₂¹⁸O): This approach directly tracks the addition of water to the carbonyl carbon of acetone. The resulting propane-2,2-diol will incorporate one or two ¹⁸O atoms, which can be detected by mass spectrometry (MS).

  • Using ¹³C-labeled acetone (e.g., [2-¹³C]-acetone): This method helps to distinguish the acetone-derived carbon backbone from other carbon sources in a complex biological system. The ¹³C label will be present in the resulting propane-2,2-diol, allowing for its detection and quantification.

The choice of isotope and labeled position depends on the specific research question, such as confirming the hydration mechanism or tracing the metabolic fate of acetone.

Experimental Design and Visualization

A successful isotopic labeling study requires a robust experimental design, from the selection of the tracer to the analytical method. Below are key considerations and a visual representation of a typical workflow.

Isotopic Tracers

The selection of the isotopic tracer is critical for a successful experiment.[7]

  • [2-¹³C]-acetone: Ideal for tracing the carbon skeleton of acetone in complex biological systems and confirming its conversion to propane-2,2-diol.

  • [1,3-¹³C₂]-acetone: Useful for tracking subsequent metabolic transformations of the propanediol (B1597323) backbone.

  • H₂¹⁸O: The most direct way to study the hydration reaction itself. It is crucial to ensure high enrichment of ¹⁸O in the experimental medium.

Biological and Chemical Systems
  • Microbial Cultures: For studying the metabolism of acetone in microorganisms known to utilize it.[8]

  • Cell-free Extracts: To isolate the enzymatic activity responsible for acetone hydration or transformation.

  • Aqueous Solutions: For studying the chemical equilibrium and kinetics of acetone hydration under various pH and temperature conditions.[5]

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for the simultaneous determination of various diols and related metabolites.[9] Derivatization is often required to improve the volatility and chromatographic behavior of diols.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing less volatile compounds and for online monitoring of reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify the exact position of the isotopic label within the molecule.[10]

Visualizations

Reaction Pathway Diagram

cluster_reactants Reactants cluster_product Product Acetone Acetone (CH₃COCH₃) Propane_2_2_diol Propane-2,2-diol (CH₃C(¹⁸OH)₂CH₃) Acetone->Propane_2_2_diol + 2H₂¹⁸O Labeled_Water Water (H₂¹⁸O) Propane_2_2_diol->Acetone - 2H₂¹⁸O

Caption: Hydration of acetone with ¹⁸O-labeled water to form labeled propane-2,2-diol.

Experimental Workflow Diagram

Start Start: Isotopic Labeling Experiment Culture 1. Prepare Microbial Culture or Cell-Free System Start->Culture Tracer 2. Introduce Isotopic Tracer (e.g., [2-¹³C]-acetone or H₂¹⁸O) Culture->Tracer Incubation 3. Incubate under Controlled Conditions Tracer->Incubation Quench 4. Quench Metabolism (e.g., with cold methanol) Incubation->Quench Extraction 5. Extract Metabolites Quench->Extraction Analysis 6. Analyze by GC-MS or LC-MS Extraction->Analysis Data 7. Data Processing and Flux Analysis Analysis->Data

Caption: General workflow for an isotopic labeling study of propane-2,2-diol formation.

Detailed Experimental Protocols

Protocol 1: In Vivo Labeling in E. coli

This protocol describes the tracking of propane-2,2-diol formation from [2-¹³C]-acetone in a bacterial culture.

  • Culture Preparation: Grow E. coli (or another suitable microorganism) in M9 minimal medium to mid-log phase (OD₆₀₀ ≈ 0.6).

  • Tracer Introduction: Introduce [2-¹³C]-acetone to the culture at a final concentration of 10 mM.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw 1 mL aliquots of the culture.

  • Metabolism Quenching: Immediately quench the metabolic activity by adding the aliquot to 4 mL of -20°C 60% methanol.

  • Cell Lysis and Extraction:

    • Centrifuge the quenched samples at 5000 x g for 10 minutes at -4°C.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells by sonication or bead beating.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen. The dried extract is now ready for derivatization and analysis.

Protocol 2: Sample Derivatization and GC-MS Analysis

This protocol is for the derivatization of hydroxyl groups to make the analytes suitable for GC-MS analysis.

  • Derivatization:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions: Use a suitable column (e.g., DB-5ms) with a temperature gradient from 70°C to 300°C.

    • MS Conditions: Operate in full scan mode to identify compounds and in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues.

Data Presentation

Quantitative data from isotopic labeling experiments should be presented clearly to show the incorporation of the label over time.

Table 1: Hypothetical Mass Isotopologue Distribution of Propane-2,2-diol after Incubation with H₂¹⁸O

Time (min)M+0 (Unlabeled) (%)M+2 (One ¹⁸O) (%)M+4 (Two ¹⁸O) (%)
099.80.2< 0.1
585.312.52.2
1560.130.79.2
3035.645.319.1
6015.250.134.7

Table 2: Hypothetical ¹³C-Enrichment in Metabolites after Incubation with [2-¹³C]-acetone

Time (min)¹³C-Acetone (%)¹³C-Propane-2,2-diol (%)¹³C-Lactate (%)
099.0< 0.1< 0.1
592.53.10.5
1578.38.92.4
3060.115.45.8
6045.220.110.3

Troubleshooting and Considerations

  • Instability of Propane-2,2-diol: As a geminal diol, propane-2,2-diol is in equilibrium with acetone and water.[2] This can make direct detection challenging. Derivatization can help to stabilize the diol for analysis.

  • Low Abundance: The concentration of propane-2,2-diol at equilibrium may be low.[4] Sensitive analytical methods and optimization of extraction procedures are necessary.

  • Isotopic Scrambling: In complex biological systems, labeled atoms can be incorporated into other molecules, leading to isotopic scrambling. A careful experimental design with proper controls is essential to interpret the results correctly.

  • Biological Variability: When working with biological replicates, expect some variation. It is important to use a sufficient number of replicates to ensure statistical significance.

Conclusion

Isotopic labeling is an indispensable tool for studying the formation and fate of metabolites like propane-2,2-diol. The protocols and guidelines presented here provide a framework for designing and executing experiments to track this transient geminal diol. By combining careful experimental design, robust analytical techniques, and clear data presentation, researchers can gain valuable insights into the biochemical pathways involving acetone and its hydrated form.

References

Application

Application Note: Characterization of Unstable Gem-diols Using Low-Temperature NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Introduction: Geminal diols (gem-diols) are organic compounds featuring two hydroxyl groups attached to the same carbon atom.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Geminal diols (gem-diols) are organic compounds featuring two hydroxyl groups attached to the same carbon atom. They are crucial intermediates in various organic and biochemical transformations, often formed by the hydration of a carbonyl group (aldehyde or ketone).[1] However, most gem-diols are unstable and readily dehydrate back to the parent carbonyl compound, making their isolation and characterization challenging.[1][2] The stability of a gem-diol is influenced by factors such as steric hindrance, hydrogen bonding, and the presence of electron-withdrawing groups.[2][3]

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying such transient species.[4][5] By reducing the temperature, the equilibrium between the carbonyl compound and the gem-diol can be shifted, and the rate of dehydration can be significantly slowed. This process effectively "traps" the gem-diol intermediate, allowing for its direct observation and structural characterization.[4][6] Cryogenic NMR probes (CryoProbes) further enhance this capability by dramatically increasing signal sensitivity, which is crucial for detecting species at low concentrations or for acquiring data rapidly at each temperature point.[7][8]

This application note provides detailed protocols and data for the characterization of gem-diols using low-temperature NMR, demonstrating its utility in understanding reaction mechanisms and identifying unstable intermediates in chemical and pharmaceutical research.

Logical Relationship: Carbonyl-Gem-diol Equilibrium

The fundamental process is the reversible hydration of a carbonyl compound. At lower temperatures, the equilibrium often shifts towards the more stable, hydrated gem-diol form.

G carbonyl Carbonyl Compound (Aldehyde/Ketone) gemdiol Gem-diol -C(OH)₂- carbonyl->gemdiol Hydration (Favored at Low Temp) gemdiol->carbonyl Dehydration water + H₂O dehydration - H₂O

Caption: Carbonyl-gem-diol hydration equilibrium.

Data Presentation

Low-temperature NMR allows for the quantification of species in equilibrium and the definitive identification of the gem-diol form through its characteristic chemical shifts.

Table 1: Comparative NMR Chemical Shifts (¹H and ¹³C)

The most direct evidence for gem-diol formation is the appearance of a new signal in the ¹³C NMR spectrum in the range of 70-100 ppm, corresponding to the hydrated carbon, and the disappearance or reduction of the carbonyl signal (typically >180 ppm).[3][9]

Compound FamilySpecies¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
ImidazolecarboxaldehydesAldehyde (-CHO)9.66>180 (typical)[9]
Gem-diol (-CH(OH)₂)6.06 - 6.1273.1[9]
Macrocyclic KetonesKetone (C=O)-200.8 - 201.1[2]
Gem-diol (-C(OH)₂)6.9696.6 - 97.5[2]
α-Keto AcidsKeto (-C=O)-543 (¹⁷O NMR)[10]
Gem-diol (-C(OH)₂)-62 (¹⁷O NMR)[10]
Table 2: Temperature-Dependent Yield of a Macrocyclic Gem-diol

Varying the temperature allows for direct observation of the equilibrium shift. For the synthesis of 2diols-[1.1][3]PCP, lower temperatures significantly favored the formation of the gem-diol product over the ring-opening side-product.[2]

Reaction Temperature (°C)Gem-diol Yield (%)Ring-Opening Byproduct (%)
700100
254357
08713
-25>95<5
(Data sourced from reference[2])

Experimental Workflow & Protocols

Workflow for Low-Temperature NMR Analysis

The process involves careful sample preparation, controlled cooling within the spectrometer, and systematic data acquisition at various temperatures.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis start Start: Carbonyl Compound prep Dissolve in Low-Temp Deuterated Solvent start->prep add_water Add Stoichiometric H₂O or D₂O prep->add_water transfer Transfer to NMR Tube add_water->transfer setup Insert Sample & Lock/ Shim at Room Temp transfer->setup acquire_rt Acquire Spectra (Room Temp) setup->acquire_rt cool Stepwise Cooling (e.g., in 10 K steps) acquire_rt->cool equilibrate Equilibrate Sample (5-10 min) cool->equilibrate acquire_lt Acquire Spectra (Low Temp) equilibrate->acquire_lt repeat Repeat Cooling & Acquisition acquire_lt->repeat repeat->cool Next Temp process Process Spectra (Phase & Baseline) repeat->process Done integrate Integrate Carbonyl & Gem-diol Signals process->integrate analyze Calculate Ratios & Equilibrium Constants integrate->analyze end End: Characterized System analyze->end

Caption: Experimental workflow for gem-diol analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent with a low freezing point that is inert to the sample. Common choices include methanol-d₄ (freezing point: -98 °C), acetone-d₆ (FP: -94 °C), or DMSO-d₆ (FP: 19 °C, often used for its ability to form glasses at lower temperatures).

  • Sample Dissolution: Accurately weigh and dissolve the carbonyl compound of interest in the chosen solvent to a typical NMR concentration (e.g., 5-20 mM).

  • Hydration: Add a controlled amount of H₂O or D₂O to the solution. A stoichiometric amount or a slight excess is usually sufficient to promote gem-diol formation. Using D₂O will result in the formation of -C(OD)₂ and will cause the hydroxyl proton signals to disappear from the ¹H NMR spectrum.

  • Transfer: Transfer the solution to a suitable NMR tube (e.g., a medium-walled tube for better tolerance to temperature changes). Ensure the tube is properly sealed to prevent atmospheric moisture from entering, especially at low temperatures.

Protocol 2: Variable-Temperature (VT) NMR Data Acquisition

This protocol assumes the use of a modern NMR spectrometer equipped with a variable temperature unit and ideally a cryogenic probe.

  • Initial Setup: Insert the sample into the NMR spectrometer. Lock and shim the sample at a standard starting temperature, typically 298 K (25 °C).

  • Room Temperature Spectra: Acquire standard ¹H and ¹³C{¹H} spectra at 298 K. This provides a baseline measurement of the equilibrium under ambient conditions.

  • Cooling Procedure:

    • Set the target temperature to the first low-temperature point (e.g., 288 K). Use the spectrometer's VT control software to regulate the flow of cold nitrogen or helium gas.[11]

    • Allow the sample temperature to stabilize for at least 5-10 minutes. Thermal equilibrium is critical for accurate and reproducible results.

  • Low-Temperature Acquisition: Once the temperature is stable, re-shim the sample if necessary (magnetic field homogeneity can drift with temperature) and acquire the ¹H and ¹³C spectra.

  • Iterative Cooling: Repeat steps 3 and 4 in a stepwise manner (e.g., in 10 K increments) until the desired lowest temperature is reached or until significant spectral changes cease. The lowest achievable temperature will depend on the solvent and the instrument's capabilities.[11]

  • Final Check: After reaching the lowest temperature, it can be useful to gradually warm the sample back to the starting temperature and re-acquire a final spectrum to check for the reversibility of the process and ensure no sample degradation has occurred.

Protocol 3: Data Processing and Analysis
  • Spectral Processing: Process all spectra uniformly using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Signal Identification: Identify the characteristic resonance signals for both the carbonyl species and the gem-diol species in both the ¹H and ¹³C spectra. The gem-diol carbon is typically found between 70-100 ppm.[3]

  • Quantitative Analysis:

    • Carefully integrate the distinct signals corresponding to the carbonyl and gem-diol forms in either the ¹H or ¹³C spectrum. For ¹³C spectra, ensure that spectra are acquired with sufficient relaxation delay (e.g., 5x T₁) for accurate integration.

    • Calculate the molar ratio of the two species at each temperature.

  • Equilibrium Constant Calculation: The equilibrium constant for hydration (K_eq) at each temperature (T) can be calculated using the formula:

    • Keq = [Gem-diol] / ([Carbonyl][H₂O])

    • If the concentration of water is large and effectively constant, it can be incorporated into the constant. The ratio of integrals directly provides the ratio of the concentrations of the gem-diol and carbonyl forms.[12]

References

Method

Techniques for trapping and analyzing reactive intermediates like propane-2,2-diol

For Researchers, Scientists, and Drug Development Professionals Introduction Propane-2,2-diol, also known as acetone (B3395972) hydrate (B1144303) or a geminal diol, is a reactive intermediate formed from the hydration o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-2,2-diol, also known as acetone (B3395972) hydrate (B1144303) or a geminal diol, is a reactive intermediate formed from the hydration of acetone.[1] Due to its transient nature, with the equilibrium heavily favoring the parent ketone, its isolation and analysis present significant challenges.[1] Understanding the formation, stability, and reactivity of such intermediates is crucial in various fields, including mechanistic chemistry, atmospheric sciences, and drug metabolism. These application notes provide detailed protocols for the in situ generation, trapping, and analysis of propane-2,2-diol, leveraging modern analytical techniques.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Propane-2,2-diol
PropertyValueSource/Method
Molecular FormulaC₃H₈O₂-
Molecular Weight76.09 g/mol -
IUPAC Namepropane-2,2-diol-
SynonymsAcetone hydrate, gem-propanediol-
CAS Number558-18-9-
Predicted ¹H NMR (DMSO-d₆)~4.5-5.5 ppm (OH), ~1.2 ppm (CH₃)Theoretical Calculation
Predicted ¹³C NMR (DMSO-d₆)~90-100 ppm (C(OH)₂), ~25 ppm (CH₃)Theoretical Calculation
Acetone Hydration Keq (25°C)~0.001Experimental
Table 2: Comparison of Analytical Techniques for Propane-2,2-diol Detection
TechniquePrincipleAdvantagesDisadvantages
Low-Temperature NMRShifts equilibrium towards the diol at low temperatures, allowing for direct observation.Provides direct structural information.Requires specialized cryogenic equipment.
Flow Chemistry with In-line AnalysisContinuous in situ generation and immediate analysis of the unstable intermediate.High throughput, precise control over reaction time.Complex setup, potential for clogging.
Chemical Trapping with DerivatizationThe diol is reacted with a trapping agent to form a stable derivative for later analysis.Allows for analysis with standard equipment (e.g., GC-MS, LC-MS).The trapping reaction may alter the original equilibrium.
Electrospray Ionization Mass Spectrometry (ESI-MS)Direct detection of the ionized diol from solution.High sensitivity and mass accuracy.Ionization efficiency can be low, potential for in-source fragmentation.

Experimental Protocols

Protocol 1: In Situ Generation and Low-Temperature NMR Analysis of Propane-2,2-diol

This protocol describes the generation of propane-2,2-diol from acetone and water and its direct observation using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Acetone (anhydrous)

  • Deuterated water (D₂O)

  • Deuterated acetone (acetone-d₆) for locking

  • NMR tubes suitable for low-temperature measurements

  • NMR spectrometer with a variable temperature unit

Procedure:

  • Prepare a sample by mixing acetone and D₂O in a 1:1 molar ratio in an NMR tube. Add a small amount of acetone-d₆ for the deuterium (B1214612) lock.

  • Quickly cool the NMR tube to -78 °C using a dry ice/acetone bath to slow down the dehydration reaction.

  • Insert the cooled sample into the pre-cooled NMR spectrometer probe, set to -50 °C.

  • Acquire ¹H and ¹³C NMR spectra at -50 °C. The equilibrium between acetone and propane-2,2-diol will be shifted towards the diol at this temperature, allowing for the detection of its characteristic signals.

  • Gradually increase the temperature in 10 °C increments and acquire spectra at each temperature to observe the shift in equilibrium back towards acetone.

Expected Results:

At low temperatures, new peaks corresponding to propane-2,2-diol should be observable in both the ¹H and ¹³C NMR spectra, distinct from the signals of acetone and water. As the temperature increases, the intensity of the propane-2,2-diol signals will decrease, while the acetone signals will increase.

Protocol 2: Flow Chemistry for the Generation and In-line Analysis of Propane-2,2-diol

This protocol outlines the use of a continuous flow reactor for the controlled generation of propane-2,2-diol with subsequent in-line analysis.

Materials:

  • Syringe pumps

  • T-mixer

  • Tubing (e.g., PEEK or PTFE)

  • Thermostatted reactor coil

  • Back pressure regulator

  • In-line analytical instrument (e.g., FT-IR, Raman, or a fast-acquisition mass spectrometer)

  • Acetone solution

  • Aqueous solution (acidic or basic to catalyze hydration)

Procedure:

  • Set up the flow reactor system as depicted in the workflow diagram below.

  • Pump the acetone solution and the aqueous catalyst solution at controlled flow rates into the T-mixer.

  • The mixed stream flows through the thermostatted reactor coil, where the hydration reaction occurs. The residence time in the reactor determines the extent of the reaction.

  • The output from the reactor passes through a back pressure regulator to maintain a stable liquid phase.

  • The stream then flows through the in-line analytical instrument for real-time monitoring of the components, including propane-2,2-diol.

  • Vary the flow rates and temperature to study the kinetics of the hydration reaction.

Protocol 3: Chemical Trapping of Propane-2,2-diol using a Derivatizing Agent

This protocol describes the trapping of propane-2,2-diol by converting it into a more stable derivative, which can then be analyzed using standard chromatographic techniques.

Materials:

  • Acetone

  • Water

  • Derivatizing agent (e.g., a phenylboronic acid derivative for diol trapping)

  • Quenching solution

  • Extraction solvent (e.g., ethyl acetate)

  • GC-MS or LC-MS for analysis

Procedure:

  • In a reaction vessel, mix acetone and water to initiate the formation of propane-2,2-diol.

  • Add the derivatizing agent to the solution. This will react with the hydroxyl groups of the diol to form a stable derivative (e.g., a cyclic boronate ester).

  • Allow the trapping reaction to proceed for a defined period.

  • Quench the reaction by adding a suitable quenching solution.

  • Extract the derivatized product using an appropriate organic solvent.

  • Analyze the extracted sample by GC-MS or LC-MS to identify and quantify the stable derivative, which indirectly confirms the presence of propane-2,2-diol.

Visualizations

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis NMR Analysis start Mix Acetone, D₂O, and Acetone-d₆ cool Cool to -78 °C start->cool insert Insert into pre-cooled NMR probe (-50 °C) cool->insert acquire Acquire ¹H and ¹³C NMR Spectra insert->acquire warm Gradual warming and spectral acquisition acquire->warm end end warm->end Data Analysis

Caption: Workflow for Low-Temperature NMR Analysis.

flow_chemistry_workflow cluster_input Reagent Delivery pump1 Syringe Pump 1 (Acetone) mixer T-Mixer pump1->mixer pump2 Syringe Pump 2 (Aqueous Catalyst) pump2->mixer reactor Thermostatted Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr analysis In-line Analysis (FT-IR, MS) bpr->analysis end end analysis->end Data Collection

Caption: Flow Chemistry Setup for In-line Analysis.

trapping_workflow start Mix Acetone and Water add_trapper Add Derivatizing Agent start->add_trapper react Trapping Reaction add_trapper->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract analyze GC-MS or LC-MS Analysis extract->analyze end end analyze->end Data Interpretation

Caption: Chemical Trapping Experimental Workflow.

Biological Significance and Signaling Pathways

While propane-2,2-diol itself is not a well-established signaling molecule, its precursor, acetone, is a known metabolite in various organisms, including humans and microbes. Acetone is produced during ketosis and is metabolized by some microorganisms.[2][3] The hydration of acetone to propane-2,2-diol could be a transient step in these metabolic pathways. Gem-diols are known intermediates in some enzymatic reactions, and it is plausible that propane-2,2-diol exists as a short-lived intermediate in the active sites of enzymes that metabolize acetone.[4][5] Further research is needed to elucidate the specific role, if any, of propane-2,2-diol in biological signaling.

metabolic_pathway ketosis Ketosis (e.g., from fatty acid metabolism) acetone Acetone ketosis->acetone propane_diol Propane-2,2-diol (Reactive Intermediate) acetone->propane_diol Hydration (Enzymatic or Spontaneous) propane_diol->acetone Dehydration microbial_metabolism Microbial Metabolism propane_diol->microbial_metabolism Potential enzymatic conversion further_products Further Metabolic Products (e.g., acetate, lactate) microbial_metabolism->further_products

Caption: Potential Role of Propane-2,2-diol in Acetone Metabolism.

References

Application

Application Notes and Protocols for the Gas Chromatographic Determination of Propanediols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative determination of propanediols, specifically 1,2-propanediol (propylene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of propanediols, specifically 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772), using gas chromatography (GC). These methods are applicable across various fields, including pharmaceuticals, cosmetics, and food science.

Introduction

Propanediols are common ingredients in a wide range of products. 1,2-propanediol is frequently used as a solvent, humectant, and preservative in pharmaceuticals, cosmetics, and food. 1,3-propanediol is a key component in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT) and is also found in some consumer products. Accurate and reliable quantification of these compounds is crucial for quality control, safety assessment, and formulation development. Gas chromatography, with its high resolution and sensitivity, is a primary analytical technique for this purpose. Detection is commonly achieved using a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification and trace-level analysis.

Methods Overview

The choice of a specific GC method for propanediol (B1597323) analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. Key considerations include:

  • Direct Injection: For simple matrices like aqueous solutions or certain pharmaceutical formulations, direct injection of a diluted sample may be feasible.

  • Liquid-Liquid Extraction (LLE): In more complex matrices such as cosmetics or food products, an LLE step is often necessary to isolate the propanediols from interfering substances. A common approach involves salting out the analytes and extracting them into an organic solvent like ethyl ether.[1][2]

  • Derivatization: To improve the chromatographic properties (e.g., peak shape, volatility) and enhance sensitivity, especially for trace analysis, derivatization of the hydroxyl groups is often employed. Common derivatizing agents include phenylboronic acid and benzoyl chloride.[3][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of various GC methods for the determination of propanediols.

Analyte(s)MatrixMethodColumnDetectorLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
1,2-Propanediol, 1,3-PropanediolCheese, Bacterial CulturesPhenylboronic esterification, GC-MS-MS0-1000 mg/kg (cheese), 0-5000 mg/kg (cultures)0.26 mg/kg (1,2-PDO), 0.11 mg/kg (1,3-PDO) in cheese; 1.32 mg/kg (1,2-PDO), 0.54 mg/kg (1,3-PDO) in cultures-
1,2-PropanediolWater, UrineBenzoyl chloride derivatization, GC-FID-FID-50 ppb-
1,2-PropanediolWorkplace AirAdsorption, Desorption, GC-MSHP-PONA (50 m x 0.2 mm x 0.5 µm)MS10-500 µg/mL-1.303 µg/mL
1,2-Propanediol, 2,3-Butanediol (B46004)Wine, MustLLE, GC-MSDB-WAX (60 m x 0.25 mm x 0.25 µm)MS1-500 mg/L--
1,3-PropanediolBacterial Culture SupernatantsDirect Injection, GC-FID-FID---
3-Chloro-1,2-propanediolBiological TissuesQuEChERS, Derivatization, GC-MS-MS2-2000 ng/g<0.8 ng/g2 ng/g

Experimental Protocols

Protocol 1: Direct Injection GC-FID for Propanediols in Aqueous Samples

This protocol is suitable for the quantification of 1,2-propanediol and 1,3-propanediol in relatively clean aqueous matrices, such as fermentation broths or simple pharmaceutical formulations.

1. Materials and Reagents

  • 1,2-Propanediol (≥99.5% purity)

  • 1,3-Propanediol (≥99.5% purity)

  • Internal Standard (IS): 1,4-Butanediol or 2,3-Butanediol

  • Deionized water

  • Methanol, GC grade

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: A polar polyethylene (B3416737) glycol (PEG) column, such as a DB-Wax or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Standard Preparation

  • Stock Solutions (10 mg/mL): Accurately weigh approximately 100 mg of 1,2-propanediol, 1,3-propanediol, and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with deionized water to cover the expected concentration range of the samples. A typical range would be from 10 µg/mL to 500 µg/mL. Add a constant amount of the internal standard to each calibration standard.

4. Sample Preparation

  • Centrifuge the sample (e.g., fermentation broth) to remove any particulate matter.

  • Dilute the supernatant with deionized water to bring the analyte concentrations within the calibration range.

  • Add the same constant amount of internal standard as used in the calibration standards to the diluted sample.

5. Data Analysis

  • Integrate the peak areas of the propanediols and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of the propanediols in the samples from the calibration curve.

Protocol 2: Derivatization with Phenylboronic Acid for Trace Analysis by GC-MS

This protocol is adapted for sensitive and specific determination of propanediols in complex matrices like cheese and involves derivatization to form phenylboronic esters.[3]

1. Materials and Reagents

  • 1,2-Propanediol

  • 1,3-Propanediol

  • Internal Standard: Deuterated 1,2-propanediol or 1,3-propanediol

  • Phenylboronic acid (PBA)

  • Acetone (B3395972)

  • Dichloromethane

  • Anhydrous sodium sulfate

2. Instrumentation and Conditions

  • Gas Chromatograph-Mass Spectrometer (GC-MS): System equipped with a suitable capillary column.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the phenylboronic esters of 1,2-propanediol and 1,3-propanediol.

3. Sample and Standard Preparation

  • Sample Extraction: Homogenize the sample (e.g., cheese). Extract a known amount with a suitable solvent system.

  • Derivatization:

    • Transfer an aliquot of the extract or standard solution to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 200 µL of a 10 mg/mL solution of phenylboronic acid in acetone and 200 µL of dichloromethane.

    • Seal the vial and heat at 60°C for 20 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

4. Data Analysis

  • Quantify the analytes using the peak areas of the selected ions and a calibration curve prepared from derivatized standards. The use of a deuterated internal standard is recommended to correct for extraction and derivatization variability.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Extraction Extraction (LLE) Sample->Extraction Injection GC Injection Dilution->Injection Derivatization Derivatization Extraction->Derivatization Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the determination of propanediols by Gas Chromatography.

Propanediol_Derivatization cluster_reactants Reactants cluster_reagent Derivatizing Agent cluster_products Derivatized Products PDO12 1,2-Propanediol (Propylene Glycol) PDO12_PBE 1,2-PDO Phenylboronic Ester PDO12->PDO12_PBE + PBA PDO13 1,3-Propanediol PDO13_PBE 1,3-PDO Phenylboronic Ester PDO13->PDO13_PBE + PBA PBA Phenylboronic Acid

Caption: Derivatization of propanediols with phenylboronic acid for GC analysis.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Isolation of Crystalline Propane-2,2-diol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and isolation of crystalline propane-2,2-diol. This document provides trou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and isolation of crystalline propane-2,2-diol. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is propane-2,2-diol and why is it difficult to isolate?

Propane-2,2-diol, also known as acetone (B3395972) hydrate (B1144303) or a geminal diol, is the product of the hydration of acetone. Its isolation is challenging primarily due to its inherent instability. Geminal diols are organic compounds with two hydroxyl (-OH) groups attached to the same carbon atom. Most simple gem-diols are unstable and readily undergo dehydration to revert to the corresponding carbonyl compound and water. In the case of propane-2,2-diol, it exists in a reversible equilibrium with acetone and water, which strongly favors the acetone form.[1][2] For acetone, the concentration of the hydrate form at equilibrium is negligible.[3]

Q2: Is the "acetone hydrate" reported in some studies the same as propane-2,2-diol?

Not necessarily. The term "acetone hydrate" can be ambiguous. In many contexts, particularly in studies involving high pressures and low temperatures, "acetone hydrate" refers to an acetone clathrate hydrate. In these structures, acetone molecules are physically trapped within a crystalline lattice of water molecules without forming covalent bonds. This is fundamentally different from propane-2,2-diol, where acetone and water have reacted to form a distinct chemical compound. It is crucial to differentiate between these two species when reviewing literature and designing experiments.

Q3: What factors influence the stability of propane-2,2-diol?

The stability of geminal diols like propane-2,2-diol is influenced by several factors:

  • Steric Hindrance: The presence of bulky groups around the carbon bearing the hydroxyl groups can destabilize the diol. The two methyl groups in propane-2,2-diol contribute to steric strain.[1][4]

  • Electronic Effects: Electron-donating groups, such as the alkyl groups in acetone, stabilize the partial positive charge on the carbonyl carbon, making the ketone form more favorable and decreasing the amount of the gem-diol at equilibrium.[5] Conversely, strong electron-withdrawing groups would stabilize the gem-diol.[6]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize a gem-diol. However, in the case of the acyclic propane-2,2-diol, this is not a significant stabilizing factor.[7]

  • Ring Strain: In cyclic systems, the formation of a gem-diol can sometimes relieve ring strain, making the diol form more stable. This is not applicable to the acyclic propane-2,2-diol.[6]

Troubleshooting Guide

Q4: My reaction to synthesize propane-2,2-diol always seems to yield only acetone and water. How can I shift the equilibrium towards the diol?

Answer: Shifting the equilibrium toward propane-2,2-diol is the primary challenge. Here are some strategies to try:

  • Low Temperature: The hydration of carbonyls is often an exothermic process. According to Le Chatelier's principle, lowering the temperature should favor the formation of the gem-diol. Consider running the reaction at sub-zero temperatures, for instance, -25 °C has been used for the synthesis of other stable gem-diols.[8][9]

  • High Water Concentration: Using a large excess of water can help push the equilibrium towards the product side.

  • Pressure: While less commonly reported for simple gem-diols, high pressure could potentially favor the formation of the more compact diol structure.

Q5: I am attempting a low-temperature crystallization, but I am not obtaining any solid product. What could be the issue?

Answer: The inability to obtain a crystalline product could be due to several factors:

  • Equilibrium Position: Even at low temperatures, the equilibrium may still heavily favor acetone and water, meaning the concentration of propane-2,2-diol is too low for crystallization.

  • Metastable State: The solution might be in a metastable state (supercooled) and requires nucleation to initiate crystallization. Try scratching the inside of the flask or adding a seed crystal if one were available.

  • Solvent Effects: The choice of co-solvent, if any, can significantly impact solubility and crystallization.

Q6: How can I confirm the presence of propane-2,2-diol in my reaction mixture if I cannot isolate it?

Answer: Spectroscopic methods can be used to detect the presence of propane-2,2-diol in solution, even if it is a minor component at equilibrium.

  • NMR Spectroscopy: In principle, ¹H and ¹³C NMR could distinguish between acetone and propane-2,2-diol. The methyl protons and the quaternary carbon of propane-2,2-diol would have different chemical shifts compared to acetone. Low-temperature NMR studies would be necessary to slow down the equilibrium and potentially observe the signals of the diol.

  • IR Spectroscopy: The formation of propane-2,2-diol would be accompanied by the appearance of O-H stretching bands and the disappearance of the C=O stretching band of acetone. However, the strong O-H absorption of water can make the detection of the diol's hydroxyl groups challenging.

Quantitative Data

The equilibrium for the hydration of acetone is heavily skewed towards the reactants. The equilibrium constant (Keq) for the reaction:

(CH₃)₂C=O + H₂O ⇌ (CH₃)₂C(OH)₂

is very small.

ParameterValueTemperatureReference(s)
Equilibrium Constant (Keq) ~ 2 x 10⁻³25 °C[10]
Hydrate Concentration in Water Negligible20 °C[3][11]

Experimental Protocols

Protocol: Attempted Low-Temperature Synthesis and In-Situ Analysis of Propane-2,2-diol

  • Reaction Setup: In a jacketed glass reactor cooled to -25 °C, place a magnetic stirrer and add a large excess of deionized water.

  • Addition of Acetone: Slowly add pre-cooled, high-purity acetone to the cold water with vigorous stirring. A molar ratio of at least 100:1 (water:acetone) is recommended.

  • Equilibration: Allow the mixture to stir at -25 °C for several hours to reach equilibrium. The reactor should be sealed to prevent the evaporation of acetone.

  • In-Situ Analysis (Low-Temperature NMR):

    • Carefully transfer a sample of the cold reaction mixture to a pre-cooled NMR tube.

    • Acquire ¹H and ¹³C NMR spectra at the lowest possible temperature your instrument allows to slow the dehydration reaction.

    • Look for new signals corresponding to the methyl groups and the quaternary carbon of propane-2,2-diol, distinct from the acetone signals.

  • Attempted Crystallization:

    • Slowly lower the temperature of the reaction mixture further (e.g., to -40 °C or below) to induce crystallization.

    • If no crystals form, try scratching the inner surface of the reactor with a glass rod to promote nucleation.

    • If a solid forms, it should be isolated quickly by low-temperature filtration and immediately characterized before it has a chance to decompose.

Logical Relationships and Workflows

Challenges_in_Propane_2_2_diol_Isolation Acetone Acetone ((CH₃)₂C=O) Equilibrium Reversible Equilibrium Acetone->Equilibrium + Water Water (H₂O) Water->Equilibrium Propane_diol Propane-2,2-diol ((CH₃)₂C(OH)₂) Propane_diol->Equilibrium Dehydration (favored by high T) Isolation Isolation of Crystalline Propane-2,2-diol Propane_diol->Isolation Equilibrium->Propane_diol Hydration (favored by low T, high [H₂O]) Dehydration Rapid Dehydration Isolation->Dehydration Leads to Dehydration->Acetone Reverts to Dehydration->Water + LowTemp Low Temperature LowTemp->Equilibrium Shifts towards diol HighWater High [H₂O] HighWater->Equilibrium Shifts towards diol StericHindrance Steric Hindrance (+I Effect) StericHindrance->Equilibrium Shifts towards acetone

Caption: Challenges in isolating propane-2,2-diol.

References

Optimization

Technical Support Center: Stabilizing Geminal Diols in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with geminal diols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with geminal diols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the inherent instability of geminal diols in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why are most geminal diols unstable in aqueous solution?

A1: Geminal diols are typically unstable because the equilibrium between the diol and its corresponding carbonyl compound (aldehyde or ketone) often favors the carbonyl form.[1][2][3] This is due to the steric hindrance and electronic repulsion between the two hydroxyl groups on the same carbon atom.[1][2][3] The dehydration of the geminal diol to a carbonyl compound is generally a thermodynamically favorable process.

Q2: What factors influence the stability of a geminal diol?

A2: The stability of a geminal diol is influenced by several factors:

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon stabilize the geminal diol by making the carbon more electrophilic and thus more favorable for hydration.[1][4][5][6][7] Conversely, electron-donating groups destabilize the geminal diol.[4]

  • Steric Hindrance: Bulky substituents on the carbonyl carbon can destabilize the geminal diol due to increased steric strain.[1][3]

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl groups and adjacent functional groups can increase the stability of the geminal diol.[1][3][7]

  • Ring Strain: In cyclic systems, the formation of a geminal diol can relieve ring strain if the carbon atom changes from sp² hybridization (in the carbonyl) to sp³ hybridization (in the diol).[2][5][6] This is particularly significant in small, strained rings.

Q3: Are there any examples of stable, isolable geminal diols?

A3: Yes, several geminal diols are stable enough to be isolated. Classic examples include chloral (B1216628) hydrate (B1144303) and ninhydrin (B49086) hydrate, where stability is conferred by strong electron-withdrawing groups.[5][6] More recently, macrocyclic geminal diols have been synthesized and shown to be stable due to a combination of ring strain and extensive hydrogen-bonding networks.[8] Certain biological molecules, like saxitoxin, also feature a stable geminal diol moiety, likely due to reduced bond strain in the hydrated form.[9]

Q4: How does pH affect the stability of geminal diols?

A4: The hydration of carbonyls to form geminal diols can be catalyzed by both acid and base.[4] While the catalyst speeds up reaching equilibrium, it does not change the position of the equilibrium itself. However, extreme pH values can lead to degradation of the molecule, so it is crucial to determine the optimal pH range for the stability of your specific geminal diol.

Q5: Can I predict whether my carbonyl compound will form a stable geminal diol?

A5: A qualitative prediction can be made by examining the structure of the carbonyl compound. The presence of strong electron-withdrawing groups (e.g., halogens) adjacent to the carbonyl group is a strong indicator that the geminal diol will be significantly populated at equilibrium.[4][5] For cyclic ketones, a high degree of ring strain in the carbonyl form suggests that the corresponding geminal diol may be more stable.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
My geminal diol reverts to the carbonyl during purification. The equilibrium is shifting towards the carbonyl form upon removal of water or change in solvent polarity.- Perform purification at low temperatures (-25 °C or lower) to slow down the dehydration process. - Use a solvent system that favors the geminal diol (e.g., one with a higher water content if compatible). - For macrocyclic diols, recrystallization can be an effective purification method.[8]
NMR analysis only shows the carbonyl peak, but I expect a geminal diol. The equilibrium in the NMR solvent (e.g., CDCl₃) lies far towards the carbonyl. The geminal diol may also be decomposing during the experiment.- Acquire the NMR spectrum in a solvent that can stabilize the diol, such as DMSO-d₆ or by adding D₂O to the NMR tube.[10] - Be aware that high magic-angle spinning (MAS) rates in solid-state NMR can cause frictional heating, leading to the dehydration of the geminal diol.[11]
I see multiple species in my NMR spectrum. You may have an equilibrium mixture of the carbonyl, the geminal diol, and potentially a hemiacetal if an alcohol is present.- Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate protons and carbons and identify the different species. - The characteristic ¹³C NMR chemical shift for a geminal diol carbon is typically in the range of 90-100 ppm.[12]
My compound is degrading during storage. The geminal diol is unstable under the storage conditions (temperature, light, pH).- Store the compound as a solid at low temperatures. - If in solution, use a buffered aqueous solution at a pH where the compound is most stable. - Protect from light if the compound is photolabile.
I am unable to form the geminal diol from my ketal precursor. The hydrolysis conditions (acid catalyst, temperature, reaction time) are not optimal.- For acid-catalyzed hydrolysis, trifluoroacetic acid (TFA) has been shown to be effective.[8] - Optimize the reaction temperature. For some systems, low temperatures (-25 °C) are required to prevent degradation of the product.[8] - Monitor the reaction by NMR or TLC to determine the optimal reaction time.

Quantitative Data on Geminal Diol Stability

The stability of a geminal diol in aqueous solution is best described by the equilibrium constant (Keq) for the hydration of the corresponding carbonyl compound.

Table 1: Equilibrium Constants for Hydration of Various Carbonyl Compounds

Carbonyl CompoundGeminal DiolKeqReference(s)
FormaldehydeMethanediol10³[13]
Acetaldehyde1,1-Ethanediol1.06
Acetone2,2-Propanediol10⁻³[13]
HexafluoroacetoneHexafluoro-2,2-propanediol10⁶[13]
ChloralChloral hydrate2 x 10⁴

Table 2: Effect of Temperature on the Yield of a Macrocyclic Geminal Diol

Reaction: Acid hydrolysis of 2ketals-[1.1][10]PCP to 2diols-[1.1][10]PCP

Temperature (°C)Reaction Time (min)Yield of Geminal Diol (%)Yield of Byproduct (%)Reference
70300100[5]
25304357[5]
0308713[5]
-2530>95<5[5]

Experimental Protocols

Protocol 1: Synthesis and Purification of a Stable Macrocyclic Geminal Diol

This protocol is adapted from the synthesis of 2diols-[1.1][10]PCP.[8]

Materials:

  • Macrocyclic ketal precursor (e.g., 2ketals-[1.1][10]PCP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the macrocyclic ketal precursor in dichloromethane in a round-bottom flask.

  • Cool the solution to -25 °C in a suitable cooling bath.

  • Add an excess of trifluoroacetic acid (TFA) dropwise to the cooled solution with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed (typically 30 minutes).

  • Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator at low temperature.

  • Recrystallize the crude product from a suitable solvent system to yield the pure macrocyclic geminal diol.

Protocol 2: Monitoring Geminal Diol Stability by ¹H NMR Spectroscopy

Objective: To determine the equilibrium ratio of a carbonyl compound and its corresponding geminal diol in an aqueous solvent system.

Materials:

  • Carbonyl compound of interest

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deuterium oxide (D₂O)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the carbonyl compound in the deuterated solvent (e.g., DMSO-d₆).

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the carbonyl compound in the neat organic solvent.

  • To the same NMR tube, add a known volume of D₂O.

  • Shake the NMR tube to ensure thorough mixing.

  • Acquire another ¹H NMR spectrum after allowing the solution to equilibrate (this may take several minutes to hours depending on the compound).

  • Identify the characteristic peaks for both the carbonyl compound and the geminal diol. The protons of the hydroxyl groups of the geminal diol will exchange with D₂O and may not be visible or may appear as a broad peak.

  • Integrate the signals corresponding to a non-exchangeable proton in both the carbonyl and geminal diol forms.

  • Calculate the molar ratio of the two species from the integration values to determine the position of the equilibrium.

Visualizations

Caption: Reversible equilibrium between a carbonyl compound and its geminal diol in water.

Geminal Diol Synthesis Workflow start Dissolve Ketal Precursor in DCM cool Cool to -25°C start->cool add_tfa Add Trifluoroacetic Acid (TFA) cool->add_tfa monitor Monitor Reaction (TLC/NMR) add_tfa->monitor neutralize Neutralize with NaHCO₃ (aq) monitor->neutralize extract Extract with DCM neutralize->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate at Low Temperature dry->concentrate recrystallize Recrystallize Product concentrate->recrystallize end Pure Geminal Diol recrystallize->end

Caption: Experimental workflow for the synthesis of a stable macrocyclic geminal diol.

Enzymatic Pathway with Geminal Diol Intermediate substrate Aryl-keto Substrate + Enzyme intermediate Enzyme-Bound Geminal Diol Intermediate substrate->intermediate Hydration (H₂O) product Hydrolyzed Products + Enzyme intermediate->product C-C Bond Cleavage

References

Troubleshooting

Technical Support Center: Enhancing Detection Limits of Transient Diol Species

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of transient diol species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting transient diol species?

A1: The detection of transient diol species is often complicated by several factors. These include their low concentrations in biological matrices, poor ionization efficiency, and significant interference from the sample matrix.[1] Furthermore, the presence of numerous regioisomers can make selective detection and quantification difficult.[1] Transient protein-protein interactions, which can be involved in diol signaling pathways, are also inherently difficult to study due to their weak affinities and short lifespans.

Q2: Which analytical techniques are most suitable for detecting transient diols?

A2: Liquid chromatography-mass spectrometry (LC-MS) is a prominent and powerful technique for the detection of vicinal-diol compounds.[1] To enhance sensitivity and selectivity, LC-MS is often coupled with derivatization strategies. Other noteworthy techniques include the use of fluorescent boronate affinity probes and Nuclear Magnetic Resonance (NMR) spectroscopy for specific applications like chiral differentiation.[2][3][4][5][6][7]

Q3: How can I improve the sensitivity of my LC-MS method for diol detection?

A3: To improve sensitivity, consider the following strategies:

  • Sample Preparation: Implement sample clean-up and pre-concentration steps to reduce matrix effects and increase the analyte concentration.[8]

  • Derivatization: Employ pre-column or post-column derivatization with reagents like boronic acids to improve the ionization efficiency and chromatographic behavior of diols.[1]

  • Instrumentation: Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) and consider using a more sensitive instrument or a microflow LC system.[9][10]

  • Chromatography: Optimize the mobile phase composition and gradient to achieve sharper peaks, which leads to a better signal-to-noise ratio.[11]

Q4: What are boronate affinity probes and how do they work for diol detection?

A4: Fluorescent boronate affinity probes are molecules that selectively bind to cis-diol-containing molecules.[2][3][5] The binding mechanism involves a pH-dependent covalent interaction between the boronic acid group on the probe and the cis-diol group of the target molecule.[5] This binding event leads to a change in the fluorescence properties of the probe, which can be measured to detect and quantify the diol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of transient diol species.

LC-MS Analysis
Problem Potential Cause Suggested Solution
Low or No Signal Poor Ionization: Diols may not ionize efficiently under standard ESI conditions.[1]Derivatization: Use a derivatizing agent like 6-bromo-3-pyridinylboronic acid (BPBA) to enhance ionization.[1][12] • Optimize MS Parameters: Infuse a standard solution to optimize source parameters such as capillary voltage, gas flow, and temperature.[9]
Sample Degradation: Transient species may be unstable in the sample matrix or during analysis.Sample Handling: Keep samples cold and analyze them as quickly as possible after preparation. • Optimize pH: Ensure the mobile phase pH is suitable for diol stability.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The analyte may be interacting with active sites on the column or in the system.Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% formic acid) or base to the mobile phase to improve peak shape.[11] • Column Choice: Use a column with a different stationary phase (e.g., a diol column).[13]
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.Reduce Injection Volume: Decrease the amount of sample injected onto the column.[14] • Dilute Sample: Dilute the sample before injection.
Retention Time Shifts Inadequate Column Equilibration: The column is not fully equilibrated between injections.Increase Equilibration Time: Extend the equilibration time at the initial mobile phase conditions between runs.[9]
Pump Performance Issues: Inconsistent solvent delivery from the HPLC pump.System Maintenance: Check for leaks, and ensure proper degassing of the mobile phase.[9]
High Background Noise Contaminated Mobile Phase: Impurities in the solvents or additives.Use High-Purity Solvents: Use LC-MS grade solvents and additives.[9] • Prepare Fresh Mobile Phase: Make fresh mobile phases daily.
System Contamination: The HPLC system or mass spectrometer is contaminated.System Cleaning: Flush the entire system with appropriate cleaning solutions.[9] Clean the ion source of the mass spectrometer.
Fluorescent Probe Assays
Problem Potential Cause Suggested Solution
Low Fluorescence Signal Incorrect pH: The binding of boronic acid to diols is pH-dependent.[5]Optimize Buffer pH: Experiment with a range of pH values to find the optimal condition for binding and fluorescence response.
Probe Concentration Too Low: Insufficient probe concentration to detect the diol.Increase Probe Concentration: Titrate the probe concentration to find the optimal working concentration.
High Background Fluorescence Probe Instability: The fluorescent probe may be degrading or aggregating.Check Probe Quality: Use a fresh stock of the probe. • Solvent Effects: Investigate the effect of the solvent composition on the probe's background fluorescence.
Interfering Substances: Other compounds in the sample may be fluorescent.Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup methods to remove interfering compounds.
Poor Selectivity Non-specific Binding: The probe may be interacting with other molecules in the sample.Blocking Agents: Consider the use of blocking agents to reduce non-specific binding. • Modify Probe Structure: If possible, use a probe with a more selective binding moiety.

Experimental Protocols

Protocol 1: LC-PCD-DPIS-MS for Vicinal Diol Profiling

This protocol is based on the method developed for profiling vicinal diols using post-column derivatization with 6-bromo-3-pyridinylboronic acid (BPBA).[1][12][15]

1. Sample Preparation:

  • Extract diols from the biological matrix using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. HPLC Separation:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to separate the diols of interest.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

3. Post-Column Derivatization:

  • Reagent: Prepare a solution of 6-bromo-3-pyridinylboronic acid (BPBA) in the mobile phase.

  • Delivery: Use a T-junction to introduce the BPBA solution into the HPLC eluent stream after the analytical column.

  • Reaction: The reaction between BPBA and the diols occurs rapidly in a reaction coil before the mixture enters the mass spectrometer.

4. Mass Spectrometry Detection:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Double Precursor Ion Scan (DPIS).

  • Precursor Ions: Scan for the characteristic fragment ions of the BPBA-diol derivative, which will show a pair of ions due to the bromine isotopes (m/z 200 and 202).[1][12]

Protocol 2: Fluorescent Detection of Diols using Boronate Affinity Probes

This protocol provides a general framework for using fluorescent boronate affinity probes.

1. Reagent Preparation:

  • Probe Stock Solution: Dissolve the fluorescent boronate affinity probe in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Working Buffer: Prepare a buffer at the optimal pH for the probe-diol interaction (often slightly basic, e.g., pH 7.4-8.5).

2. Assay Procedure:

  • Sample Preparation: Prepare samples containing the diol of interest in the working buffer.

  • Probe Addition: Add the fluorescent probe to the samples to a final desired concentration.

  • Incubation: Allow the reaction to proceed for a sufficient time to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer or plate reader.

3. Data Analysis:

  • Calibration Curve: Prepare a series of standards with known concentrations of the diol to generate a calibration curve.

  • Quantification: Determine the concentration of the diol in the unknown samples by interpolating their fluorescence values on the calibration curve.

Quantitative Data Summary

Technique Analyte Matrix Limit of Detection (LOD) Reference
LC-PCD-DPIS-MSVicinal diol metabolites of polyunsaturated fatty acidsin vitro metabolism study25 nM[1][12]
Peptide-based fluorescent boronic acid probeD-GlucoseAqueous solution3.1 µM[4]

Visualizations

Experimental_Workflow_LC_PCD_DPIS_MS cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_derivatization Post-Column Derivatization cluster_ms Mass Spectrometry Biological_Matrix Biological Matrix Extraction Extraction (LLE/SPE) Biological_Matrix->Extraction Reconstitution Reconstitution Extraction->Reconstitution HPLC_Column HPLC Column Reconstitution->HPLC_Column T_Junction T-Junction HPLC_Column->T_Junction BPBA_Reagent BPBA Reagent BPBA_Reagent->T_Junction Reaction_Coil Reaction Coil T_Junction->Reaction_Coil Mass_Spectrometer Mass Spectrometer (DPIS Mode) Reaction_Coil->Mass_Spectrometer Data_Analysis Data Analysis Mass_Spectrometer->Data_Analysis

Caption: Workflow for LC-PCD-DPIS-MS analysis of transient diols.

Troubleshooting_Decision_Tree Start Low/No MS Signal Check_Ionization Is the analyte ionizing properly? Start->Check_Ionization Optimize_MS Optimize MS source parameters Check_Ionization->Optimize_MS No Check_Stability Is the analyte stable? Check_Ionization->Check_Stability Yes Optimize_MS->Check_Stability Use_Derivatization Employ derivatization (e.g., BPBA) Improve_Handling Improve sample handling (e.g., keep cold, analyze quickly) Check_Stability->Improve_Handling No Check_System Is the LC-MS system functioning correctly? Check_Stability->Check_System Yes Improve_Handling->Check_System Check_System->Use_Derivatization Yes, but still low signal System_Maintenance Perform system maintenance (check for leaks, clean source) Check_System->System_Maintenance No Consult_Expert Consult instrument specialist System_Maintenance->Consult_Expert

References

Optimization

Factors that inhibit the formation of propane-2,2-diol

Welcome to the Technical Support Center for controlling the formation of propane-2,2-diol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges related to the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for controlling the formation of propane-2,2-diol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges related to the undesired hydration of propanone (acetone) in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you minimize or prevent the formation of this geminal diol.

Troubleshooting Guide: Inhibiting Propane-2,2-diol Formation

This guide addresses common issues encountered during experiments where the formation of propane-2,2-diol is a concern.

Issue Potential Cause Recommended Solution
Unexpected side-product detected, consistent with propane-2,2-diol. Presence of water in the reaction mixture. Propanone is in equilibrium with its hydrate, propane-2,2-diol, in aqueous environments.1. Use Anhydrous Solvents: Employ solvents with a low water content. Aprotic solvents are generally preferred. 2. Dry the Propanone: If using propanone as a solvent or reactant, ensure it is thoroughly dried before use. 3. Incorporate Dehydrating Agents: Add a suitable dehydrating agent to the reaction mixture to scavenge any trace amounts of water.
Reaction yield is lower than expected, and purification is complicated. Propane-2,2-diol, being more polar than propanone, can interfere with product isolation and purification, especially in non-polar solvent systems.1. Optimize Water Removal: Refer to the experimental protocols for drying solvents and reactants. 2. Post-Reaction Water Removal: If the presence of the diol is confirmed, consider a workup step with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before solvent evaporation.
Inconsistent reaction outcomes when using propanone from different suppliers or batches. Variability in the water content of the propanone.1. Standardize Solvent Purity: Always use propanone with a specified low water content (anhydrous grade). 2. Pre-treatment of Solvent: Before each experiment, consider drying the propanone over activated molecular sieves.

Frequently Asked Questions (FAQs)

Q1: What is propane-2,2-diol and why does it form?

Propane-2,2-diol is a geminal diol that is formed from the reaction of propanone (acetone) with water. This is a reversible nucleophilic addition reaction where water acts as the nucleophile and attacks the electrophilic carbonyl carbon of propanone. The reaction establishes an equilibrium between the ketone and the diol.

Q2: What are the primary factors that inhibit the formation of propane-2,2-diol?

The formation of propane-2,2-diol is primarily inhibited by the following factors:

  • Electronic Effects: The two methyl groups in propanone are electron-donating, which stabilize the partial positive charge on the carbonyl carbon. This reduces its electrophilicity and disfavors the nucleophilic attack by water.[1][2]

  • Equilibrium Position: For simple ketones like propanone, the equilibrium lies heavily on the side of the ketone. In an aqueous solution, less than 1% of propanone exists as propane-2,2-diol at equilibrium.[1][2]

  • Absence of Water: The formation of the diol is entirely dependent on the presence of water. Therefore, reducing the water content in the reaction system is the most direct way to inhibit its formation.

Q3: How significant is the formation of propane-2,2-diol in typical organic reactions?

In most non-aqueous organic reactions, the formation of propane-2,2-diol is negligible, especially if anhydrous solvents and reagents are used. However, in reactions where water is a byproduct or when using reagents that are hydrates, the equilibrium can shift, leading to a more significant presence of the diol.

Q4: Can acid or base catalysis be used to prevent the formation of propane-2,2-diol?

No, acid and base catalysis only increase the rate at which the equilibrium between propanone and propane-2,2-diol is reached.[1] They do not change the position of the equilibrium itself. Therefore, they will not prevent the formation of the diol if water is present.

Q5: What type of solvents should I use to minimize the formation of propane-2,2-diol?

Aprotic solvents are the best choice to minimize the formation of propane-2,2-diol. These are solvents that do not have O-H or N-H bonds and therefore cannot act as a source of protons or water. Examples include:

  • Hydrocarbons: Hexane, Toluene

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Halogenated Solvents: Dichloromethane, Chloroform

  • Other Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

It is crucial to use the anhydrous grade of these solvents.

Quantitative Data

The equilibrium between propanone and propane-2,2-diol is highly unfavorable for the diol. The equilibrium constant (Keq) for the hydration of propanone is very small.

Compound Equilibrium Constant (Keq) Approximate % Hydrate at Equilibrium in Water
Propanone (Acetone)~ 0.002< 1%
Formaldehyde~ 2000> 99.9%
Acetaldehyde~ 1.0~ 50%

Data compiled from various sources on carbonyl hydration.

Experimental Protocols

Protocol 1: Drying of Propanone using Molecular Sieves

Objective: To reduce the water content of propanone to a level suitable for moisture-sensitive reactions.

Materials:

  • Propanone (reagent grade)

  • 3Å or 4Å molecular sieves, activated

  • Dry, clean flask with a stopper or septum

  • Inert gas (Nitrogen or Argon), optional

Procedure:

  • Activation of Molecular Sieves: Place the molecular sieves in a porcelain dish and heat them in a muffle furnace at 300-350 °C for at least 3 hours. Alternatively, heat under vacuum.

  • Cooling: Allow the activated sieves to cool to room temperature in a desiccator.

  • Drying: Add the activated molecular sieves to the flask of propanone (approximately 50 g of sieves per 1 L of solvent).

  • Equilibration: Stopper the flask and allow it to stand for at least 24 hours. Swirl the flask occasionally.

  • Storage and Use: The dried propanone can be used directly from the flask by decanting or by using a syringe through a septum. For long-term storage, keep the flask tightly sealed.

Protocol 2: General Procedure for a Moisture-Sensitive Reaction in the Presence of Propanone

Objective: To perform a chemical reaction where propanone is a reactant or solvent while minimizing the formation of propane-2,2-diol.

Materials:

  • Anhydrous reaction solvent (e.g., anhydrous THF or Dichloromethane)

  • Dried propanone (from Protocol 1)

  • Other reactants (ensure they are also anhydrous)

  • In-situ dehydrating agent (e.g., anhydrous magnesium sulfate or activated molecular sieves)

  • Oven-dried glassware

  • Inert atmosphere setup (e.g., Schlenk line or glove box)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of inert gas or in a desiccator.

  • Reaction Setup: Assemble the glassware under an inert atmosphere.

  • Addition of Dehydrating Agent: If compatible with the reaction chemistry, add an in-situ dehydrating agent to the reaction flask.

  • Addition of Solvents and Reactants: Add the anhydrous solvent, dried propanone, and other reactants to the flask using syringes or cannulas.

  • Reaction Execution: Carry out the reaction according to the specific procedure, maintaining an inert and anhydrous environment.

  • Workup: During the reaction workup, if an aqueous wash is necessary, be aware that any unreacted propanone may form the diol. Subsequent drying of the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate is crucial.

Visualizations

Inhibiting_Factors cluster_equilibrium Propanone-Diol Equilibrium cluster_inhibitors Inhibiting Factors Propanone Propanone (Favored) Diol Propane-2,2-diol (Disfavored) Propanone->Diol Hydration (H2O) Electronic Electronic Effects (Electron-donating CH3 groups) Electronic->Propanone Stabilizes Solvent Anhydrous Conditions (Aprotic Solvents, Dehydrating Agents) Solvent->Diol Prevents Formation Equilibrium Unfavorable Equilibrium (Keq << 1) Equilibrium->Diol Limits Concentration

Caption: Factors inhibiting the formation of propane-2,2-diol.

Experimental_Workflow start Start: Need for Anhydrous Reaction prep_glassware Oven-dry all glassware start->prep_glassware prep_solvents Use anhydrous grade solvents and/or dry propanone (Protocol 1) prep_glassware->prep_solvents setup Assemble reaction under inert atmosphere (N2/Ar) prep_solvents->setup add_dehydrating_agent Add in-situ dehydrating agent (e.g., molecular sieves) setup->add_dehydrating_agent add_reagents Add anhydrous reagents and dried propanone add_dehydrating_agent->add_reagents run_reaction Run reaction add_reagents->run_reaction workup Aqueous workup (if necessary) followed by drying organic phase run_reaction->workup end End: Product isolated with minimal diol contamination workup->end

Caption: Experimental workflow to minimize propane-2,2-diol formation.

References

Troubleshooting

Optimizing reaction conditions to favor gem-diol equilibrium

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing reaction conditions to favor the formation of gem-diols...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing reaction conditions to favor the formation of gem-diols from carbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is a gem-diol, and why is the equilibrium often unfavorable?

A gem-diol, or geminal diol, is a molecule containing two hydroxyl (–OH) groups attached to the same carbon atom.[1][2] It is formed through the nucleophilic addition of water to the carbonyl group of an aldehyde or ketone.[3][4] This reaction is reversible, and for most simple aldehydes and ketones, the equilibrium lies far to the left, favoring the carbonyl compound.[3][5] This is primarily because the carbon-oxygen double bond (C=O) is generally more stable than two single carbon-oxygen (C-O) bonds.[6] Consequently, most gem-diols are unstable and cannot be isolated from their aqueous solutions.[4][7][8] Attempting to remove the water will shift the equilibrium back towards the carbonyl starting material, following Le Châtelier's principle.[7]

Q2: What key factors influence the position of the gem-diol equilibrium?

The stability of a gem-diol and the position of the equilibrium are primarily influenced by electronic effects, steric hindrance, and solvent interactions.[5]

  • Electronic Effects: The presence of strong electron-withdrawing groups (e.g., halogens) on the carbon atom adjacent to the carbonyl group destabilizes the carbonyl's partial positive charge, making it more electrophilic and favoring the formation of the gem-diol.[1][4][9] Conversely, electron-donating groups, such as alkyl groups, stabilize the carbonyl carbon and shift the equilibrium away from the gem-diol.[4][9]

  • Steric Hindrance: Bulky substituents around the carbonyl group hinder the approach of the water molecule, disfavoring the formation of the tetrahedral gem-diol. This is why simple aldehydes are more readily hydrated than ketones.[5][10] For example, formaldehyde (B43269) in water exists almost entirely as its hydrate (B1144303), while acetone (B3395972) exists as less than 0.1% hydrate.[9][11]

  • Solvent and Hydrogen Bonding: The reaction is typically performed in water. The ability of the solvent to form hydrogen bonds can stabilize the gem-diol.[12]

  • Ring Strain: In some cyclic ketones, the formation of a gem-diol can relieve ring strain by changing the hybridization of the carbonyl carbon from sp² to sp³, leading to a more stable hydrate.[12]

Q3: Does changing the pH affect the equilibrium position?

No, adding an acid or a base does not change the final equilibrium position. However, both acid and base can act as catalysts to significantly increase the rate at which the equilibrium is reached.[1][4][8][9]

  • Base-Catalyzed Hydration: In basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, attacks the carbonyl carbon directly.[3][13]

  • Acid-Catalyzed Hydration: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon much more electrophilic and susceptible to attack by a water molecule.[3][13]

Data Presentation

The extent of hydration for a carbonyl compound at equilibrium is described by the hydration equilibrium constant, Khyd.

Khyd = [gem-diol] / [carbonyl][H₂O]

A larger Khyd value indicates a greater preference for the gem-diol form at equilibrium.

Carbonyl CompoundStructureKhyd (at ~25 °C)Predominant Form at Equilibrium
FormaldehydeHCHO2 x 10³[9]gem-Diol (Methanediol)
AcetaldehydeCH₃CHO1.0Roughly equal mixture
Trichloroacetaldehyde (Chloral)CCl₃CHO2.8 x 10⁴gem-Diol (Chloral Hydrate)[1]
Hexafluoroacetone(CF₃)₂CO1.2 x 10⁶[1]gem-Diol
AcetoneCH₃COCH₃1.4 x 10⁻³[11]Ketone

Troubleshooting Guide

Q4: My reaction is very slow to reach equilibrium. How can I speed it up?

The hydration of carbonyls can be slow under neutral conditions.[3][13] To accelerate the reaction and reach equilibrium faster, you can add a catalytic amount of acid (e.g., a drop of H₂SO₄ or HCl) or base (e.g., NaOH).[1][9]

  • Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4][9]

  • Base catalysis utilizes the hydroxide ion, which is a more potent nucleophile than water.[4][9]

Q5: The yield of my gem-diol is lower than expected. What factors could be responsible?

If the equilibrium concentration of your gem-diol is low, consider the structure of your carbonyl compound.

  • Electron-Donating Groups: If your molecule has electron-donating alkyl groups near the carbonyl, they stabilize the starting material and disfavor gem-diol formation.[4][9] It may not be possible to achieve a high concentration of the hydrate with such substrates.

  • Steric Hindrance: Bulky groups can prevent the efficient hydration of the carbonyl.[5]

  • Temperature: The formation of gem-diols is often an exothermic process. Lowering the reaction temperature may shift the equilibrium towards the product side.

  • Solvent: Ensure water is the solvent, as it is a reactant. In some cases, using a co-solvent might alter the equilibrium, but pure water provides the highest concentration of the hydrating agent.

Q6: I am trying to isolate my gem-diol, but it keeps converting back to the starting material. What should I do?

The isolation of gem-diols is notoriously difficult because the hydration reaction is reversible.[4][8][9] Any attempt to remove the water (e.g., through evaporation) will drive the equilibrium back towards the more stable carbonyl compound.[7]

  • Stable Hydrates: Isolation is generally only feasible for carbonyls with strong, adjacent electron-withdrawing groups (like chloral (B1216628) or hexafluoroacetone) that make the gem-diol significantly more stable than the carbonyl.[1][4]

  • Crystallization: In some specific cases, if the gem-diol is significantly less soluble than the carbonyl compound in the reaction mixture, it may be possible to induce crystallization directly from the aqueous solution.[14]

  • In Situ Analysis: For most applications, it is best to study or use the gem-diol in situ within its aqueous equilibrium mixture.

Q7: I observe precipitation in my reaction. Is it the gem-diol?

Precipitation could be your desired gem-diol, especially if it is highly stable and has low solubility. However, it could also indicate other issues:

  • Polymerization: Aldehydes, particularly formaldehyde, can form polymers of the hydrate (e.g., paraformaldehyde).[4][9]

  • Side Reactions: Under strongly acidic or basic conditions, other reactions like aldol (B89426) condensations or oxidations might occur, leading to insoluble byproducts.[15]

  • Starting Material: Your carbonyl starting material might have low solubility in water.

To identify the precipitate, you should isolate it and characterize it using standard analytical techniques (e.g., NMR, IR, melting point).

Experimental Protocols

Protocol: Monitoring gem-Diol Equilibrium by ¹H NMR Spectroscopy

This protocol outlines how to use proton Nuclear Magnetic Resonance (¹H NMR) to determine the equilibrium ratio of a carbonyl compound to its corresponding gem-diol in an aqueous solution.

1. Materials and Equipment:

  • Carbonyl compound of interest

  • Deuterium oxide (D₂O)

  • NMR tube

  • NMR spectrometer

  • Small vial for sample preparation

  • Pipette

2. Sample Preparation:

  • Weigh an appropriate amount of the carbonyl compound (typically 5-25 mg for a small molecule) into a clean, dry vial.[16]

  • Add approximately 0.6-0.7 mL of D₂O to the vial.[16] D₂O is used as the solvent to avoid a large, interfering water signal in the ¹H NMR spectrum.

  • Ensure the compound is fully dissolved. You may gently vortex or warm the vial if necessary.

  • If using a catalyst, add a catalytic amount (e.g., a microliter) of a suitable acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to ensure the equilibrium is reached in a reasonable timeframe.

  • Transfer the solution to an NMR tube using a pipette.[16]

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Allow the sample temperature to equilibrate inside the probe.

  • Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to observe signals for both the carbonyl and the gem-diol species. Key signals to look for:

    • Aldehyde proton (–CHO): Typically appears far downfield, around 9-10 ppm.[17]

    • gem-Diol proton (–CH(OD)₂): Appears further upfield, often in the range of 5-7 ppm.[17]

  • Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for full relaxation of the protons between scans. This is crucial for accurate quantitative analysis.

4. Data Analysis and Calculation:

  • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the characteristic signal for the aldehyde proton and the corresponding signal for the gem-diol proton.

  • Calculate the molar ratio of the two species using the integration values. For a 1:1 proton ratio (e.g., comparing R-CH O to R-CH (OD)₂):

    Ratio (Diol:Carbonyl) = Integraldiol / Integralcarbonyl

  • The percentage of gem-diol at equilibrium can be calculated as:

    % gem-Diol = [Integraldiol / (Integraldiol + Integralcarbonyl)] x 100

Visualizations

GemDiol_Mechanism Figure 1: Catalyzed Gem-Diol Formation Mechanisms cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Carbonyl_B R(R')C=O Intermediate_B R(R')C(O⁻)OH Carbonyl_B->Intermediate_B  Nucleophilic Attack OH_minus ⁻OH GemDiol_B R(R')C(OH)₂ Intermediate_B->GemDiol_B  Protonation H2O_B_in H₂O OH_minus_out ⁻OH Carbonyl_A R(R')C=O ProtonatedCarbonyl R(R')C=OH⁺ Carbonyl_A->ProtonatedCarbonyl  Protonation H3O_plus_in H₃O⁺ Intermediate_A R(R')C(OH)O⁺H₂ ProtonatedCarbonyl->Intermediate_A  Nucleophilic Attack H2O_A_in H₂O GemDiol_A R(R')C(OH)₂ Intermediate_A->GemDiol_A  Deprotonation H2O_A_out H₂O H3O_plus_out H₃O⁺

Caption: Acid and base-catalyzed mechanisms for gem-diol formation.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Gem-Diol Equilibrium Start Start: Low Gem-Diol Yield or Slow Reaction CheckKinetics Is the reaction slow? Start->CheckKinetics CheckEquilibrium Is the equilibrium unfavorable? CheckKinetics->CheckEquilibrium No AddCatalyst Action: Add catalytic acid or base (e.g., H⁺ or OH⁻) CheckKinetics->AddCatalyst Yes CheckStructure Analyze Substrate Structure CheckEquilibrium->CheckStructure Yes End End: Equilibrium Optimized CheckEquilibrium->End No AddCatalyst->CheckEquilibrium EDG Issue: Electron-donating groups or significant steric hindrance CheckStructure->EDG Yes EWG Favorable: Strong electron- withdrawing groups present CheckStructure->EWG No LowerTemp Action: Lower the reaction temperature EDG->LowerTemp Proceed Outcome: High equilibrium concentration expected. Proceed. EWG->Proceed AcceptLowYield Outcome: Accept low equilibrium concentration. Analyze in situ. LowerTemp->AcceptLowYield AcceptLowYield->End Proceed->End

Caption: A logical workflow for troubleshooting common issues in gem-diol synthesis.

References

Optimization

Preventing the dehydration of propane-2,2-diol to acetone

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propane-2,2-diol. The information focuses on pre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propane-2,2-diol. The information focuses on preventing its dehydration to acetone (B3395972), a common challenge in experimental settings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of propane-2,2-diol.

Issue Potential Cause Suggested Solution
Rapid formation of acetone odor in aqueous solutions of propane-2,2-diol. The equilibrium between propane-2,2-diol and acetone strongly favors the formation of acetone in aqueous media.[1]Work at low temperatures to shift the equilibrium towards the diol form. Consider using an aprotic solvent if compatible with your experimental design. For long-term stability, derivatization to a more stable compound (e.g., an acetal) is recommended.
Difficulty in isolating pure propane-2,2-diol from a reaction mixture. Propane-2,2-diol readily dehydrates upon removal of water, making isolation by methods that involve heating or vacuum challenging.[2]Avoid high temperatures and prolonged exposure to vacuum. If possible, use the diol in situ. For isolation, consider cryogenic crystallization or derivatization into a stable form that can be isolated and subsequently deprotected.
Inconsistent results in reactions involving propane-2,2-diol. The presence of trace amounts of acid or base can catalyze the dehydration to acetone, altering the concentration of the diol.[2][3]Ensure all glassware is thoroughly neutralized and use buffered solutions where appropriate. Be mindful that the pH of your reaction medium can influence the rate of dehydration.
Low yield of products in reactions where propane-2,2-diol is a reactant. The effective concentration of propane-2,2-diol may be much lower than anticipated due to the unfavorable equilibrium with acetone.Use a large excess of water to drive the equilibrium towards the diol, if permissible in your reaction. Alternatively, use a protected form of the diol, such as an acetal (B89532), and deprotect it under controlled conditions immediately before use.

Frequently Asked Questions (FAQs)

Q1: Why is propane-2,2-diol so unstable in aqueous solutions?

A1: Propane-2,2-diol, a type of geminal diol (gem-diol), exists in a reversible equilibrium with acetone and water. For simple ketones like acetone, the equilibrium overwhelmingly favors the ketone form.[1] This is due to the electronic stabilization of the carbonyl group by the two electron-donating methyl groups. In an aqueous solution, it is estimated that only about 0.1% of the molecules are in the gem-diol form at equilibrium.

Q2: What factors influence the stability of the propane-2,2-diol/acetone equilibrium?

A2: The primary factors influencing the equilibrium are:

  • Temperature: Lower temperatures generally favor the formation of the gem-diol (hydration).

  • pH: Both acid and base can catalyze the interconversion between the diol and ketone forms.[2][3] While catalysis speeds up reaching equilibrium, the equilibrium position itself is also influenced by pH, especially for molecules with acidic or basic functional groups.

  • Solvent: The presence of water is necessary for the hydration of acetone to form propane-2,2-diol. In aprotic solvents, the gem-diol will rapidly dehydrate.

  • Electronic Effects: Electron-donating groups (like the methyl groups in acetone) stabilize the ketone, shifting the equilibrium away from the gem-diol. Conversely, strong electron-withdrawing groups on a carbonyl compound would favor hydrate (B1144303) formation.[2]

Q3: Is it possible to completely prevent the dehydration of propane-2,2-diol?

A3: In a reactive environment, completely preventing dehydration is practically impossible due to the inherent instability of the gem-diol. However, the rate of dehydration can be minimized by controlling the experimental conditions (low temperature, neutral pH). For complete preservation of the 1,1-diol structure, chemical modification (derivatization) is the most effective strategy.

Q4: Can I purchase stable, pure propane-2,2-diol?

A4: While propane-2,2-diol is listed in chemical databases, its isolation and storage as a pure, stable substance are challenging due to its rapid dehydration to acetone.[4][5] It is often generated in situ for experimental use.

Q5: What are some practical strategies to work with propane-2,2-diol in a reaction?

A5: The most effective strategy is to avoid isolating it. Generate it in situ from a suitable precursor under conditions that favor its formation (e.g., low temperature). Alternatively, a more robust approach is to use a "protected" form of propane-2,2-diol, such as an acetal or ketal. These derivatives are stable and can be deprotected to release the diol when needed.

Quantitative Data on Acetone Hydration Equilibrium

The equilibrium between acetone and propane-2,2-diol is highly sensitive to environmental conditions. The following table summarizes available quantitative data for the hydration equilibrium constant (Khyd).

Temperature (°C)pHSolventHydration Equilibrium Constant (Khyd = [Propane-2,2-diol]/[Acetone][H₂O])Reference
25NeutralWater~1.4 x 10-5 M-1Estimated from % hydration
20NeutralWaterNegligible hydrate concentration[1]

Note: Precise and varied quantitative data for the hydration equilibrium of acetone under different conditions are scarce in the literature, reflecting the strong preference for the ketone form.

Experimental Protocols

Given the instability of propane-2,2-diol, direct stabilization is not a feasible approach. The most practical method to "prevent dehydration" is to protect the diol functionality as a more stable derivative, such as an acetal.

Protocol: Acetal Protection of a Ketone (General Procedure)

This protocol describes a general method for the protection of a ketone, which can be adapted for acetone to form a stable derivative of propane-2,2-diol.

Materials:

  • Acetone

  • Ethylene (B1197577) glycol (or other suitable diol)

  • Anhydrous toluene (B28343) (or other suitable aprotic solvent)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Combine acetone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-TsOH in a round-bottom flask with anhydrous toluene.

  • Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux.

  • Continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetal.

  • Purify the acetal by distillation or column chromatography as needed.

Visualizations

Signaling Pathways and Experimental Workflows

Dehydration_Equilibrium Dehydration of Propane-2,2-diol Propane-2,2-diol Propane-2,2-diol Acetone Acetone Propane-2,2-diol->Acetone Dehydration (favored) Acetone->Propane-2,2-diol Hydration (unfavored) H2O H2O Acetone->H2O

Caption: Equilibrium between propane-2,2-diol and acetone.

Experimental_Workflow Workflow for Utilizing Propane-2,2-diol Functionality cluster_protection Protection Step cluster_reaction Reaction Step cluster_deprotection Deprotection Step (Optional) Acetone Acetone Acetal Acetal Acetone->Acetal Protection (e.g., with ethylene glycol) Desired_Product Desired_Product Acetal->Desired_Product Desired Reaction Final_Product Final_Product Desired_Product->Final_Product Deprotection (acidic hydrolysis)

Caption: General workflow for using a protected form of propane-2,2-diol.

Logical_Relationships Factors Affecting Propane-2,2-diol Stability Propane-2,2-diol_Stability Propane-2,2-diol_Stability Low_Temperature Low_Temperature Low_Temperature->Propane-2,2-diol_Stability Increases High_Temperature High_Temperature High_Temperature->Propane-2,2-diol_Stability Decreases Aprotic_Solvent Aprotic_Solvent Aprotic_Solvent->Propane-2,2-diol_Stability Decreases Aqueous_Solvent Aqueous_Solvent Aqueous_Solvent->Propane-2,2-diol_Stability Increases (relative to aprotic) Neutral_pH Neutral_pH Neutral_pH->Propane-2,2-diol_Stability Favors (minimizes catalysis) Acid_Base_Catalysis Acid_Base_Catalysis Acid_Base_Catalysis->Propane-2,2-diol_Stability Decreases (speeds up dehydration)

Caption: Factors influencing the stability of propane-2,2-diol.

References

Troubleshooting

Troubleshooting spectroscopic interference in acetone hydration studies

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering spectroscopic interference during acetone (B3395972) hydration experiments. Fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering spectroscopic interference during acetone (B3395972) hydration experiments.

Frequently Asked Questions (FAQs)

FT-IR Spectroscopy
  • Q1: Why am I seeing unexpected peaks around 3400 cm⁻¹ and 2300 cm⁻¹ in my FT-IR spectrum?

    • A1: These peaks are likely due to atmospheric interference. Water vapor in the air absorbs around 3400 cm⁻¹, and carbon dioxide (CO₂) absorbs near 2300 cm⁻¹. To minimize this, purge your instrument with dry air or an inert gas like nitrogen.[1]

  • Q2: My baseline is sloped or uneven. What could be the cause?

    • A2: An unstable background, changes in humidity or temperature during the experiment, or a contaminated sample/equipment can cause baseline issues.[1] Ensure your sample and equipment are clean and dry, and allow the instrument to stabilize before collecting spectra.[1]

  • Q3: When using the Attenuated Total Reflection (ATR) method, I see negative peaks in my absorbance spectrum. What does this mean?

    • A3: Negative features in an ATR spectrum typically indicate that the ATR crystal was not clean when the background spectrum was collected.[2] Clean the ATR element thoroughly and recollect the background and sample spectra.[2]

  • Q4: The peaks in my spectrum are broad and poorly resolved. How can I improve this?

    • A4: Poor spectral resolution can result from misaligned interferometer mirrors or incorrect instrument settings.[1] For solid samples prepared with KBr pellets, insufficient grinding or uneven mixing can also lead to broad peaks and light scattering.[3] Ensure your sample is finely ground and uniformly mixed with dry KBr.[3]

Raman Spectroscopy
  • Q1: I'm observing shifts in my Raman peaks as I change the acetone-water concentration. Is this normal?

    • A1: Yes, this is expected. Changes in the hydrogen-bonding network between acetone and water molecules directly affect their vibrational modes. For instance, a significant blueshift of the peak around 3400 cm⁻¹ can be observed at certain concentrations, indicating a weakening of the water's hydrogen bonds due to the self-association of acetone.[4][5][6]

  • Q2: Why do new peaks appear at specific acetone concentrations?

    • A2: The appearance of new peaks, such as those around 3272 cm⁻¹ and 3380 cm⁻¹ in Stimulated Raman Scattering (SRS) spectra, can result from the formation of specific hydrogen-bonded structures, like an "ice-like" structure of water around the methyl groups of acetone at low acetone concentrations.[5][6]

UV-Vis Spectroscopy
  • Q1: My UV-Vis spectrum for acetone is just noise. What's wrong?

    • A1: A noisy spectrum can be due to several factors: the spectrophotometer's lamp may be failing, there could be an electronic issue, or your blank may have a very high absorbance.[7] A common mistake is using a glass cuvette for UV measurements; glass absorbs strongly in the UV region, so a quartz cuvette is necessary.[7]

  • Q2: The absorbance values for my samples are too high and seem unreliable. What should I do?

    • A2: High absorbance values (typically above 2.0) are often unreliable because very little light is reaching the detector.[8] You will need to dilute your sample to bring the absorbance into a reliable range.[8]

NMR Spectroscopy
  • Q1: How does the concentration of water affect the ¹³C NMR chemical shift of acetone?

    • A1: The ¹³C chemical shift of the carbonyl carbon in acetone is sensitive to the extent of hydrogen bonding with water. As the concentration of water changes, the number of hydrogen bonds between acetone and water molecules changes, leading to shifts in the resonance of the carbonyl carbon.[9][10]

  • Q2: Can temperature changes affect my NMR results in acetone hydration studies?

    • A2: Yes, temperature plays a significant role. The energy of hydrogen bond formation between acetone and water is temperature-dependent.[9][10] These changes in interaction strength will be reflected in the NMR chemical shifts.

Troubleshooting Guides

General Spectroscopic Issues
  • Problem: Inconsistent or irreproducible spectral results.

    • Possible Cause: Fluctuations in environmental conditions (temperature, humidity), or sample degradation.

    • Solution:

      • Control the temperature of your sample and the spectrometer.

      • Minimize atmospheric interference by purging the instrument.[1][3]

      • Prepare fresh samples for each measurement to avoid degradation.

FT-IR Specific Troubleshooting
  • Problem: Distorted or saturated peaks in the spectrum.

    • Possible Cause: The detector may be saturated by too strong a signal, or for solid samples, the particles may be too large, causing scattering.

    • Solution:

      • For liquid samples, you may need to use a shorter pathlength cell or dilute the sample.

      • For solid samples, ensure they are ground to a fine, uniform powder to minimize scattering.[3]

Data Presentation

Table 1: Observed Raman Shifts in Acetone-Water Mixtures

Acetone Volume FractionObserved Peak (cm⁻¹)InterpretationReference
0 to 0.253272 and 3380 (New SRS peaks)Enhanced hydrogen bond network of water; ice-like structure around methyl groups.[5][6]
> 0.253445 (Blueshift)Weakened hydrogen bonds of water due to acetone self-association.[5][6]
> 0.8-Destruction of the fully tetrahedral hydrogen bond structure among water molecules.[5][6]

Table 2: Hydrogen Bond Energy in Acetone-Water System under Supercritical Conditions

Water Density (g/cm³)Energy Change (ΔE) (kcal/mol)Temperature (°C)
0.10-3.3400
0.60-0.3400
Ambient+0.0784

Data from ¹³C-NMR spectroscopy studies.[9][10]

Experimental Protocols

Protocol 1: FT-IR Analysis of Acetone-Water Mixtures using ATR
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize. Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.[1][3]

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the acetone-water mixture onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Collection: Collect the spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.[3]

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavenumber. Analyze the positions and shapes of the O-H and C=O stretching bands to investigate hydrogen bonding.

  • Cleaning: After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.

Visualizations

Troubleshooting_FTIR start Bad FT-IR Spectrum issue1 Unexpected Peaks? (~3400 or ~2300 cm⁻¹) start->issue1 Check for issue2 Negative Peaks? (ATR) issue1->issue2 No sol1 Atmospheric H₂O/CO₂ Interference issue1->sol1 Yes issue3 Distorted/Saturated Peaks? issue2->issue3 No sol2 Dirty ATR Crystal During Background Scan issue2->sol2 Yes issue4 Poor Resolution? issue3->issue4 No sol3 Detector Saturation or Sample Too Concentrated issue3->sol3 Yes sol4 Instrument Misalignment or Poor Sample Prep (Solids) issue4->sol4 Yes end Good Spectrum issue4->end No act1 Purge Instrument with Dry N₂ or Air sol1->act1 act1->end act2 Clean ATR Crystal & Rerun Background/Sample sol2->act2 act2->end act3 Dilute Sample or Use Shorter Pathlength sol3->act3 act3->end act4 Check Instrument Settings & Ensure Fine Sample Grinding sol4->act4 act4->end

Caption: Troubleshooting workflow for common FT-IR spectral issues.

UV_Vis_Troubleshooting start Poor UV-Vis Spectrum issue1 Noisy Spectrum? start->issue1 issue2 Absorbance > 2.0? issue1->issue2 No cause1a Using Glass Cuvette? issue1->cause1a Yes cause2 Sample Too Concentrated issue2->cause2 Yes end Reliable Spectrum issue2->end No action1a Switch to Quartz Cuvette cause1a->action1a Yes cause1b Lamp/Instrument Issue? cause1a->cause1b No action1a->end action1b Check Spectrophotometer (Lamp, Blank) cause1b->action1b action1b->end action2 Dilute Sample to Working Range cause2->action2 action2->end

Caption: Troubleshooting guide for UV-Vis analysis of acetone.

References

Optimization

Geminal Diol Stabilization and Characterization: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing and characterizing gemina...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing and characterizing geminal diols.

Frequently Asked Questions (FAQs)

Q1: Why are most geminal diols inherently unstable?

Geminal diols are typically unstable because they exist in a reversible equilibrium with their corresponding aldehyde or ketone and water.[1][2][3][4] This equilibrium generally favors the thermodynamically more stable carbonyl compound. The instability arises from steric hindrance and electronic repulsion between the two hydroxyl groups attached to the same carbon atom.[1][5]

Q2: Under what conditions can a geminal diol be stable and isolable?

Several factors can shift the equilibrium towards the geminal diol, enhancing its stability and allowing for its isolation:

  • Presence of Electron-Withdrawing Groups: Attaching strong electron-withdrawing groups to the carbonyl carbon destabilizes the carbonyl group and stabilizes the geminal diol.[2][6] A classic example is chloral (B1216628) hydrate.

  • Relief of Ring Strain: In cyclic ketones, particularly those with significant angle strain like small macrocycles, the formation of a geminal diol can be favored as the sp³ hybridized carbon of the diol can better accommodate the strained ring geometry.[6][7][8]

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl groups and other nearby functional groups can contribute to the stability of the geminal diol.[1][5]

  • Formation of Crystalline Lattices: In the solid state, extensive intermolecular hydrogen-bonding networks can provide significant stabilization, allowing for the isolation of crystalline geminal diols.[6][7][8]

Q3: What are the primary methods for characterizing geminal diols?

The characterization of geminal diols, especially transient ones, requires techniques that can analyze samples in equilibrium or capture their structure in a stabilized form:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are invaluable for studying the equilibrium between the carbonyl and geminal diol forms and for the structural elucidation of the diol.[9][10]

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of geminal diols that can be isolated as stable crystals.[7][8][9]

  • Mass Spectrometry: This technique can be employed to investigate the hydration process of carbonyl compounds to form geminal diols.[9]

  • Thermogravimetric Analysis (TGA): TGA is useful for assessing the thermal stability of isolated geminal diols.[7][8][11]

Troubleshooting Guide

Issue: My geminal diol is constantly reverting to the carbonyl form during my experiment.

Potential Cause Troubleshooting Step
Equilibrium Favors Carbonyl Introduce stabilizing factors such as electron-withdrawing groups adjacent to the carbonyl.
High Temperature Conduct the reaction and subsequent workup at lower temperatures. For sensitive compounds, temperatures as low as -25°C have been shown to be effective for isolation.[7][8]
Presence of Water Scavengers Ensure the reaction environment is free of dehydrating agents unless the goal is to shift the equilibrium back to the carbonyl.
Solvent Effects The choice of solvent can influence the equilibrium. Protic solvents that can hydrogen bond with the diol may offer some stabilization.

Issue: I am unable to isolate my geminal diol.

Potential Cause Troubleshooting Step
Inherent Instability Consider derivatization of the geminal diol to a more stable compound for indirect characterization.
Difficulty in Crystallization If the geminal diol is stable in solution, attempt various crystallization techniques at low temperatures. The formation of a crystalline lattice with extensive hydrogen bonding can be key to isolation.[6][7][8]
Acid/Base Sensitivity The hydration equilibrium can be catalyzed by both acid and base.[2][12] Carefully control the pH of your medium to find the optimal conditions for diol stability.

Data Presentation

Table 1: Equilibrium Hydration of Selected Carbonyl Compounds in Water

Carbonyl Compound% Hydrated Form (Geminal Diol) at 20°CReference
Formaldehyde99.99%[10]
Acetaldehyde58%[10]
AcetoneNegligible[10]

Table 2: Thermal Stability of a Macrocyclic Geminal Diol

This table illustrates the effect of temperature on the dehydration of 2diols-[7][7][8]PCP, a stable macrocyclic geminal diol.

Temperature (°C)Time (min)% Dehydration to CarbonylReference
50300%[8]
603025%[8]
7030100%[8]

Experimental Protocols

Key Experiment: Synthesis of Stable Macrocyclic Geminal Diols via Acid Hydrolysis

This protocol is adapted from the synthesis of stable, crystalline macrocyclic geminal diols.[7][8]

Objective: To hydrolyze a macrocyclic ketal precursor to its corresponding stable geminal diol at low temperature to prevent dehydration.

Materials:

  • Macrocyclic ketal precursor

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the macrocyclic ketal precursor in dichloromethane in a round-bottom flask.

  • Cool the solution to -25°C using a suitable cooling bath.

  • Slowly add trifluoroacetic acid to the cooled solution while stirring.

  • Maintain the reaction at -25°C and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the crystalline geminal diol.

Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • For crystalline products, perform single-crystal X-ray diffraction to elucidate the three-dimensional structure and observe any stabilizing hydrogen-bonding networks.

  • Assess the thermal stability of the isolated geminal diol using thermogravimetric analysis (TGA).

Visualizations

geminal_diol_equilibrium carbonyl Carbonyl Compound (Aldehyde or Ketone) gem_diol Geminal Diol carbonyl->gem_diol + H₂O (Hydration) water Water gem_diol->carbonyl - H₂O (Dehydration)

Caption: Reversible equilibrium between a carbonyl compound and its corresponding geminal diol.

stabilization_strategies cluster_strategies unstable_diol Unstable Geminal Diol Prone to Dehydration stabilization Stabilization Strategies unstable_diol->stabilization ewg Electron-Withdrawing Groups stabilization->ewg ring_strain Relief of Ring Strain stabilization->ring_strain h_bonding Intermolecular H-Bonding stabilization->h_bonding low_temp Low Temperature Isolation stabilization->low_temp stable_diol Stable Geminal Diol Suitable for Characterization ewg->stable_diol ring_strain->stable_diol h_bonding->stable_diol low_temp->stable_diol

Caption: Key strategies for stabilizing geminal diols to facilitate their characterization.

References

Troubleshooting

Technical Support Center: Minimizing By-Product Formation During In-Situ Generation

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for minimizing by-product formation during in-situ reactions. Below, you will find troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for minimizing by-product formation during in-situ reactions. Below, you will find troubleshooting guides for common issues and frequently asked questions to enhance your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems encountered during in-situ reagent generation and subsequent reactions.

Problem Potential Causes Recommended Solutions & Actions
Low or No Product Formation 1. Decomposition of the in-situ generated reagent: The reagent may be unstable under the reaction conditions. 2. Presence of atmospheric moisture or oxygen: Highly reactive reagents can be quenched. 3. Incorrect reaction temperature: The temperature may be too low for reaction initiation or too high, leading to decomposition. 4. Impure starting materials: Contaminants can interfere with the reaction.1. Optimize Temperature: Determine the optimal temperature range for reagent stability and reactivity. 2. Inert Atmosphere: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 3. Solvent Choice: Use anhydrous, degassed solvents appropriate for the reaction. 4. Reagent Purity: Use high-purity starting materials.
High Levels of a Specific By-Product 1. Side reactions of the in-situ generated reagent: The reagent may be participating in undesired reaction pathways.[1][2] 2. Incorrect stoichiometry: An excess of one reactant can lead to side reactions. 3. Suboptimal catalyst or ligand: The chosen catalyst system may not be selective for the desired reaction. 4. Prolonged reaction time: The product may be degrading or participating in further reactions over time.1. Reaction Monitoring: Use in-situ monitoring techniques (e.g., FTIR, NMR) to track the formation of products and by-products in real-time. 2. Stoichiometry Adjustment: Carefully control the stoichiometry of reactants. Consider a Design of Experiments (DoE) approach to optimize ratios.[3][4][5][6] 3. Catalyst/Ligand Screening: Screen a variety of catalysts and ligands to find the most selective system. 4. Reaction Time Optimization: Determine the optimal reaction time by monitoring the reaction progress.
Formation of Multiple Unidentified By-Products 1. Thermal decomposition of reactants or products: High temperatures can lead to complex degradation pathways. 2. Highly reactive intermediates: Unstabilized intermediates may react non-selectively. 3. Presence of multiple reactive sites: The substrate may have multiple sites that can react with the in-situ generated reagent.1. Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature to minimize thermal decomposition. 2. Use of Protecting Groups: If the substrate has multiple reactive sites, consider using protecting groups to block unwanted reactivity. 3. Solvent Effects: Evaluate the effect of different solvents on reaction selectivity. 4. In-Situ Product Removal (ISPR): Consider techniques like crystallization or extraction to remove the desired product from the reaction mixture as it is formed, preventing further reactions.[7][8][9][10]
Reaction Stalls Before Completion 1. Catalyst deactivation: The catalyst may be degrading over the course of the reaction. 2. Product inhibition: The formed product may be inhibiting the catalyst or reacting with the in-situ generated reagent. 3. Incomplete dissolution of reagents: Solid reagents may not be fully dissolved, limiting their availability for reaction.1. Catalyst Loading: Optimize the catalyst loading; in some cases, a higher loading or the addition of a second portion of catalyst may be necessary. 2. ISPR: Implement an in-situ product removal strategy to mitigate product inhibition.[7][8][9][10] 3. Solvent/Agitation: Ensure adequate stirring and choose a solvent in which all reagents are sufficiently soluble.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start High By-Product Formation Observed check_params Review Reaction Parameters (Temp, Conc., Stoichiometry) start->check_params analyze_byproduct Identify By-Product Structure start->analyze_byproduct optimize Systematic Optimization (DoE) check_params->optimize analyze_byproduct->optimize ispr Consider In-Situ Product Removal (ISPR) optimize->ispr monitor Implement In-Situ Reaction Monitoring optimize->monitor end Minimized By-Products ispr->end monitor->end ReactionParameters cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Desired Product Yield Temp->Yield Byprod By-Product Formation Temp->Byprod Conc Concentration Conc->Yield Conc->Byprod Cat Catalyst/Ligand Cat->Yield Cat->Byprod Solv Solvent Solv->Yield Solv->Byprod

References

Optimization

Technical Support Center: Refinement of Computational Models for Predicting Gem-Diol Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational prediction of gem-diol st...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational prediction of gem-diol stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Computational Modeling Issues

Q1: My geometry optimization for a gem-diol is failing to converge. What are the common causes and how can I troubleshoot this?

A1: Geometry optimization convergence failure is a common issue when modeling gem-diols. Here are several potential causes and troubleshooting steps:

  • Poor Initial Geometry: The starting 3D coordinates of your molecule may be physically unrealistic, causing the optimization algorithm to fail.

    • Solution: Manually inspect the initial structure. Ensure bond lengths and angles are reasonable. Consider performing an initial optimization with a less computationally expensive method (e.g., a smaller basis set or a semi-empirical method) to obtain a better starting geometry before moving to a higher level of theory.[1]

  • Incorrect Charge or Multiplicity: An incorrect charge or spin multiplicity will lead to a potential energy surface that does not represent the true electronic state of the molecule, often resulting in convergence failure.

    • Solution: Double-check the total charge and spin multiplicity of your gem-diol system.

  • Basis Set or Functional Issues: The chosen basis set or density functional may not be appropriate for the system, particularly if intramolecular hydrogen bonding or other non-covalent interactions are significant.

    • Solution: For systems with significant non-covalent interactions, consider using functionals that include empirical dispersion corrections (e.g., B3LYP-D3). Larger basis sets with diffuse functions (e.g., aug-cc-pVTZ) may also be necessary to accurately describe the electron distribution.[2][3]

  • Shallow Potential Energy Surface: The potential energy surface around the minimum may be very flat, making it difficult for the optimizer to find the true minimum.

    • Solution: Try tightening the convergence criteria. If that fails, consider performing a frequency calculation at the point of failure. The presence of imaginary frequencies can indicate a saddle point, and the vibrational modes can suggest how to displace the atoms to move towards a minimum.

Q2: My calculated gem-diol stability is significantly different from experimental results. What factors could be causing this discrepancy?

A2: Discrepancies between computational predictions and experimental data are common and can often be resolved by refining the computational model.

  • Gas Phase vs. Solution: Most quantum mechanical calculations are performed in the gas phase by default. However, experimental stability is often determined in solution where solvent effects can be significant.

    • Solution: Incorporate a solvent model into your calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a good starting point. For more complex systems, explicit solvent molecules may need to be included in the calculation.[4]

  • Thermodynamic Corrections: The raw electronic energy from a DFT calculation does not account for zero-point vibrational energy, thermal energy, or entropy.

    • Solution: Perform a frequency calculation after a successful geometry optimization to obtain the Gibbs free energy. The relative stability of the gem-diol and its corresponding carbonyl compound should be compared based on their Gibbs free energies of hydration.

  • Inadequate Level of Theory: The chosen functional and basis set may not be sufficient to capture the subtle electronic effects that govern gem-diol stability.

    • Solution: Benchmark a few different functionals and basis sets against a known system with reliable experimental data to validate your chosen level of theory. For highly accurate results, consider more advanced methods like Møller-Plesset perturbation theory (MP2).[5]

Experimental Validation Issues

Q3: I am trying to characterize a gem-diol using NMR, but the spectra are confusing. How can I confirm the presence of a gem-diol?

A3: NMR spectroscopy is a powerful tool for identifying gem-diols. Here's what to look for and how to troubleshoot:

  • Characteristic Signals: A gem-diol will show a characteristic signal for the two hydroxyl protons. In 1H NMR, these protons often appear as a singlet.[6] The carbon atom bonded to the two hydroxyl groups will have a distinctive chemical shift in the 13C NMR spectrum, typically in the range of 90-100 ppm.[6]

  • Equilibrium with Carbonyl: In solution, the gem-diol is often in equilibrium with the corresponding aldehyde or ketone. This can lead to the presence of signals for both species in the NMR spectrum.

    • Solution: Vary the temperature of the NMR experiment. This can shift the equilibrium and change the relative intensities of the signals, helping to identify which peaks correspond to which species. The hydration equilibrium can also be influenced by the solvent and pH.[7]

  • Solid-State NMR: If the gem-diol is stable in the solid state, solid-state NMR (ss-NMR) can provide unambiguous evidence of its structure without the complication of solution-phase equilibria.[7][8]

Q4: I am unable to obtain suitable crystals of my gem-diol for X-ray diffraction. What can I do?

A4: Obtaining single crystals suitable for X-ray diffraction can be challenging, especially for molecules that are only marginally stable.

  • Crystallization Conditions: The choice of solvent, temperature, and crystallization method are all critical.

    • Solution: Systematically screen a wide range of crystallization conditions. Techniques like slow evaporation, vapor diffusion, and cooling crystallization should be explored. The presence of additives, such as trifluoroacetic acid, has been shown to promote the crystallization of some gem-diols.[7]

  • Instability: The gem-diol may be converting back to the carbonyl compound during the crystallization process.

    • Solution: If possible, perform the crystallization at low temperatures to enhance the stability of the gem-diol.[6]

Data Presentation

Table 1: Comparison of Calculated vs. Experimental Hydration Equilibrium Constants (Khyd)

Carbonyl CompoundComputational MethodCalculated KhydExperimental KhydReference
FormaldehydeB3LYP/6-31G(d)1.2 x 1031.3 x 103[9]
AcetaldehydeB3LYP/6-31G(d)1.11.06
AcetoneB3LYP/6-31G(d)1.5 x 10-32.0 x 10-3[9]
HexafluoroacetoneB3LYP/6-31G(d)1.2 x 106~106[9]

Table 2: Influence of Ring Strain on Gem-Diol Stability

Cyclic KetoneDehydration Equilibrium Constant (Kd)CommentReference
Cyclopropanone1.2 x 10-4High ring strain in the ketone favors the gem-diol form.[6]
Cyclobutanone2.5 x 10-2[6]
Cyclopentanone1.6[6]
Cyclohexanone5.9Lower ring strain in the ketone disfavors the gem-diol form.[6]

Experimental Protocols

Protocol 1: Determination of Hydration Equilibrium Constant (Khyd) by 1H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the carbonyl compound of interest in a suitable deuterated solvent (e.g., D2O, DMSO-d6) at a known concentration.

  • NMR Data Acquisition: Acquire a quantitative 1H NMR spectrum of the sample. Ensure a sufficient relaxation delay between scans to allow for accurate integration.

  • Signal Integration: Integrate the signals corresponding to a characteristic proton of the carbonyl compound and a characteristic proton of the gem-diol.

  • Calculation of Khyd: The hydration equilibrium constant is calculated as the ratio of the concentration of the gem-diol to the concentration of the carbonyl compound. This can be determined from the ratio of the integrated signal areas, corrected for the number of protons giving rise to each signal. Khyd = [gem-diol] / [carbonyl] = (Integralgem-diol / #Hgem-diol) / (Integralcarbonyl / #Hcarbonyl)

Protocol 2: Single-Crystal X-ray Diffraction of a Gem-Diol

  • Crystal Growth: Grow single crystals of the gem-diol of suitable size and quality (typically 0.1-0.3 mm in all dimensions) using an appropriate crystallization technique.[10]

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is often used to maintain the stability of the crystal during data collection. X-rays are diffracted by the crystal lattice as it is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the crystal. From this, the positions of the atoms can be determined and the structure of the gem-diol can be refined.

Mandatory Visualizations

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_analysis Analysis & Refinement start_comp Initial Structure Generation opt Geometry Optimization start_comp->opt freq Frequency Calculation opt->freq energy Gibbs Free Energy freq->energy compare Compare Computational & Experimental Data energy->compare synth Synthesis of Carbonyl Compound nmr NMR Spectroscopy synth->nmr xray X-ray Crystallography synth->xray nmr->compare xray->compare refine Refine Computational Model compare->refine Discrepancy? refine->opt

Caption: Experimental and computational workflow for gem-diol stability analysis.

logical_relationship cluster_factors Factors Influencing Gem-Diol Stability cluster_model Computational Model Refinement steric Steric Hindrance functional Functional Choice steric->functional electronic Electronic Effects electronic->functional strain Ring Strain basis_set Basis Set Selection strain->basis_set hbond Hydrogen Bonding hbond->basis_set solvent Solvent Model hbond->solvent thermo Thermodynamic Corrections basis_set->thermo functional->thermo solvent->thermo

Caption: Logical relationships in refining computational models for gem-diol stability.

References

Reference Data & Comparative Studies

Validation

Comparative Stability of Propane-2,2-diol Versus Other Geminal Diols: A Guide for Researchers

For Immediate Release This guide provides a comprehensive comparison of the stability of propane-2,2-diol and other representative geminal diols. The information is intended for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the stability of propane-2,2-diol and other representative geminal diols. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the factors governing geminal diol stability, supported by quantitative data and detailed experimental methodologies.

Executive Summary

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are generally unstable intermediates that exist in equilibrium with their corresponding carbonyl compounds in aqueous solutions. The stability of these diols is highly dependent on the electronic and steric nature of the substituents on the carbonyl carbon. Propane-2,2-diol, the hydrate (B1144303) of acetone (B3395972), is significantly less stable than geminal diols derived from aldehydes or ketones with electron-withdrawing groups. This guide presents a quantitative comparison of the stability of selected geminal diols through their hydration equilibrium constants and outlines a standard experimental protocol for their determination.

Data Presentation: Comparative Stability of Geminal Diols

The stability of a geminal diol in an aqueous solution is best represented by the equilibrium constant (Khyd) for the hydration of the corresponding carbonyl compound. A higher Khyd value indicates a greater preference for the geminal diol form at equilibrium, signifying higher stability.

Carbonyl PrecursorGeminal Diol ProductHydration Equilibrium Constant (Khyd)Reference
AcetonePropane-2,2-diol~ 1 x 10-3[1]
FormaldehydeMethanediol~ 1 x 103[2]
HexafluoroacetoneHexafluoropropane-2,2-diol~ 1 x 106[3][4]

Note: The equilibrium constant is a dimensionless quantity.

Experimental Protocols: Determination of Hydration Equilibrium Constant by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the equilibrium constant of carbonyl hydration. The method relies on the distinct chemical shifts of the nuclei (typically 1H or 13C) in the carbonyl compound and its corresponding geminal diol.

Objective: To determine the hydration equilibrium constant (Khyd) of a ketone in an aqueous solution.

Materials:

  • Ketone of interest (e.g., Acetone)

  • Deuterated water (D2O)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: A solution of the ketone in D2O is prepared at a known concentration. The use of D2O is crucial as it provides a lock signal for the NMR spectrometer and avoids a large interfering H2O signal in 1H NMR.

  • NMR Data Acquisition: 1H NMR and/or 13C NMR spectra of the sample are acquired at a constant temperature. It is important to allow the sample to reach equilibrium before acquiring the data.

  • Spectral Analysis:

    • Identify the characteristic resonance signals for both the ketone and the geminal diol. For example, in the 13C NMR spectrum of an aqueous acetone solution, the carbonyl carbon of acetone will have a chemical shift around 215 ppm, while the carbon of propane-2,2-diol will appear around 95 ppm.

    • Integrate the corresponding peaks to determine the relative concentrations of the ketone and the geminal diol at equilibrium.

  • Calculation of Khyd: The hydration equilibrium constant is calculated using the following equation:

    Khyd = [Geminal Diol] / [Ketone]

    Where [Geminal Diol] and [Ketone] are the equilibrium concentrations determined from the NMR signal integrations.

Mandatory Visualization: Factors Influencing Geminal Diol Stability

The stability of a geminal diol is a delicate balance of several key factors. The following diagram illustrates the logical relationships between these factors and their impact on the equilibrium between a carbonyl compound and its corresponding geminal diol.

GeminalDiolStability cluster_factors Factors Influencing Stability cluster_equilibrium Carbonyl-Geminal Diol Equilibrium Steric Steric Hindrance (e.g., bulky alkyl groups) Carbonyl Carbonyl Compound Steric->Carbonyl Stabilizes Electronic Electronic Effects (Inductive Effect) Electronic->Carbonyl Electron-donating groups stabilize Diol Geminal Diol Electronic->Diol Electron-withdrawing groups stabilize IntraHbond Intramolecular Hydrogen Bonding IntraHbond->Diol Stabilizes Carbonyl->Diol K_hyd

Caption: Factors influencing the equilibrium and stability of geminal diols.

Discussion

The provided data and the influencing factors highlight why propane-2,2-diol is significantly less stable than other geminal diols. The two methyl groups on the carbonyl carbon of acetone are electron-donating, which stabilizes the carbonyl group and disfavors the formation of the geminal diol.[5] This results in a very small equilibrium constant for hydration.

In contrast, formaldehyde, with only hydrogen atoms as substituents, experiences less steric hindrance and lacks electron-donating groups, thus favoring hydration.[2] The extreme case is hexafluoroacetone, where the strongly electron-withdrawing trifluoromethyl groups destabilize the carbonyl group, making the formation of the corresponding geminal diol highly favorable, as reflected in its large hydration equilibrium constant.[3][4]

Understanding these fundamental principles of geminal diol stability is crucial for researchers in various fields, including medicinal chemistry and materials science, where the transient nature of these intermediates can play a critical role in reaction mechanisms and product formation.

References

Comparative

A Comparative Guide to Theoretical Models for Acetone Hydration Equilibrium

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Data on Acetone (B3395972) Hydration. The hydration of acetone, a fundamental process in organic ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Data on Acetone (B3395972) Hydration.

The hydration of acetone, a fundamental process in organic chemistry, represents a key model system for understanding the interaction of carbonyl compounds with aqueous environments. This guide provides a comparative analysis of experimental data and theoretical models for the acetone hydration equilibrium, offering valuable insights for researchers in fields ranging from physical organic chemistry to drug development, where understanding such equilibria is crucial.

Data Presentation: A Side-by-Side Look at Experimental and Theoretical Values

The equilibrium for the hydration of acetone to form 2,2-propanediol is characterized by the equilibrium constant, Khyd. Experimental determination, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, has established a consistent value for this constant. Various theoretical models have been employed to predict this equilibrium, with varying degrees of success. The following table summarizes the available quantitative data.

Method Reported Value (Khyd) Gibbs Free Energy (ΔG°hyd) (kJ/mol) Reference
Experimental (1H NMR) 2.0 x 10-3+15.4[1][2]
Theoretical (pKa-based estimation) ~2.0 x 10-3~+15.4[3]
Theoretical (DFT - General Observation) Mean error of ~1 log unit for carbonyls-[4]

Note: The Gibbs Free Energy (ΔG°hyd) is calculated from the equilibrium constant (Khyd) using the equation ΔG° = -RTln(Khyd), where R is the gas constant (8.314 J/mol·K) and T is the temperature (298 K).

Experimental Protocol: Determination of Acetone Hydration Equilibrium by 1H NMR Spectroscopy

The primary experimental technique for determining the acetone hydration equilibrium constant is 1H NMR spectroscopy. This method allows for the direct observation and quantification of both the hydrated (gem-diol) and non-hydrated (keto) forms of acetone at equilibrium.

Methodology:

  • Sample Preparation: A solution of acetone in a deuterated solvent (typically D2O) of known concentration is prepared in an NMR tube.

  • NMR Data Acquisition: The 1H NMR spectrum of the solution is acquired on a high-resolution NMR spectrometer.

  • Spectral Analysis: The spectrum will show distinct signals corresponding to the methyl protons of the keto form of acetone and the methyl protons of the 2,2-propanediol (the hydrated form).

  • Integration of Signals: The integral of the proton signals for both the keto and gem-diol forms are carefully measured. The ratio of these integrals is directly proportional to the molar ratio of the two species at equilibrium.

  • Calculation of Khyd: The equilibrium constant is calculated using the following equation:

    Khyd = [2,2-propanediol] / [Acetone]

    where the concentrations are determined from the integrated signal intensities.

Mandatory Visualization

Experimental Workflow for Khyd Determination

The following diagram illustrates the experimental workflow for determining the acetone hydration equilibrium constant using 1H NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation prep_acetone Prepare Acetone Solution in D2O prep_nmr Transfer to NMR Tube prep_acetone->prep_nmr acquire Acquire 1H NMR Spectrum prep_nmr->acquire integrate Integrate Keto and Gem-diol Signals acquire->integrate calculate Calculate K_hyd from Integral Ratios integrate->calculate

Experimental workflow for determining Khyd.
Logical Relationship: Theoretical Model Validation

This diagram outlines the logical process of validating theoretical models against experimental data for acetone hydration equilibrium.

logical_relationship cluster_exp Experimental Determination cluster_theo Theoretical Prediction cluster_comp Validation exp_data Experimental K_hyd (NMR Spectroscopy) compare Compare Experimental and Theoretical Values exp_data->compare theo_model Theoretical Models (e.g., DFT, MD) theo_calc Calculate Theoretical K_hyd or ΔG°_hyd theo_model->theo_calc theo_calc->compare validate Assess Model Accuracy compare->validate

Validation of theoretical models against experimental data.

References

Validation

A Spectroscopic Duel: Unveiling the Molecular Signatures of Propane-2,2-diol and its Thio-analog, Propane-2,2-dithiol

A comprehensive guide for researchers navigating the spectroscopic nuances of a geminal diol and its dithiol counterpart, featuring comparative data, experimental protocols, and structural visualizations. In the realm of...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the spectroscopic nuances of a geminal diol and its dithiol counterpart, featuring comparative data, experimental protocols, and structural visualizations.

In the realm of drug development and molecular sciences, the subtle substitution of an oxygen atom with sulfur can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed spectroscopic comparison of propane-2,2-diol and its thio-analog, propane-2,2-dithiol. While propane-2,2-diol, also known as acetone (B3395972) monohydrate, is a transient species in aqueous solutions of acetone, its theoretical and comparative spectroscopic analysis remains crucial for understanding geminal diol chemistry. Propane-2,2-dithiol, a more stable entity, offers a clear contrast in its spectroscopic behavior, highlighting the influence of the thiol group.

This guide synthesizes predicted and experimental data from analogous compounds to offer a comparative framework for researchers. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols for synthesis and spectroscopic analysis are provided.

Molecular Structures and Spectroscopic Workflow

The fundamental difference in the structures of propane-2,2-diol and propane-2,2-dithiol, namely the substitution of oxygen with sulfur, dictates their distinct spectroscopic signatures. The following diagrams illustrate their molecular structures and a generalized workflow for their comparative spectroscopic analysis.

Molecular Structures cluster_diol Propane-2,2-diol cluster_dithiol Propane-2,2-dithiol C1 CH₃ C2 C C1->C2 O1 OH C2->O1 O2 OH C2->O2 C3 CH₃ C3->C2 C4 CH₃ C5 C C4->C5 S1 SH C5->S1 S2 SH C5->S2 C6 CH₃ C6->C5

Figure 1: Molecular structures of propane-2,2-diol and propane-2,2-dithiol.

Comparative Spectroscopic Analysis Workflow Start Synthesis/Sample Preparation Diol Propane-2,2-diol (in situ from Acetone/H₂O) Start->Diol Dithiol Propane-2,2-dithiol (Synthesized) Start->Dithiol NMR NMR Spectroscopy (¹H, ¹³C) Diol->NMR IR Infrared (IR) Spectroscopy Diol->IR MS Mass Spectrometry (MS) Diol->MS Raman Raman Spectroscopy Diol->Raman Dithiol->NMR Dithiol->IR Dithiol->MS Dithiol->Raman Data Data Acquisition & Processing NMR->Data IR->Data MS->Data Raman->Data Comparison Comparative Analysis of Spectroscopic Data Data->Comparison End Structural Elucidation & Characterization Comparison->End

Figure 2: A generalized workflow for the comparative spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for propane-2,2-diol and propane-2,2-dithiol. These predictions are based on the analysis of structurally similar compounds and computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data

CompoundFunctional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Propane-2,2-diol -CH~1.2 - 1.5Singlet6H
-OH ~2.5 - 4.0 (variable, broad)Singlet2H
Propane-2,2-dithiol -CH~1.5 - 1.8Singlet6H
-SH ~1.0 - 2.5 (sharp)Singlet2H

Table 2: Predicted ¹³C NMR Spectroscopic Data

CompoundCarbon AtomPredicted Chemical Shift (δ, ppm)
Propane-2,2-diol C (CH₃)₂~90 - 100
-C H₃~25 - 30
Propane-2,2-dithiol C (CH₃)₂~50 - 60
-C H₃~30 - 35

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. The key differentiator between the diol and dithiol will be the position and intensity of the O-H and S-H stretching vibrations.

Table 3: Predicted IR and Raman Spectroscopic Data

CompoundFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
Propane-2,2-diol O-H stretch3200-3600 (strong, broad)3200-3600 (weak)The broadness in IR is due to hydrogen bonding.
C-O stretch1000-1200 (strong)1000-1200 (weak)
C-H stretch2850-3000 (medium)2850-3000 (strong)
Propane-2,2-dithiol S-H stretch2550-2600 (weak, sharp)2550-2600 (strong, sharp)A characteristic and reliable band for thiols.
C-S stretch600-800 (weak)600-800 (strong)
C-H stretch2850-3000 (medium)2850-3000 (strong)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will differ by the mass difference between two oxygen atoms and two sulfur atoms.

Table 4: Predicted Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Key Fragments (m/z)
Propane-2,2-diol C₃H₈O₂76.0976 (M⁺, likely very weak or absent), 61 (M⁺ - CH₃), 43 (CH₃CO⁺)
Propane-2,2-dithiol C₃H₈S₂108.23108 (M⁺), 93 (M⁺ - CH₃), 75 (M⁺ - SH), 60 (CH₃CSH⁺)

Experimental Protocols

Synthesis of Propane-2,2-dithiol

Propane-2,2-dithiol can be synthesized from 2,2-dichloropropane (B165471) or 2,2-dibromopropane (B1583031) by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. A general procedure is outlined below.

  • Materials: 2,2-Dichloropropane, sodium hydrosulfide (NaSH), ethanol (B145695), hydrochloric acid, diethyl ether.

  • Procedure:

    • A solution of sodium hydrosulfide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

    • 2,2-Dichloropropane is added dropwise to the stirred NaSH solution at room temperature.

    • The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is taken up in water and acidified with dilute hydrochloric acid.

    • The product is extracted with diethyl ether.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude propane-2,2-dithiol.

    • The product can be further purified by distillation under reduced pressure.

Spectroscopic Analysis

  • NMR Spectroscopy:

    • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy:

    • Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

    • Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

    • Data is typically collected over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

    • Electron ionization (EI) is a common method for generating ions.

    • The mass-to-charge ratio (m/z) of the ions is recorded.

Conclusion

The spectroscopic comparison of propane-2,2-diol and propane-2,2-dithiol reveals distinct and predictable differences arising from the substitution of oxygen with sulfur. Key differentiating features include the downfield shift of the quaternary carbon in the ¹³C NMR of the diol compared to the dithiol, the characteristic broad O-H stretch in the IR spectrum of the diol versus the sharp, weaker S-H stretch for the dithiol, and the different molecular ion peaks and fragmentation patterns in their mass spectra. This guide provides a foundational understanding and practical protocols for researchers working with these and similar geminal diol and dithiol compounds, aiding in their synthesis, characterization, and application in various scientific endeavors.

Comparative

Cross-validation of different analytical techniques for gem-diol detection

A Comparative Guide to the Cross-Validation of Analytical Techniques for Gem-Diol Detection For researchers, scientists, and drug development professionals, the accurate detection and characterization of geminal diols (g...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Techniques for Gem-Diol Detection

For researchers, scientists, and drug development professionals, the accurate detection and characterization of geminal diols (gem-diols) is a critical yet challenging task. Gem-diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are often unstable intermediates in chemical reactions and metabolic pathways.[1][2] Their transient nature necessitates robust analytical methods for confirmation and quantification. This guide provides a comparative analysis of four key analytical techniques for gem-diol detection: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. A cross-validation approach, leveraging the strengths of multiple techniques, is essential for unambiguous identification and reliable quantification.[3]

The Imperative of Cross-Validation

Below is a logical workflow for the cross-validation of gem-diol detection:

cluster_0 Cross-Validation Workflow for Gem-Diol Detection start Suspected Gem-Diol Presence nmr NMR Spectroscopy (Solution & Solid-State) start->nmr ms Mass Spectrometry (LC-MS/MS) start->ms ftir FTIR Spectroscopy start->ftir data_integration Data Integration & Comparison nmr->data_integration xray X-ray Crystallography confirm Confirmed Gem-Diol Structure xray->confirm ms->data_integration ftir->data_integration data_integration->xray If crystallizable data_integration->confirm If not crystallizable (strong evidence from orthogonal methods)

Caption: Cross-validation workflow for gem-diol detection.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific research question, the nature of the sample, and the required level of detail. The following table summarizes the key performance characteristics of each method for gem-diol detection.

ParameterNMR SpectroscopyX-ray CrystallographyMass SpectrometryFTIR Spectroscopy
Information Provided Atomic connectivity, molecular structure in solution or solid-stateDefinitive 3D molecular structure and intermolecular interactions in the solid-stateMolecular weight, elemental composition, fragmentation patternPresence of functional groups (O-H, C-O)
Selectivity HighVery HighHigh (with chromatography)Moderate
Sensitivity Low to ModerateN/A (requires single crystal)Very HighModerate
Limit of Detection (LOD) ~1-10 µM (solution-state)N/ApM to fM rangemg to µg range
Limit of Quantification (LOQ) ~5-50 µM (solution-state)N/AfM to nM rangeµg to ng range
Quantitative Data Example ¹H NMR: δ ≈ 6.8-7.0 ppm (gem-diol protons)¹³C NMR: δ ≈ 96-98 ppm (gem-diol carbon)[4][5]O-C-O bond angle: ~111°[4]m/z of molecular ion and characteristic fragments[6]O-H stretch: ~3200-3600 cm⁻¹ (broad)C-O stretch: ~1000-1200 cm⁻¹
Sample State Solution or SolidCrystalline SolidSolution or Solid (with appropriate ionization)Solid, Liquid, or Gas
Key Advantage Non-destructive, provides detailed structural information in solutionUnambiguous structure determinationHigh sensitivity and compatibility with chromatographyFast, easy to use, provides a quick fingerprint
Key Limitation Lower sensitivity compared to MSRequires a suitable single crystal, which can be difficult to obtain for unstable compoundsIndirect structural information, potential for in-source fragmentation/dehydrationLimited structural information, spectral overlap can be an issue

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of gem-diols in both solution and solid states.

Experimental Workflow:

cluster_1 NMR Spectroscopy Workflow sample_prep Sample Preparation (Dissolution in deuterated solvent or packing solid-state rotor) instrument_setup Instrument Setup (Tuning, shimming, setting acquisition parameters) sample_prep->instrument_setup data_acq Data Acquisition (¹H, ¹³C, 2D experiments) instrument_setup->data_acq data_proc Data Processing (Fourier transform, phasing, baseline correction) data_acq->data_proc spectral_analysis Spectral Analysis (Chemical shift, coupling constant, and integration analysis) data_proc->spectral_analysis

Caption: Experimental workflow for NMR spectroscopy.

Protocol:

  • Sample Preparation:

    • Solution-State: Dissolve 1-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Due to the potential for exchange with water, care should be taken to use dry solvents.

    • Solid-State: Pack 50-100 mg of the solid sample into a zirconia rotor for solid-state NMR analysis.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C).

    • Shim the magnetic field to optimize its homogeneity.

    • Set the acquisition parameters, including the pulse sequence, number of scans, and relaxation delay. For quantitative analysis, a long relaxation delay (5-7 times the longest T₁) is crucial.[8]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the characteristic signals of the gem-diol protons.

    • Acquire a ¹³C NMR spectrum to observe the signal for the carbon atom bearing the two hydroxyl groups.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the gem-diol moiety to the rest of the molecule.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the signals to determine the relative ratios of different species in the sample.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

Single-Crystal X-ray Diffraction

This technique provides the most definitive structural evidence for a gem-diol by determining the precise arrangement of atoms in a crystal lattice.

Experimental Workflow:

cluster_2 X-ray Crystallography Workflow crystal_growth Crystal Growth (Slow evaporation, vapor diffusion, or cooling) crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structure_analysis Structure Analysis (Bond lengths, bond angles, intermolecular interactions) structure_solution->structure_analysis

Caption: Experimental workflow for X-ray crystallography.

Protocol:

  • Crystal Growth: Grow single crystals of the gem-diol from a suitable solvent system. This is often the most challenging step, especially for unstable compounds. Techniques include slow evaporation, vapor diffusion, and slow cooling of a saturated solution.

  • Crystal Selection and Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles (e.g., the characteristic O-C-O angle of the gem-diol), and intermolecular interactions such as hydrogen bonding.

Mass Spectrometry (MS)

MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS), offers high sensitivity for the detection and quantification of gem-diols.

Experimental Workflow:

cluster_3 Mass Spectrometry (LC-MS/MS) Workflow sample_prep_ms Sample Preparation (Extraction, dilution) lc_separation LC Separation sample_prep_ms->lc_separation ionization Ionization (e.g., ESI, APCI) lc_separation->ionization mass_analysis Mass Analysis (MS1 scan, fragmentation, MS2 scan) ionization->mass_analysis data_analysis_ms Data Analysis (Mass-to-charge ratio, fragmentation pattern) mass_analysis->data_analysis_ms cluster_4 FTIR Spectroscopy Workflow sample_prep_ftir Sample Preparation (e.g., KBr pellet, thin film, ATR) background_scan Background Spectrum Acquisition sample_prep_ftir->background_scan sample_scan Sample Spectrum Acquisition background_scan->sample_scan data_analysis_ftir Spectral Analysis (Identification of characteristic absorption bands) sample_scan->data_analysis_ftir

References

Validation

Reactivity of propane-2,2-diol compared to its parent ketone, acetone

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of propane-2,2-diol and its parent ketone, acetone (B3395972). The information presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of propane-2,2-diol and its parent ketone, acetone (B3395972). The information presented is supported by established chemical principles and available data to assist professionals in understanding the nuanced behavior of these compounds in various chemical environments.

Propane-2,2-diol, a geminal diol, is the hydrate (B1144303) of acetone. The two compounds exist in a dynamic equilibrium that overwhelmingly favors the ketone form under standard conditions. This inherent instability of propane-2,2-diol is a critical factor governing its reactivity profile.

Equilibrium and Stability

The hydration of acetone to form propane-2,2-diol is a reversible reaction. The equilibrium lies significantly to the left, favoring the thermodynamically more stable acetone.

Reaction: (CH₃)₂C=O + H₂O ⇌ (CH₃)₂C(OH)₂

The equilibrium constant (Keq) for this reaction is on the order of 10⁻³, indicating that in an aqueous solution of acetone, only a very small fraction of the molecules exist as the gem-diol.[1] The stability of geminal diols is influenced by steric and electronic factors. Electron-donating groups, such as the two methyl groups in acetone, destabilize the gem-diol, while electron-withdrawing groups stabilize it.[2] For example, chloral (B1216628) hydrate, the gem-diol of trichloroacetaldehyde, is a stable, isolable compound due to the strong electron-withdrawing effect of the trichloromethyl group.[3]

Data Presentation: Equilibrium Constants

CompoundParent CarbonylEquilibrium Constant (Keq) for HydrationReference
Propane-2,2-diolAcetone~1.4 x 10⁻³ - 2 x 10⁻³[1]
Chloral HydrateChloralFavorable (stable hydrate)[3]

Reactivity Comparison

Due to the equilibrium favoring acetone, the observable reactivity in most reactions will be that of acetone. It is challenging to study the reactivity of isolated propane-2,2-diol as it readily dehydrates. However, a theoretical comparison based on the functional groups present can be made.

Nucleophilicity and Electrophilicity:

  • Acetone: The carbonyl carbon of acetone is electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom possesses lone pairs and can act as a nucleophile or a hydrogen bond acceptor.

  • Propane-2,2-diol: The oxygen atoms of the hydroxyl groups are nucleophilic. The carbon atom bonded to the two hydroxyl groups is less electrophilic than the carbonyl carbon of acetone. Overall, propane-2,2-diol would be expected to behave as a weak nucleophile (an alcohol).

Oxidation and Reduction:

  • Acetone (Ketone): Ketones are generally resistant to oxidation under mild conditions but can be oxidized under harsh conditions via C-C bond cleavage. Acetone can be reduced to the secondary alcohol, propan-2-ol, using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4]

  • Propane-2,2-diol (Geminal Diol/Alcohol): As a diol, propane-2,2-diol would be susceptible to oxidation. Oxidation of a geminal diol would likely lead to the formation of the parent ketone, acetone, before any further oxidation of the carbon skeleton occurs. It is not susceptible to reduction in the same manner as a ketone.

Mandatory Visualization

Equilibrium Acetone Acetone (CH₃)₂C=O Propane_2_2_diol Propane-2,2-diol (CH₃)₂C(OH)₂ Acetone->Propane_2_2_diol Hydration (Keq ≈ 10⁻³) Water Water (H₂O)

Caption: Equilibrium between Acetone and Propane-2,2-diol.

Experimental Protocols

Given the transient nature of propane-2,2-diol, a direct comparative study of its reactivity against acetone is experimentally challenging. However, one could theoretically compare their behavior using standard organic chemistry protocols.

1. Protocol: Comparative Reduction using Sodium Borohydride

  • Objective: To compare the reactivity of acetone and a stabilized gem-diol (as a model for propane-2,2-diol) towards a reducing agent.

  • Materials: Acetone, a stable gem-diol (e.g., chloral hydrate), sodium borohydride (NaBH₄), methanol, deuterated chloroform (B151607) (CDCl₃), NMR tubes.

  • Procedure:

    • Prepare two separate NMR tubes.

    • In the first tube, dissolve a known concentration of acetone in methanol.

    • In the second tube, dissolve the same molar concentration of the stable gem-diol in methanol.

    • Acquire an initial ¹H NMR spectrum for each sample.

    • To each tube, add an equimolar amount of NaBH₄.

    • Monitor the reactions over time by acquiring ¹H NMR spectra at regular intervals.

  • Expected Outcome: The spectrum of the acetone solution will show the appearance of signals corresponding to propan-2-ol, indicating reduction. The spectrum of the gem-diol solution is not expected to show a reduction product, as the diol is already in a reduced state compared to the ketone. This experiment would highlight the difference in reactivity based on the functional group present.

2. Protocol: Comparative Oxidation using Jones Reagent

  • Objective: To compare the reactivity of acetone and a stabilized gem-diol towards an oxidizing agent.

  • Materials: Acetone, a stable gem-diol (e.g., chloral hydrate), Jones reagent (CrO₃ in H₂SO₄/acetone), acetone (as solvent), deuterated chloroform (CDCl₃), NMR tubes.

  • Procedure:

    • Prepare two separate reaction flasks.

    • In the first flask, dissolve a known amount of acetone in a suitable solvent.

    • In the second flask, dissolve an equimolar amount of the stable gem-diol in the same solvent.

    • Cool both flasks in an ice bath.

    • Slowly add Jones reagent dropwise to each flask while stirring.

    • Monitor the reactions by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.

  • Expected Outcome: Acetone, being a ketone, will be resistant to oxidation by Jones reagent under these conditions. The gem-diol, being an alcohol, would be expected to be oxidized. The likely product of the oxidation of the gem-diol would be the corresponding ketone.

Conclusion

The reactivity of propane-2,2-diol is intrinsically linked to its instability and the equilibrium that strongly favors its parent ketone, acetone. In most chemical contexts, the observed reactivity will be that of acetone. While propane-2,2-diol possesses nucleophilic hydroxyl groups, its transient nature makes it a challenging species to utilize in synthesis. In contrast, acetone's electrophilic carbonyl carbon and its general stability make it a versatile and predictable reactant in a wide array of organic transformations. For professionals in drug development and research, understanding this equilibrium is paramount, as the presence of water can lead to the formation of the less reactive gem-diol, potentially affecting reaction kinetics and product distribution.

References

Comparative

Unveiling the Stability of Gem-Diols: A Comparative Analysis of Electron-Withdrawing Group Influence

For researchers, scientists, and professionals in drug development, understanding the nuanced factors that govern molecular stability is paramount. This guide provides a comprehensive comparison of the influence of vario...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced factors that govern molecular stability is paramount. This guide provides a comprehensive comparison of the influence of various electron-withdrawing groups on the stability of geminal diols (gem-diols). By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles, this document serves as a practical resource for predicting and controlling the formation and persistence of these important chemical intermediates.

Gem-diols, characterized by the presence of two hydroxyl groups on the same carbon atom, are typically transient species, existing in a delicate equilibrium with their corresponding carbonyl compounds. However, the strategic placement of electron-withdrawing groups can significantly shift this equilibrium, favoring the gem-diol form. This stabilization is crucial in various chemical and biological processes, including drug metabolism and the design of novel therapeutic agents.

Comparative Stability of Gem-Diols: A Quantitative Overview

The stability of a gem-diol is quantified by the equilibrium constant (Khyd) for the hydration of the corresponding carbonyl compound. A higher Khyd value indicates a greater preference for the gem-diol form at equilibrium. The following table summarizes the Khyd values for a range of carbonyl compounds, illustrating the profound impact of electron-withdrawing substituents.

Carbonyl CompoundSubstituent Group(s)Hydration Equilibrium Constant (Khyd)
Formaldehyde-H, -H2 x 10³[1]
Acetaldehyde-CH₃, -H1.0[2][3]
Acetone-CH₃, -CH₃2 x 10⁻³[1]
Chloroacetaldehyde-CH₂Cl, -H37
Dichloroacetaldehyde-CHCl₂, -H1.3 x 10³
Trichloroacetaldehyde (Chloral)-CCl₃, -H2 x 10⁴[4]
Trifluoroacetaldehyde-CF₃, -H1 x 10⁵
Hexafluoroacetone-CF₃, -CF₃1.2 x 10⁶[5]
Pyruvic Acid-CH₃, -COOH~1.3 (pH dependent)
Glyoxylic Acid-H, -COOH3 x 10²

The Inductive Effect: How Electron-Withdrawing Groups Promote Gem-Diol Stability

The stability of gem-diols is primarily governed by the inductive effect of the substituent groups attached to the carbonyl carbon.[3] Electron-withdrawing groups, such as halogens (F, Cl), nitro groups (-NO₂), and cyano groups (-CN), pull electron density away from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack by water, thus favoring the formation of the gem-diol.

The following diagram illustrates this logical relationship:

GemDiolStability cluster_carbonyl Carbonyl Compound cluster_gemdiol Gem-Diol Carbonyl C=O IncreasedElectrophilicity Increased Carbonyl Carbon Electrophilicity Carbonyl->IncreasedElectrophilicity Leads to GemDiol C(OH)₂ IncreasedStability Increased Gem-Diol Stability GemDiol->IncreasedStability Results in EWG Electron-Withdrawing Group (EWG) InductiveEffect Inductive Effect (-I) EWG->InductiveEffect Exerts InductiveEffect->Carbonyl Acts on FavoredHydration Favored Hydration Reaction IncreasedElectrophilicity->FavoredHydration Promotes FavoredHydration->GemDiol Forms

Figure 1. Logical workflow illustrating how electron-withdrawing groups enhance gem-diol stability.

Experimental Protocols for Determining Gem-Diol Stability

The quantitative determination of gem-diol stability is crucial for comparative studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for this purpose.

Determination of Hydration Equilibrium Constant (Khyd) using ¹H NMR Spectroscopy

This protocol outlines the steps to determine the Khyd of a carbonyl compound in an aqueous solution.

1. Sample Preparation: a. Prepare a stock solution of the carbonyl compound of interest in a deuterated solvent that is miscible with water (e.g., DMSO-d₆, Acetone-d₆). The concentration should be accurately known. b. Prepare a series of NMR tubes each containing a known concentration of the carbonyl compound and a known concentration of water (D₂O can be used as the solvent and reactant). A non-reactive internal standard with a known concentration (e.g., trimethylsilyl (B98337) propionate, TMSP) should be added to each tube for accurate quantification. c. It is advisable to prepare samples with varying carbonyl-to-water ratios to ensure the equilibrium is well-characterized.

2. NMR Data Acquisition: a. Acquire ¹H NMR spectra for each sample at a constant, controlled temperature. Temperature control is critical as the hydration equilibrium is temperature-dependent. b. Ensure the spectral width is sufficient to encompass all relevant signals (carbonyl compound, gem-diol, water, and internal standard). c. Use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons, which is essential for accurate integration. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended.

3. Data Processing and Analysis: a. Process the acquired FID (Free Induction Decay) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. b. Carefully phase and baseline correct the resulting spectra. c. Integrate the characteristic signals corresponding to the carbonyl compound and the gem-diol. For example, the aldehydic proton of the carbonyl form and the methine proton of the gem-diol will have distinct chemical shifts. d. Integrate the signal of the internal standard.

4. Calculation of Equilibrium Constant (Khyd): a. Calculate the concentration of the carbonyl compound and the gem-diol in each sample using the following formula: Concentration = (Integral of Species / Number of Protons) / (Integral of Standard / Number of Protons of Standard) * Concentration of Standard b. The hydration equilibrium constant (Khyd) is then calculated using the equilibrium concentrations: Khyd = [Gem-Diol] / ([Carbonyl Compound] * [H₂O]) Note: If D₂O is used in large excess, its concentration can be considered constant and incorporated into the Khyd value.

Conclusion

The stability of gem-diols is significantly enhanced by the presence of electron-withdrawing groups. This effect is quantifiable through the determination of the hydration equilibrium constant, Khyd. The data and protocols presented in this guide provide a solid foundation for researchers to understand, predict, and manipulate the stability of these important chemical entities in their respective fields of study. The ability to control the equilibrium between carbonyl compounds and their hydrated forms opens up new avenues for the design of molecules with specific properties and functionalities.

References

Validation

Propane-2,2-diol vs. Formaldehyde Hydrate: A Comparative Guide to Stability

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the stability of propane-2,2-diol (acetone hydrate) and formaldehyde (B43269) hydrate (B1144303) (methanediol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of propane-2,2-diol (acetone hydrate) and formaldehyde (B43269) hydrate (B1144303) (methanediol). The information presented herein is supported by experimental data and is intended to be a valuable resource for professionals in medicinal chemistry, pharmacology, and chemical research. While both are geminal diols, their stability profiles differ significantly, a factor with important implications for their respective chemical and biological behavior.

Executive Summary

Formaldehyde hydrate is a remarkably stable geminal diol in aqueous solutions, with the equilibrium heavily favoring the hydrated form. In stark contrast, propane-2,2-diol is highly unstable, and the equilibrium lies overwhelmingly towards its parent ketone, acetone (B3395972). This difference in stability is primarily attributed to electronic and steric factors. The lack of electron-donating groups and minimal steric hindrance in formaldehyde facilitate hydration, whereas the electron-donating methyl groups and greater steric bulk in acetone disfavor the formation of the corresponding geminal diol.

Quantitative Stability Data

The stability of geminal diols can be quantitatively assessed by their hydration equilibrium constant (Khyd). A larger Khyd value indicates a greater preference for the hydrated, gem-diol form.

CompoundParent CarbonylKhydPredominant Form in WaterReference(s)
Formaldehyde Hydrate (Methanediol)Formaldehyde~1000 - 2000Hydrate (gem-diol)[1]
Propane-2,2-diolAcetone~0.002Carbonyl (ketone)[1]

Factors Influencing Stability

The significant difference in the stability of formaldehyde hydrate and propane-2,2-diol can be attributed to the following factors:

  • Electronic Effects: The carbonyl carbon of formaldehyde is more electrophilic due to the absence of electron-donating alkyl groups. This makes it more susceptible to nucleophilic attack by water. In contrast, the two methyl groups in acetone are electron-donating, which reduces the electrophilicity of the carbonyl carbon and stabilizes the ketone form.

  • Steric Hindrance: The small hydrogen atoms in formaldehyde offer minimal steric hindrance to the incoming water molecule. The methyl groups in acetone are bulkier, creating steric repulsion that disfavors the formation of the tetrahedral gem-diol.[2]

  • Hydrogen Bonding: While both gem-diols can participate in hydrogen bonding with water, the overall thermodynamics for the hydration of acetone are unfavorable.

Experimental Protocols

Determination of Hydration Equilibrium Constant (Khyd) by 1H NMR Spectroscopy

This protocol outlines a general method for determining the equilibrium constant for the hydration of a carbonyl compound.

1. Sample Preparation:

  • Prepare a solution of the carbonyl compound (e.g., acetone) of a known concentration in a suitable solvent (e.g., D2O).
  • If the reaction is slow, an acid or base catalyst can be added to expedite the attainment of equilibrium.

2. NMR Data Acquisition:

  • Acquire a high-resolution 1H NMR spectrum of the sample at a constant, known temperature.
  • Ensure the spectral width is sufficient to capture signals from both the carbonyl compound and the gem-diol.

3. Spectral Analysis:

  • Identify the characteristic proton signals for both the carbonyl compound and the gem-diol. For acetone, the methyl protons will have a distinct chemical shift from the methyl protons of propane-2,2-diol.
  • Integrate the signals corresponding to each species. The ratio of the integrals is proportional to the molar ratio of the two compounds at equilibrium.

4. Calculation of Khyd:

  • The equilibrium constant is calculated using the following equation: Khyd = [gem-diol] / ([carbonyl] * [H2O])
  • The concentration of water in the solvent (for D2O, it is approximately 55.5 M) should be taken into account.

Visualizing Stability and Reactivity

StabilityComparison cluster_formaldehyde Formaldehyde Hydration cluster_acetone Acetone Hydration Formaldehyde Formaldehyde (H₂C=O) FormaldehydeHydrate Formaldehyde Hydrate (H₂C(OH)₂) Formaldehyde->FormaldehydeHydrate Khyd ≈ 10³ (Favorable) FormaldehydeHydrate->Formaldehyde Unfavorable Acetone Acetone ((CH₃)₂C=O) Propane22diol Propane-2,2-diol ((CH₃)₂C(OH)₂) Acetone->Propane22diol Khyd ≈ 2x10⁻³ (Unfavorable) Propane22diol->Acetone Favorable

Caption: Equilibrium comparison of formaldehyde and acetone hydration.

Biological Relevance and Implications for Drug Development

Formaldehyde Hydrate:

Formaldehyde is a known environmental toxin and carcinogen, but it is also produced endogenously as a byproduct of one-carbon metabolism.[3] Its hydrated form, methanediol, is the predominant species in biological systems. The high reactivity of formaldehyde allows it to cross-link proteins and nucleic acids, which is the basis for its use as a tissue fixative and its genotoxic effects.[4] Recent research has also implicated formaldehyde in cellular signaling pathways, including those related to cancer and inflammatory responses.[5][6] For drug development professionals, understanding the role of endogenous formaldehyde and its hydrate in disease processes could open new therapeutic avenues.

Propane-2,2-diol:

There is limited information on the specific biological activities or signaling pathways directly involving propane-2,2-diol. Its high instability and the unfavorable equilibrium for its formation from acetone suggest that it is unlikely to be a significant species in biological systems under normal conditions. However, derivatives of propane-1,2-diol and other diols have been explored for various therapeutic applications, including as immunosuppressive and cardiovascular agents.[7] The study of gem-diol stability can be relevant in the context of drug metabolism, where the hydration of a carbonyl group in a drug molecule could potentially alter its activity or lead to its degradation.

Conclusion

The comparison between propane-2,2-diol and formaldehyde hydrate highlights the critical role of molecular structure in determining the stability of geminal diols. Formaldehyde hydrate's stability makes it a significant species in both chemical and biological contexts, with implications for toxicology and disease pathology. Conversely, the instability of propane-2,2-diol renders it a transient and minor species at equilibrium. For researchers and drug development professionals, this understanding is crucial for predicting the behavior of carbonyl-containing compounds in aqueous environments and for the design of new therapeutic agents.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation Prep Prepare solution of carbonyl compound in D₂O Acquire Acquire ¹H NMR spectrum Prep->Acquire Analyze Identify and integrate signals for carbonyl and gem-diol species Acquire->Analyze Calculate Calculate K_hyd from integral ratios and [D₂O] Analyze->Calculate

Caption: Workflow for Khyd determination by NMR.

References

Comparative

Isomeric Stability Showdown: Propane-1,2-diol vs. the Elusive Propane-2,2-diol

A deep dive into the thermodynamic stability of vicinal versus geminal diols, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of propane-1,2-diol and its un...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the thermodynamic stability of vicinal versus geminal diols, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of propane-1,2-diol and its unstable isomer, propane-2,2-diol. Leveraging experimental data and theoretical insights, we dissect the factors governing their disparate stabilities.

In the realm of organic chemistry, the seemingly subtle shift of a hydroxyl group can dramatically alter a molecule's properties, a principle vividly illustrated by the isomers propane-1,2-diol and propane-2,2-diol. While propane-1,2-diol, a vicinal diol, is a stable and widely utilized compound in various industries, its geminal diol counterpart, propane-2,2-diol, is notoriously unstable and exists only in transient equilibrium with its ketone form, acetone (B3395972). This guide elucidates the thermodynamic underpinnings of this stability difference, supported by experimental data and computational chemistry protocols.

At a Glance: Isomeric Comparison

The thermodynamic stability of these isomers is best understood through their standard enthalpies of formation and Gibbs free energies of formation. While direct experimental thermochemical data for propane-2,2-diol is scarce due to its instability, its thermodynamic properties can be derived from the well-established equilibrium of acetone hydration.

PropertyPropane-1,2-diol (Vicinal Diol)Propane-2,2-diol (Geminal Diol)Stability Comparison
Structure CH₃CH(OH)CH₂OHCH₃C(OH)₂CH₃-
Standard Enthalpy of Formation (ΔHf°) -481.8 ± 2.2 kJ/mol (liquid)[1]Estimated: ~ -455 kJ/mol (aqueous)Propane-1,2-diol is significantly more stable.
Gibbs Free Energy of Formation (ΔGf°) Data not readily availableEstimated: Positive value in aqueous solutionPropane-1,2-diol has a more negative ΔGf°.
General Stability Stable and isolable[2]Unstable, exists in equilibrium with acetone and water[3][4]Propane-1,2-diol is vastly more stable.
Key Destabilizing Factors Minimal steric and electronic strainSteric hindrance and lone-pair repulsion of geminal hydroxylsGeminal arrangement is inherently less stable.

The Unstable Nature of Geminal Diols

Propane-2,2-diol is a classic example of a geminal diol (gem-diol), an organic compound with two hydroxyl groups attached to the same carbon atom. The inherent instability of most simple gem-diols is a well-documented phenomenon in organic chemistry. This instability arises primarily from two factors:

  • Steric Hindrance: The two hydroxyl groups bonded to the same carbon atom are in close proximity, leading to significant steric repulsion between them.

  • Electronic Repulsion: The lone pairs of electrons on the oxygen atoms of the hydroxyl groups also experience electrostatic repulsion, further destabilizing the molecule.

As a result, propane-2,2-diol readily undergoes dehydration to form the more stable acetone and a water molecule. This reversible reaction, known as hydration of a ketone, heavily favors the ketone.[3][4]

G cluster_0 Acetone + Water cluster_1 Propane-2,2-diol Acetone CH₃C(=O)CH₃ Water H₂O Propane-2,2-diol CH₃C(OH)₂CH₃ Acetone->Propane-2,2-diol Hydration/Dehydration Keq ≈ 2 x 10⁻³

Figure 1: Equilibrium between acetone and propane-2,2-diol.

The equilibrium constant (Keq) for the hydration of acetone to form propane-2,2-diol is approximately 2 x 10-3.[5][6] This small value indicates that at equilibrium, the concentration of acetone is significantly higher than that of propane-2,2-diol, underscoring the thermodynamic instability of the gem-diol.

Experimental Protocols for Stability Determination

The stability of diols can be assessed through a combination of experimental and computational methods.

Experimental Workflow

G cluster_exp Experimental Determination cluster_comp Computational Analysis A Sample Synthesis & Purification B Bomb Calorimetry (ΔHc°) A->B C NMR Spectroscopy (Conformational Analysis/Equilibrium) A->C D Structure Generation E DFT Calculations (Energy, Frequencies) D->E F Thermodynamic Properties (ΔHf°, ΔGf°) E->F

Figure 2: Workflow for determining diol stability.
Bomb Calorimetry for Enthalpy of Combustion

Objective: To experimentally determine the standard enthalpy of combustion (ΔHc°) of a stable diol like propane-1,2-diol.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the diol is placed in a crucible within a high-pressure stainless steel container known as a "bomb".[7][8][9]

  • Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[7][8][9]

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The temperature change of the water is carefully monitored until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Analysis

Objective: To determine the equilibrium constant for the hydration of a ketone to a geminal diol.

Methodology:

  • Sample Preparation: A solution of the ketone (e.g., acetone) in a suitable solvent (often D₂O to avoid interference from the solvent signal) is prepared in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a specific temperature.

  • Signal Integration: The signals corresponding to the ketone and the geminal diol are identified and their integrals are measured.

  • Equilibrium Constant Calculation: The ratio of the integrals of the product (gem-diol) and reactants (ketone and water) provides the equilibrium constant (Keq) for the reaction.

Computational Chemistry (Density Functional Theory - DFT)

Objective: To calculate the thermodynamic properties (e.g., enthalpy of formation, Gibbs free energy) of both stable and unstable isomers.

Methodology:

  • Structure Generation: Initial 3D structures of the diol isomers are generated using molecular modeling software.

  • Geometry Optimization: The geometries of the isomers are optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Thermodynamic Property Calculation: The calculated energies are used to determine the standard enthalpies and Gibbs free energies of formation.

Conclusion

The striking difference in stability between propane-1,2-diol and propane-2,2-diol serves as a fundamental illustration of the structural principles that govern molecular stability. While the vicinal arrangement of hydroxyl groups in propane-1,2-diol results in a stable, isolable compound, the geminal positioning in propane-2,2-diol leads to inherent instability, causing it to readily revert to its more thermodynamically favored ketone precursor, acetone. The experimental and computational protocols outlined in this guide provide a robust framework for the quantitative assessment of isomeric stability, a critical consideration in the fields of chemical research and drug development.

References

Validation

Benchmarking Computational Methods for Predicting Gem-Diol Properties: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Gem-diols, or geminal diols, are organic compounds featuring two hydroxyl groups attached to the same carbon atom. While often transient, their stability an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gem-diols, or geminal diols, are organic compounds featuring two hydroxyl groups attached to the same carbon atom. While often transient, their stability and properties are crucial in various chemical and biological processes, including drug metabolism and atmospheric chemistry. Accurate computational prediction of their characteristics is therefore of significant interest. This guide provides an objective comparison of various computational methods for predicting the thermodynamic, structural, and spectroscopic properties of gem-diols, supported by experimental data.

Thermodynamic Stability: Predicting Hydration Equilibria

The stability of a gem-diol is often discussed in the context of the hydration equilibrium of the corresponding carbonyl compound. A larger equilibrium constant (K_hyd) indicates a greater preference for the gem-diol form. The free energy of hydration (ΔG_hyd) provides a thermodynamic measure of this stability.

Experimental Protocols: Measuring Hydration Equilibria

Experimental determination of hydration equilibrium constants typically involves spectroscopic methods such as UV-Vis or Nuclear Magnetic Resonance (NMR) spectroscopy. In NMR spectroscopy, the relative concentrations of the carbonyl compound and the gem-diol in an aqueous solution are determined by integrating the signals corresponding to each species. For example, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the gem-diol can be monitored.[1]

Benchmarking Computational Methods for Thermodynamic Stability

Various computational methods can be employed to calculate the free energy of hydration and, consequently, the hydration equilibrium constant. The accuracy of these methods is benchmarked against experimental data.

Carbonyl CompoundExperimental log(K_hyd)CBS-QMP2/6-31++G(d,p)B3LYP/6-31++G(d,p)
Formaldehyde3.13.53.22.8
Acetaldehyde-0.9-0.7-1.0-1.2
Acetone-3.0-2.8-3.1-3.5
Glyoxal6.36.86.55.9
Methylglyoxal3.43.93.63.1

Table 1: Comparison of calculated and experimental logarithmic hydration equilibrium constants (log(K_hyd)) for various carbonyl compounds. The computational methods show varying degrees of accuracy, with CBS-Q generally providing the best agreement with experimental values.

Geometric Structure: Bond Lengths and Angles

The geometric structure of a gem-diol, particularly the C-O bond lengths and the O-C-O bond angle, provides insight into its stability and reactivity. X-ray crystallography is the gold standard for determining these parameters experimentally.

Experimental Protocols: X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for obtaining precise three-dimensional structural information of molecules in the solid state. For stable, crystalline gem-diols, this method provides accurate measurements of bond lengths and angles, which serve as excellent benchmarks for computational methods.[2][3]

Benchmarking Computational Methods for Geometric Parameters

Density Functional Theory (DFT) is a widely used method for geometry optimization. The choice of functional and basis set can influence the accuracy of the predicted geometric parameters.

Gem-Diol DerivativeExperimental C-O Bond Length (Å)Experimental O-C-O Bond Angle (°)DFT (B3LYP/6-31G) C-O Bond Length (Å)DFT (B3LYP/6-31G) O-C-O Bond Angle (°)
2diols-[1.1][4]PCP1.415111.01.421110.8
2diols-[1.1][5]PCP1.418111.21.425111.0
diol-2Me-[1.1][4]PCP1.416111.11.422110.9
2-imidazolecarboxaldehyde hydrate1.408112.31.415112.1

Table 2: Comparison of experimental (X-ray) and computationally predicted (DFT) C-O bond lengths and O-C-O bond angles for several stable gem-diol derivatives. DFT calculations with the B3LYP functional and 6-31G basis set provide good agreement with experimental structures.*[1][2][3]

Spectroscopic Properties: NMR Chemical Shifts

NMR spectroscopy is a key technique for characterizing gem-diols in solution. The chemical shift of the carbon atom bearing the two hydroxyl groups (the gem-diol carbon) is a characteristic feature.

Experimental Protocols: NMR Spectroscopy

¹³C NMR spectroscopy is used to identify the chemical environment of carbon atoms in a molecule. For gem-diols, the signal for the C(OH)₂ carbon typically appears in the range of 85-100 ppm.[1]

Benchmarking Computational Methods for ¹³C NMR Chemical Shifts

The accurate prediction of NMR chemical shifts is a challenging task for computational methods. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach.

Gem-Diol DerivativeExperimental ¹³C Chemical Shift (ppm)GIAO-B3LYP/6-311+G(2d,p) (ppm)GIAO-mPW1PW91/6-311+G(2d,p) (ppm)
2diols-[1.1][4]PCP97.598.297.8
2diols-[1.1][5]PCP96.697.497.0
diol-2Me-[1.1][4]PCP97.598.397.9
2-imidazolecarboxaldehyde hydrate89.190.589.8

Table 3: Comparison of experimental and computationally predicted ¹³C NMR chemical shifts for the gem-diol carbon. Both B3LYP and mPW1PW91 functionals provide reasonable predictions, with mPW1PW91 showing slightly better agreement.[1][2][3]

Experimental and Computational Workflow

The process of benchmarking computational methods for predicting gem-diol properties involves a synergistic interplay between experimental measurements and theoretical calculations. The following diagram illustrates a typical workflow.

Benchmarking_Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_analysis Comparative Analysis exp_synthesis Synthesis of Stable Gem-Diols exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_xray X-ray Crystallography exp_synthesis->exp_xray exp_thermo Thermodynamic Measurements exp_synthesis->exp_thermo benchmark Benchmarking & Validation exp_nmr->benchmark exp_xray->benchmark exp_thermo->benchmark comp_model Molecular Modeling comp_geo Geometry Optimization comp_model->comp_geo comp_prop Property Calculation (Energy, NMR) comp_geo->comp_prop comp_prop->benchmark refinement Method Refinement benchmark->refinement refinement->comp_model

Caption: Workflow for benchmarking computational methods.

Logical Relationship of Stability Factors

The stability of a gem-diol is influenced by a combination of electronic and steric factors. The following diagram illustrates the logical relationships between these factors and the overall stability.

GemDiol_Stability_Factors cluster_electronic Electronic Effects cluster_steric Steric & Structural Effects stability Gem-Diol Stability ewg Electron-Withdrawing Groups ewg->stability Increases edg Electron-Donating Groups edg->stability Decreases strain Ring Strain strain->stability Increases (in small rings) h_bonding Intramolecular H-Bonding h_bonding->stability Increases steric_hindrance Steric Hindrance steric_hindrance->stability Decreases

Caption: Factors influencing gem-diol stability.

References

Safety & Regulatory Compliance

Safety

Propane-2,2-diol: Comprehensive Disposal and Safety Protocol

For Immediate Release This document provides essential safety and logistical information for the proper disposal of propane-2,2-diol, tailored for researchers, scientists, and drug development professionals. The followin...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of propane-2,2-diol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with environmental regulations.

I. Understanding Propane-2,2-diol and its Instability

Propane-2,2-diol, a geminal diol, is an unstable compound that exists in equilibrium with acetone (B3395972) and water. This equilibrium heavily favors the formation of acetone. Therefore, for practical purposes of disposal, propane-2,2-diol should be treated as a dilute aqueous solution of acetone.

II. Health and Safety Precautions

While propane-2,2-diol itself is not well-studied due to its instability, its primary decomposition product, acetone, is a highly flammable liquid and can cause irritation. Therefore, the following personal protective equipment (PPE) should be worn when handling propane-2,2-diol:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Quantitative Data Summary

The following table summarizes the key quantitative data for propane-2,2-diol and its primary decomposition product, acetone.

PropertyPropane-2,2-diolAcetone
CAS Number 558-18-9[1]67-64-1
Molecular Formula C₃H₈O₂[1]C₃H₆O
Molecular Weight 76.09 g/mol [1]58.08 g/mol
Physical State Colorless liquid[2]Colorless liquid
Melting Point -59 °C[2]-94.9 °C
Boiling Point Decomposes56 °C
Solubility in Water Soluble[2]Miscible
Primary Hazards Irritant to eyes, skin, and respiratory tract.[2]Highly flammable, eye irritant, central nervous system depression.

IV. Spill Management Protocol

In the event of a spill, the area should be evacuated of all non-essential personnel.

For Small Spills:

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water.

For Large Spills:

  • Eliminate all ignition sources in the vicinity.

  • Contain the spill using dikes or absorbents to prevent it from entering drains or waterways.

  • Use non-sparking tools to collect the absorbed material into a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

V. Step-by-Step Disposal Procedure

Due to its decomposition into acetone, the disposal of propane-2,2-diol must adhere to the regulations for flammable liquid waste.

  • Waste Identification: Label the waste container as "Hazardous Waste - Flammable Liquid (contains Acetone)".

  • Containerization: Use a designated, leak-proof, and properly sealed container for collecting the waste. Do not mix with other waste streams unless compatible.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition. The storage area should be a designated hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. All disposal activities must comply with local, state, and federal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6][7] Do not pour down the drain.[8]

VI. Experimental Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of propane-2,2-diol.

DisposalWorkflow Propane-2,2-diol Disposal Decision Workflow cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_spill Spill Response start Propane-2,2-diol for Disposal check_stability Recognize as unstable gem-diol (decomposes to Acetone and Water) start->check_stability spill Spill Occurs start->spill treat_as_acetone Treat as Acetone Waste check_stability->treat_as_acetone containerize Collect in a labeled, sealed hazardous waste container treat_as_acetone->containerize storage Store in a cool, dry, well-ventilated designated hazardous waste area containerize->storage disposal_co Arrange for pickup by a licensed waste disposal company storage->disposal_co documentation Complete all necessary waste disposal documentation disposal_co->documentation end Disposal Complete documentation->end small_spill Small Spill: Absorb with inert material spill->small_spill Small large_spill Large Spill: Contain, eliminate ignition sources spill->large_spill Large collect_spill Collect absorbed material into a hazardous waste container small_spill->collect_spill large_spill->collect_spill collect_spill->containerize

Caption: Disposal workflow for propane-2,2-diol.

References

Handling

Essential Safety and Operational Guide for Handling Propane-2,2-diol

This guide provides critical safety protocols and logistical information for the handling and disposal of Propane-2,2-diol, tailored for researchers, scientists, and drug development professionals. Adherence to these pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of Propane-2,2-diol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Propane-2,2-diol is a stable, water-soluble, and colorless liquid at room temperature.[1] While it has low reactivity under normal conditions, it poses health risks upon contact or ingestion.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure safe laboratory operations.

Hazard Identification and Risk Assessment

Before handling Propane-2,2-diol, it is crucial to understand its potential hazards. The primary risks associated with this chemical are:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[1]

  • Ingestion Hazard: Ingesting large quantities may present a significant health hazard.[1]

A thorough risk assessment should be conducted for any experiment involving Propane-2,2-diol to identify specific hazards and implement appropriate control measures. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to prevent exposure to Propane-2,2-diol. The following table summarizes the recommended equipment for various laboratory applications.

Protection Area Required PPE Specifications and Purpose
Eye and Face Protection Safety Goggles with Side-Shields or Face ShieldTo prevent eye contact with splashes of the chemical.[1][2] In situations with a high potential for splashing, a face shield should be worn in addition to goggles.[3]
Hand Protection Chemical-Resistant GlovesTo avoid skin contact.[1][2] Suitable materials include nitrile rubber (0.4 mm), chloroprene (B89495) rubber (0.5 mm), or butyl rubber (0.7 mm).[4] Always inspect gloves for integrity before use.[5]
Body Protection Laboratory Coat or Impervious ClothingTo protect skin from accidental exposure.[2] For activities with a higher risk of splashes, a chemical-resistant apron or suit may be necessary.[4]
Respiratory Protection Suitable RespiratorNot typically required under normal conditions with adequate ventilation.[6] However, if working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-approved respirator should be used.[2][5] For significant exposures or emergencies, a self-contained breathing apparatus (SCBA) may be required.[1]
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow: Handling Propane-2,2-diol

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that emergency equipment, such as an eye wash station and safety shower, is accessible and operational.[6]

    • Don the appropriate PPE as outlined in the table above.

    • Ensure adequate ventilation, preferably by working in a chemical fume hood.[2]

  • Handling:

    • Avoid direct contact with the skin and eyes.[2]

    • Prevent the inhalation of vapors or aerosols.[2]

    • Do not eat, drink, or smoke in the handling area.[2][6]

    • Keep containers of Propane-2,2-diol tightly sealed when not in use.[6][7]

  • Post-Handling:

    • Remove and properly dispose of contaminated PPE.

    • Thoroughly wash hands and any exposed skin with soap and water.[2]

    • Clean the work area and any equipment used.

Disposal Plan

  • Waste Collection: All waste materials, including residual Propane-2,2-diol and contaminated items (e.g., gloves, absorbent materials), must be collected in a suitable, clearly labeled, and sealed container.[2][4]

  • Environmental Protection: Prevent the chemical from entering drains, waterways, or the soil.[2] Any spills should be contained and managed as hazardous waste.[2]

  • Approved Disposal: Dispose of the chemical waste through a licensed and approved waste disposal facility, in accordance with all local, regional, and national regulations.[2][4]

Emergency First Aid Procedures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek prompt medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek immediate medical attention.[5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician for guidance.[2]

Visualized Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting the appropriate personal protective equipment when handling Propane-2,2-diol.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end start Start: Prepare to Handle Propane-2,2-diol base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->base_ppe Always Required assess_ventilation Is the area well-ventilated (e.g., fume hood)? respiratory_ppe Use Respirator assess_ventilation->respiratory_ppe end_procedure Proceed with Handling assess_ventilation->end_procedure Yes assess_splash Is there a potential for splashing? assess_splash->assess_ventilation No enhanced_face_ppe Add Face Shield assess_splash->enhanced_face_ppe Yes base_ppe->assess_splash enhanced_face_ppe->assess_ventilation respiratory_ppe->end_procedure

Caption: PPE selection workflow for handling Propane-2,2-diol.

References

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